molecular formula C15H12 B076509 1-METHYL-2-PHENYLETHYNYL-BENZENE CAS No. 14309-60-5

1-METHYL-2-PHENYLETHYNYL-BENZENE

Cat. No.: B076509
CAS No.: 14309-60-5
M. Wt: 192.25 g/mol
InChI Key: RVTIFECUYDUJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-2-PHENYLETHYNYL-BENZENE is a valuable aromatic alkyne building block in synthetic organic chemistry and materials science research. Its core structure, featuring a methyl-substituted phenyl ring connected to a phenylacetylene moiety, serves as a versatile scaffold for the construction of more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Sonogashira and Glaser couplings. This compound is of significant interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and semiconducting polymers, where its rigid, conjugated system can influence charge transport and luminescent properties. Furthermore, researchers utilize it as a key intermediate in pharmaceutical development for creating novel drug candidates, particularly those targeting pathways where aromatic ring systems are critical for bioactivity. Its mechanism of action in research contexts is defined by its role as a synthon; the terminal alkyne functionality acts as a reactive handle for forming new carbon-carbon bonds, enabling the precise elongation of π-conjugated systems or the introduction of specific steric and electronic characteristics into a target molecule. This high-purity reagent is essential for investigators exploring structure-property relationships in advanced materials and for medicinal chemists designing next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIFECUYDUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294331
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-60-5
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14309-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Senior Application Scientist's Guide to the Synthesis of 1-methyl-2-phenylethynyl-benzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Protocol and Mechanistic Exploration of the Sonogashira Cross-Coupling Reaction for the Synthesis of Diarylacetylenes.

Abstract

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency and reliability in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of 1-methyl-2-phenylethynyl-benzene, a valuable diarylacetylene scaffold. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind each experimental choice, offering a self-validating protocol grounded in established chemical principles. We will explore catalyst selection, reaction parameter optimization, a detailed step-by-step workflow, and critical troubleshooting insights to ensure reproducible, high-yield synthesis. This technical guide is designed to empower researchers to not only successfully execute this specific transformation but also to intelligently adapt the Sonogashira coupling for a wide array of complex molecular syntheses in pharmaceutical and materials science applications.[1][3][4]

Mechanistic Rationale: The "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling is not a single process but rather two interconnected, co-dependent catalytic cycles: a palladium cycle and a copper cycle.[5][6] The seamless interplay between these cycles is the key to forming the desired C-C bond under mild conditions.[1]

The Dual Catalytic Cycles:

  • The Palladium Cycle (The Main Engine): This cycle is responsible for activating the aryl halide and forming the final product.

    • Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. The aryl halide (in our case, 2-iodotoluene) undergoes oxidative addition to this complex, forming a square planar Pd(II) intermediate.[1][6] This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl >> F).[1][6]

    • Transmetalation: The activated acetylide species is transferred from the copper cycle to the Pd(II) complex, displacing a halide ligand. This step unites the two cycles.[6]

    • Reductive Elimination: Following a cis-trans isomerization, the desired product, this compound, is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][6]

  • The Copper Cycle (The Alkyne Activator): This cycle prepares the terminal alkyne for coupling.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the π-system of the terminal alkyne (phenylacetylene).

    • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is significantly increased, facilitating its removal to form a copper(I) acetylide intermediate.[5][6] This highly nucleophilic species is now primed for the transmetalation step.

The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-X) pd_complex trans-Ar-Pd(II)(X)L₂ pd_add->pd_complex Ar-X pd_transmetal Transmetalation cu_acetylide Cu(I)-C≡CR pd_alkyne_complex trans-Ar-Pd(II)(C≡CR)L₂ pd_transmetal->pd_alkyne_complex pd_iso Isomerization pd_alkyne_complex->pd_iso pd_cis_complex cis-Ar-Pd(II)(C≡CR)L₂ pd_iso->pd_cis_complex pd_reductive Reductive Elimination pd_cis_complex->pd_reductive product Ar-C≡CR pd_reductive->product product->pd0 Regenerates Catalyst cu_catalyst Cu(I)X cu_pi_complex [Cu(I)(H-C≡CR)]⁺X⁻ cu_catalyst->cu_pi_complex H-C≡CR cu_deprotonate Deprotonation (Base) cu_pi_complex->cu_deprotonate cu_deprotonate->cu_acetylide + Base-H⁺ cu_acetylide->pd_transmetal To Pd Cycle

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Design and Parameter Optimization

The success of the Sonogashira coupling hinges on the judicious selection of each reaction component. The steric and electronic properties of the substrates, catalysts, and ligands all play a critical role.[7]

Component Selection Rationale:

ComponentSelection for this SynthesisJustification & Field Insights
Aryl Halide 2-IodotolueneHigh Reactivity: The C-I bond is the weakest among aryl halides, facilitating rapid oxidative addition even at room temperature.[1][6] Steric Influence: The ortho-methyl group can influence reaction kinetics but is generally well-tolerated.[8] For less reactive aryl bromides or chlorides, higher temperatures and more electron-rich, bulky phosphine ligands are often necessary.[9]
Alkyne PhenylacetyleneA standard, readily available terminal alkyne. The reaction is broadly tolerant of various functional groups on the alkyne partner.[6]
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also an excellent choice.[1][6] The triphenylphosphine ligands stabilize the palladium center.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)The most common and effective co-catalyst for activating the alkyne.[6][10] Its presence allows the reaction to proceed under much milder conditions than copper-free variants.[6]
Base Triethylamine (NEt₃) or Diisopropylamine (DIPA)Acts as both the base for alkyne deprotonation and often as a co-solvent.[1] Must be anhydrous and high purity, as impurities can poison the catalyst.[11] Using the amine as a solvent ensures it is present in sufficient excess.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)The solvent must be able to dissolve all components and must be rigorously deoxygenated.[1] DMF's high polarity can sometimes accelerate the reaction but can be harder to remove during work-up.[12] For many applications, using excess amine base (e.g., NEt₃) as the solvent is highly effective.[13]

Key Optimization Insight: The primary competing side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[5][10] This is promoted by the presence of oxygen. Therefore, maintaining strict anaerobic (oxygen-free) conditions via techniques like freeze-pump-thaw cycles or sparging with an inert gas is the single most critical factor for achieving high yields and product purity.

Validated Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Experimental_Workflow start Start: Assemble Dry Glassware (Schlenk Flask) inert Establish Inert Atmosphere (3x Vacuum/Backfill Cycles) start->inert add_solids Add Solids: - PdCl₂(PPh₃)₂ (Catalyst) - CuI (Co-catalyst) inert->add_solids add_liquids Add Degassed Liquids (via Syringe): - Solvent (e.g., THF) - Base (e.g., Triethylamine) add_solids->add_liquids add_substrates Add Substrates (via Syringe): - 2-Iodotoluene - Phenylacetylene add_liquids->add_substrates react Stir at Room Temperature (or gentle heat if needed) add_substrates->react monitor Monitor Reaction Progress (TLC or GC-MS) react->monitor workup Aqueous Work-up: - Quench with NH₄Cl(aq) - Extract with Organic Solvent monitor->workup Upon Completion purify Purification: - Dry Organic Layer (e.g., MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify characterize Characterize Pure Product: - NMR Spectroscopy - Mass Spectrometry purify->characterize end End: Isolated Product (this compound) characterize->end

Caption: Experimental workflow for Sonogashira coupling.

A. Reagents and Equipment

  • Reagents: 2-Iodotoluene (1.0 equiv.), Phenylacetylene (1.2-1.5 equiv.), PdCl₂(PPh₃)₂ (1-5 mol%), CuI (2-10 mol%), Anhydrous Triethylamine (NEt₃), Anhydrous THF.

  • Equipment: Schlenk flask, magnetic stirrer hotplate, Schlenk line with Nitrogen/Argon supply, syringes, needles, standard laboratory glassware for work-up and chromatography.

B. Step-by-Step Procedure

  • Inert Atmosphere Setup: A dry Schlenk flask equipped with a magnetic stir bar is connected to a Schlenk line and subjected to three vacuum/inert gas backfill cycles to remove all oxygen and moisture.

  • Catalyst Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (e.g., 0.025 mmol, 5 mol% for a 0.5 mmol scale reaction) and CuI (e.g., 0.025 mmol, 5 mol%). The flask is briefly evacuated and backfilled again.

  • Solvent and Base Addition: Add anhydrous THF (e.g., 5 mL) and anhydrous NEt₃ (e.g., 2 mL) via syringe. The solution should be stirred to dissolve the catalysts. The mixture may appear as a yellow-to-brown suspension.

  • Substrate Addition: Sequentially add 2-iodotoluene (e.g., 0.5 mmol, 1.0 equiv.) and then phenylacetylene (e.g., 0.75 mmol, 1.5 equiv.) via syringe.[8][14] A color change to a darker brown or black is common and does not necessarily indicate reaction failure.[11] A precipitate of triethylammonium iodide will form as the reaction proceeds.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the 2-iodotoluene starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether and pour into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction and complex with the copper salts.

  • Extraction and Drying: Separate the layers. Wash the organic layer sequentially with water and brine. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a hexane/ethyl acetate gradient, to afford this compound as a pure product.[15][16]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The analytical data should correspond to published values.[14][16]

Troubleshooting and Field Insights

Even robust protocols can encounter issues. A logical, mechanism-based approach to troubleshooting is essential.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination has oxidized the Pd(0) catalyst.Ensure all solvents and reagents are rigorously degassed. Improve inert atmosphere technique (e.g., use freeze-pump-thaw for solvents).
2. Impure Reagents: Water or other impurities in the amine base or solvent can poison the catalyst.Distill the amine base from a suitable drying agent (e.g., CaH₂). Use freshly opened or properly stored anhydrous solvents.[11]
3. Unreactive Substrate: If using an aryl bromide, room temperature may be insufficient.Increase the reaction temperature to 60-100 °C. Consider a more electron-rich ligand like dppf instead of PPh₃.[9]
Significant Homocoupling (Glaser Product) 1. Oxygen Contamination: O₂ is a known promoter of the Glaser coupling side reaction.The primary solution is to rigorously exclude oxygen from the reaction vessel (see above).
2. High Copper Concentration: Excess copper can favor the homocoupling pathway.Reduce the loading of CuI. In persistent cases, switch to a "copper-free" Sonogashira protocol, which may require a different base (e.g., piperidine) or additives.[17]
Formation of Palladium Black 1. Ligand Dissociation: The phosphine ligands may dissociate from the palladium center, leading to aggregation and precipitation of inactive palladium metal.Using a slightly higher ligand-to-palladium ratio can sometimes help. Ensure the solvent is appropriate; some solvents like THF can promote this decomposition.[11]

Safety Imperatives

While a powerful synthetic tool, the Sonogashira coupling is not without hazards. A thorough risk assessment is mandatory before beginning any experimental work.

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. On a larger scale, this heat generation can pose a significant risk of a runaway reaction.[18][19] Always monitor the reaction temperature during initial trials and consider controlled addition of reagents for scale-up operations.

  • Reagent Toxicity: Palladium catalysts, copper salts, and organic solvents are toxic. Handle these materials in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Benzene, a potential solvent, is a known carcinogen and should be avoided if possible.[20]

  • Inert Atmosphere: The use of an inert gas line requires proper training to avoid over-pressurization of glassware.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely execute the Sonogashira synthesis of this compound and leverage this powerful reaction for the advancement of their scientific objectives.

References

  • Sonogashira coupling - Wikipedia. (n.d.). [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). [Link]

  • Sonogashira Coupling - BYJU'S. (n.d.). [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Shroder, M. The Sonogashira Coupling. (n.d.). [Link]

  • Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Li, Y., & Wang, J. (2014). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Rafique, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (n.d.). [Link]

  • Zhuravlev, F., et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (n.d.). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]

  • Panda, S. S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Zhuravlev, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). [Link]

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). [Link]

  • Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - ResearchGate. (n.d.). [Link]

  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - NIH. (2013). [Link]

  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile - Organic Syntheses Procedure. (n.d.). [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022). [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive spectroscopic characterization of 1-methyl-2-phenylethynyl-benzene (CAS No. 14309-60-5), a key intermediate in organic synthesis and a scaffold of interest in materials science and medicinal chemistry. A multi-technique approach is employed, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to provide an unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental causality behind the analytical choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction

This compound is an aromatic hydrocarbon featuring a tolyl group connected to a phenyl group via an ethynyl linker. This ortho-substituted arrangement imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex polycyclic aromatic systems, functional materials, and potential pharmaceutical agents. The precise connectivity and purity of such a molecule are paramount for its application. Therefore, a rigorous and multi-faceted spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring quality, understanding reactivity, and confirming structural identity. This guide details the application of four key spectroscopic techniques to create a complete analytical profile of the molecule.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the bedrock of its function. For this compound, each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, mass spectrometry confirms the molecular weight and fragmentation pattern, and UV-Vis spectroscopy reveals the nature of the conjugated electronic system.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The logical flow of analysis ensures comprehensive verification, starting with the most structurally informative technique, NMR, and supplemented by methods that confirm functional groups and overall molecular formula.

G start_node Sample of This compound nmr_node NMR Spectroscopy (¹H & ¹³C) start_node->nmr_node ir_node IR Spectroscopy start_node->ir_node ms_node Mass Spectrometry (GC-MS) start_node->ms_node uv_node UV-Vis Spectroscopy start_node->uv_node result_node Comprehensive Structural Profile nmr_node->result_node C-H Framework ir_node->result_node Functional Groups ms_node->result_node Mol. Weight uv_node->result_node Conjugation

Caption: Workflow for the comprehensive spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Principles: Expertise & Experience

¹H NMR detects the magnetically active hydrogen nuclei. Their resonance frequency (chemical shift, δ) is exquisitely sensitive to the local electronic environment. Protons on an aromatic ring are deshielded by the ring current effect and appear at high chemical shifts (downfield), while protons on an alkyl group like methyl are more shielded and appear upfield. The proximity of the bulky and magnetically anisotropic phenylethynyl group to the ortho-methyl group is expected to influence their respective chemical shifts.

¹³C NMR provides a map of the carbon skeleton. The chemical shifts of carbon atoms are highly indicative of their hybridization and bonding. The sp-hybridized carbons of the internal alkyne are a key diagnostic feature, typically resonating in a unique window of the spectrum (~80-100 ppm).

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to produce sharp singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

¹H NMR Analysis

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic region is complex due to overlapping signals from the two phenyl rings, while the methyl group appears as a distinct singlet in the aliphatic region.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.56-7.52multiplet2HH2', H6'
7.50doublet1HH6
7.37-7.31multiplet3HH3', H4', H5'
7.25-7.22multiplet2HH3, H4, or H5
7.18-7.15multiplet1HH3, H4, or H5
2.52singlet3HH7 (Methyl)

Data sourced from supporting information of a peer-reviewed publication.[2]

Interpretation:

  • The signals between 7.15 and 7.56 ppm, integrating to 9 protons, correspond to the aromatic protons of both the tolyl and phenyl rings.

  • The downfield singlet at 2.52 ppm, integrating to 3 protons, is unequivocally assigned to the methyl group (H7). Its chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the presence of 15 unique carbon atoms, consistent with the molecular formula C₁₅H₁₂. The alkyne carbons provide a crucial diagnostic signal.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
140.3C1
131.9C2', C6'
131.6Aromatic CH
129.6Aromatic CH
128.3C3', C5'
128.2C4'
125.6Aromatic CH
123.7C1'
121.2C2
94.3Cα (Alkyne)
88.6Cβ (Alkyne)
20.8C7 (Methyl)

Note: Full assignment of all aromatic carbons can be complex. The data is a composite representation from available literature. The key diagnostic peaks are the methyl and alkyne carbons.[3]

Interpretation:

  • The signal at 20.8 ppm corresponds to the methyl carbon (C7).

  • The two signals at 94.3 and 88.6 ppm are characteristic of the sp-hybridized alkyne carbons (Cα and Cβ). Their distinct chemical shifts are influenced by the different aromatic rings to which they are attached.[4][5]

  • The remaining signals in the 121-141 ppm range are assigned to the 12 aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles: Expertise & Experience

The key vibrational modes for this compound are the C≡C stretch of the alkyne, the C-H stretches of the aromatic rings (sp² carbons), and the C-H stretch of the methyl group (sp³ carbon). The C≡C stretch for an internal, unsymmetrically substituted alkyne is expected to be present, though it may be weaker than in a terminal alkyne due to a smaller change in dipole moment during the vibration.[6][7]

Experimental Protocol: A Self-Validating System
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Background Scan: Perform a background scan with no sample on the ATR crystal to record the ambient spectrum (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the neat sample (if liquid) or a solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Spectral Interpretation

The IR spectrum should display characteristic bands confirming the major structural components of the molecule.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (sp² C-H)
2975-2850C-H StretchMethyl (sp³ C-H)
2260-2100C≡C StretchInternal Alkyne
1600-1450C=C StretchAromatic Ring

These ranges are based on established spectroscopic principles.[8][9]

Interpretation:

  • A weak to medium intensity band around 2220 cm⁻¹ would confirm the presence of the C≡C triple bond.[7]

  • Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

  • Absorptions just below 3000 cm⁻¹ confirm the C-H bonds of the methyl group.[10]

  • Several sharp bands in the 1600-1450 cm⁻¹ "fingerprint" region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Theoretical Principles: Expertise & Experience

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged radical ion called the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. The M⁺• is often energetically unstable and fragments into smaller, more stable ions. The pattern of fragmentation is predictable and provides a structural fingerprint.

Experimental Protocol: A Self-Validating System
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample from any impurities before it enters the MS.

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Data Analysis

The molecular formula C₁₅H₁₂ gives a molecular weight of 192.26 g/mol .

  • Molecular Ion (M⁺•): A strong peak is expected at m/z = 192 . This corresponds to the intact molecule with one electron removed, confirming the molecular formula.[2]

  • Fragmentation Pattern: The stability of the aromatic systems suggests the molecular ion will be relatively abundant. Plausible fragmentation pathways involve the cleavage of the weakest bonds.

G M [C₁₅H₁₂]⁺• m/z = 192 (Molecular Ion) M_minus_15 [M - CH₃]⁺ m/z = 177 M->M_minus_15 - •CH₃ m91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->m91 Alkyne Cleavage m101 [C₈H₅]⁺ m/z = 101 M_minus_15->m101 Further fragmentation

Caption: Plausible fragmentation pathways for this compound in EI-MS.

  • [M - 15]⁺: Loss of a methyl radical (•CH₃) would produce a highly stable cation at m/z = 177 . This is often a very common fragmentation for tolyl-containing compounds.

  • m/z = 91: The formation of the tropylium ion ([C₇H₇]⁺) is a classic fragmentation pattern for compounds containing a benzyl or tolyl moiety and would be expected here.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems.

Theoretical Principles: Expertise & Experience

The phenylethynyl moiety is a conjugated system of π-electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs UV light to promote π → π* electronic transitions. The absorption maximum (λ_max) is indicative of the extent of conjugation.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or hexane. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).

  • Measurement: Fill a second cuvette with the sample solution and place it in the sample beam. Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance spectrum.

Spectral Features
  • Strong absorptions (high molar absorptivity) are expected in the UV region, likely between 230-300 nm.

  • The spectrum may show multiple bands corresponding to different π → π* transitions within the aromatic rings and the conjugated alkyne system. The overall spectrum will be a composite of the chromophores present.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Profile

TechniqueFeatureObserved Data/Value
¹H NMR Methyl Protonsδ 2.52 ppm (singlet, 3H)
Aromatic Protonsδ 7.15-7.56 ppm (multiplets, 9H)
¹³C NMR Methyl Carbonδ 20.8 ppm
Alkyne Carbonsδ 94.3, 88.6 ppm
Aromatic Carbonsδ 121-141 ppm
IR Alkyne C≡C Stretch~2220 cm⁻¹ (expected)
Aromatic C-H Stretch>3000 cm⁻¹ (expected)
Alkyl C-H Stretch<3000 cm⁻¹ (expected)
MS (EI) Molecular Ion [M]⁺•m/z 192
Key Fragmentm/z 177 ([M-CH₃]⁺)
UV-Vis λ_max~230-300 nm (expected)

Conclusion

The comprehensive characterization of this compound is successfully achieved through the synergistic application of NMR, IR, and mass spectrometry, with supplementary insights from UV-Vis spectroscopy. The combined data from these techniques provides an unambiguous confirmation of the molecular structure, including the carbon-hydrogen framework, the presence of key functional groups (alkyne, methyl, aromatic rings), and the molecular weight. This detailed analytical guide serves as a robust reference for quality control, reaction monitoring, and further research involving this versatile chemical entity.

References

  • D.A.R. Williams, A.J. Amass, P.M.G. Ddamulira, The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes, Designed Monomers and Polymers, 7:5, 467-478. [Link]

  • Taylor & Francis Online, The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes, (2012-04-02). [Link]

  • Supporting Information for a relevant chemical synthesis publication providing NMR spectra. A direct link is not available, but the data is referenced from a document containing spectra for compound '3d'.
  • Supporting Information for a publication by T. Nanjo et al., detailing synthesis and characterization, referencing compound '3vA'. [Link]

  • Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • B.A. Smith, An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes, Spectroscopy Online (2017-07-01). [Link]

  • J. Ashenhurst, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra, Master Organic Chemistry (2016-11-23). [Link]

  • University of Colorado Boulder, IR Spectroscopy Tutorial: Alkynes. [Link]

  • Maricopa Open Digital Press, IR Spectrum and Characteristic Absorption Bands. [Link]

  • Supporting Information for a publication by Nolan et al., detailing experimental procedures including NMR referencing. [Link]

  • Chemguide, FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia, Fragmentation (mass spectrometry). [Link]

  • University of Calgary, Infrared Spectrum of Methylbenzene. [Link]

  • M.T. Huggins et al., Mapping the influence of ligand electronics on the spectroscopic and 1O2 sensitization characteristics of Pd(ii) biladiene complexes bearing phenyl–alkynyl groups..., Dalton Transactions (RSC Publishing). [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-2-phenylethynyl-benzene (also known as 2-phenylethynyltoluene). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, supported by field-proven insights and established experimental protocols.

Introduction: The Structure in Focus

This compound is an aromatic compound featuring a disubstituted benzene ring. The ortho-positioning of a methyl group (-CH₃), which is weakly electron-donating, and a phenylethynyl group (-C≡C-Ph), which exhibits significant magnetic anisotropy, creates a distinct and informative NMR fingerprint. Understanding this fingerprint is crucial for verifying its synthesis and for predicting its chemical behavior. NMR spectroscopy serves as the primary analytical tool for the unambiguous structural confirmation of such molecules.

Core Principles: Interpreting the Spectrum

The NMR spectrum of this compound is governed by several key factors:

  • Chemical Shift (δ): The location of a signal in the NMR spectrum is determined by the local electronic environment of the nucleus. Electron-donating groups (like -CH₃) shield nearby nuclei, shifting their signals upfield (to lower ppm values), while electron-withdrawing or anisotropic groups (like the phenyl and alkyne moieties) cause downfield shifts.

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent carbons results in the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial relationship of atoms.

  • Magnetic Anisotropy: The π-electron systems of the benzene rings and the carbon-carbon triple bond generate their own local magnetic fields. This anisotropy causes significant deshielding (downfield shifts) for nuclei located in specific spatial orientations relative to these functional groups, a critical factor in assigning the aromatic protons of this molecule.

Structural Analysis and Data Presentation

To facilitate a clear understanding, the molecular structure with standardized numbering is presented below. This numbering is used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[1] The signals are assigned as follows:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale for Assignment
7.62d6.82HH-2', H-6'These ortho-protons of the terminal phenyl ring are deshielded by the anisotropic effect of the adjacent alkyne.
7.56d7.61HH-6This proton is ortho to the bulky and anisotropic phenylethynyl group, causing a significant downfield shift.
7.42d6.43HH-3', H-4', H-5'These signals for the meta and para protons of the terminal phenyl ring overlap, forming a complex multiplet.
7.28d4.42HH-3, H-5These protons on the methyl-substituted ring are in a relatively shielded environment.
7.22dt8.4, 4.41HH-4This proton exhibits coupling to both its ortho and meta neighbors.
2.58s-3HH-7 (CH₃)The singlet signal in the aliphatic region is characteristic of the methyl group protons.

Table 1: ¹H NMR data (400 MHz, CDCl₃) for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The data, acquired at 100 MHz in CDCl₃, is summarized below.[1]

Chemical Shift (δ) ppmAssignmentRationale for Assignment
140.2C-1Quaternary carbon attached to the electron-donating methyl group, shifted downfield.
131.8C-2', C-6'Aromatic carbons on the terminal phenyl ring.
131.5C-3', C-5'Aromatic carbons on the terminal phenyl ring.
129.5C-6Aromatic CH carbon adjacent to the methyl-bearing carbon.
128.4C-4'Para carbon of the terminal phenyl ring.
128.3C-4Aromatic CH carbon.
128.2C-5Aromatic CH carbon.
125.6C-3Aromatic CH carbon.
123.6C-1'Quaternary carbon of the terminal phenyl ring attached to the alkyne.
123.1C-2Quaternary carbon attached to the alkyne group.
93.4C-9Alkyne carbon attached to the terminal phenyl ring.
88.4C-8Alkyne carbon attached to the methyl-substituted benzene ring.
20.7C-7 (CH₃)The methyl carbon signal appears in the typical upfield aliphatic region.

Table 2: ¹³C NMR data (100 MHz, CDCl₃) for this compound.[1]

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the obtained data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for acquiring high-quality NMR spectra for small organic molecules like this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl₃ containing 0.03% TMS prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal of CDCl₃ prep3->acq1 Transfer to Spectrometer acq2 Shim the magnetic field to achieve high homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 Transfer Raw Data (FID) proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate ¹H spectrum to TMS (0 ppm) and ¹³C spectrum to CDCl₃ (77.16 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 final Spectral Interpretation & Assignment proc4->final Final Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodological Steps
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of solid this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic as it is an excellent solvent for a wide range of organic compounds and its residual proton signal (at 7.26 ppm) typically does not interfere with the aromatic signals of the analyte.

    • Include an internal standard, most commonly tetramethylsilane (TMS), at a concentration of 0.03% (v/v) for precise chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[1]

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium signal from the CDCl₃ to maintain a stable magnetic field. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Typically, 16 scans are sufficient for a sample of this concentration. A relaxation delay of 1-2 seconds between scans ensures that the magnetization returns to equilibrium, allowing for accurate signal integration.

    • ¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, more scans are required. A typical experiment may involve 1024 scans with a 2-second relaxation delay. The use of proton decoupling during acquisition collapses the carbon signals into sharp singlets, simplifying the spectrum.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.

    • For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons it represents.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts and coupling patterns are highly diagnostic, reflecting the interplay between the electron-donating methyl group and the anisotropic phenylethynyl substituent. The detailed assignments presented in this guide, based on established principles of NMR spectroscopy and supported by literature data, offer a robust framework for the characterization of this and structurally related compounds. Adherence to the outlined experimental protocol ensures the acquisition of high-fidelity, reliable data crucial for research and development applications.

References

  • Wang, L., et al. (2019). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. The Royal Society of Chemistry. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Tolyl-phenylethynyl-benzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolyl-phenylethynyl-benzenes represent a significant subclass of oligo(phenyleneethynylene)s (OPEs), a class of π-conjugated systems known for their rigid, rod-like structure and intriguing optical and electronic properties.[1] The incorporation of a tolyl group (a methyl-substituted phenyl ring) provides a subtle yet powerful means to modulate the physicochemical characteristics of the parent phenylethynyl-benzene scaffold. This guide offers a comprehensive exploration of the synthesis, structural characterization, and the nuanced physical and chemical properties of these molecules. We will delve into the causal relationships between the isomeric position of the methyl group (ortho, meta, para) and the resulting thermal, photophysical, and electronic behaviors, providing field-proven insights and detailed experimental protocols for their characterization. This document is intended to serve as a foundational resource for researchers leveraging these versatile compounds in materials science, molecular electronics, and biomedical applications.

Introduction: The Architectural Significance of Tolyl-phenylethynyl-benzenes

Oligo(phenyleneethynylene)s (OPEs) are defined by their alternating arrangement of phenyl rings and ethynyl (carbon-carbon triple bond) linkers.[2] This structure results in a highly conjugated π-electron system, which is the origin of their potent fluorescence and charge transport capabilities.[1][3] The general structure of a tolyl-phenylethynyl-benzene features a central benzene ring connected to two phenylethynyl arms, one of which is terminated by a tolyl group.

The primary allure of the tolyl moiety lies in its dual nature:

  • Electronic Influence: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the π-conjugated system, thereby influencing the HOMO-LUMO energy gap and, consequently, the photophysical properties.[4]

  • Steric Influence: The position of the methyl group, particularly in the ortho position, can introduce steric hindrance. This can disrupt the planarity of the molecule, affecting the degree of π-conjugation and leading to significant changes in absorption/emission spectra and thermal stability.[5][6]

Understanding how to harness these effects is critical for designing molecules with tailored properties for applications ranging from organic light-emitting diodes (OLEDs) and molecular wires to fluorescent probes for biological imaging.[1][7]

Synthesis and Structural Elucidation

The construction of the tolyl-phenylethynyl-benzene framework is most commonly achieved via the Sonogashira cross-coupling reaction. This robust and versatile palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8]

Generalized Synthetic Approach

The synthesis typically involves the coupling of a dihalobenzene (e.g., 1,4-diiodobenzene) with phenylacetylene and a tolylacetylene in a stepwise manner. The order of addition and stoichiometry are controlled to produce the desired asymmetric product.

Key Reagents:

  • Palladium Catalyst: Typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Often CuI.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to neutralize the hydrogen halide byproduct.

  • Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Below is a diagram illustrating the logical workflow for a typical Sonogashira coupling synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Prepare Reagents: - Aryl Halide - Terminal Alkyne - Pd Catalyst - Cu(I) Co-catalyst - Amine Base - Anhydrous Solvent setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) add_reagents Add Reagents to Reaction Vessel setup->add_reagents Transfer heat Heat Reaction Mixture (e.g., 50-80 °C) add_reagents->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor quench Quench Reaction & Remove Solvent monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: Generalized workflow for the synthesis of tolyl-phenylethynyl-benzenes via Sonogashira coupling.

Structural Characterization Protocols

Affirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Key Spectroscopic Signatures for Tolyl-phenylethynyl-benzenes

TechniqueFeatureExpected Observations
¹H NMR Aromatic ProtonsSignals in the range of δ 7.0-7.8 ppm. The splitting patterns reveal the substitution on the benzene rings.[9]
Methyl ProtonsA characteristic singlet around δ 2.3-2.5 ppm.[10][11]
¹³C NMR Alkyne CarbonsTwo quaternary signals typically observed between δ 85-95 ppm.[10][11]
Aromatic CarbonsMultiple signals between δ 110-140 ppm.[9]
Methyl CarbonA signal in the upfield region, typically around δ 21 ppm.[10]
Mass Spec. Molecular IonA prominent peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10][12]
FT-IR C≡C StretchA weak but sharp absorption band around 2200-2220 cm⁻¹.
Aromatic C-HStretching vibrations observed above 3000 cm⁻¹.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified tolyl-phenylethynyl-benzene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[13]

Core Physical and Chemical Properties

The substitution of the tolyl group directly impacts the molecule's physical and chemical behavior.

Solubility and Thermal Properties

Tolyl-phenylethynyl-benzenes are generally soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene, with solubility decreasing in more polar solvents.

Thermal stability is a critical parameter for applications in electronics and high-performance materials.[4][14] It is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability. Phenylethynyl-terminated compounds are known for their high thermal stability, often forming a high char yield upon pyrolysis.[15]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify melting points (Tm) and glass transition temperatures (Tg).[16]

Table 2: Representative Thermal Properties of Substituted Phenylethynyl-Benzenes

Compound TypePropertyTypical Value RangeSignificance
Phenylethynyl-Terminated ResinsDecomposition Temp (Td)> 400 °C in N₂High thermal stability is crucial for high-temperature applications.[17][18][19]
Tolyl-Substituted BPEBs*Melting Point (Tm)60 - 200 °CInfluenced by molecular symmetry and intermolecular forces. The ortho-isomer often has a lower melting point due to disrupted packing.[16]
Cured Phenylethynyl ResinsGlass Transition (Tg)> 250 °CIndicates the temperature at which the cured, rigid polymer transitions to a more rubbery state.[20]

*BPEB: Bis(phenylethynyl)benzene

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 40 °C).

    • Ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) up to a final temperature (e.g., 800 °C).[18][19]

  • Data Analysis: Plot the sample weight percentage as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Photophysical Properties

The extended π-conjugation in tolyl-phenylethynyl-benzenes gives rise to strong absorption in the ultraviolet-visible region and, typically, significant fluorescence.[7][21]

  • UV-Vis Absorption: The absorption spectra are characterized by intense bands corresponding to π-π* electronic transitions along the long axis of the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation.[5][21]

  • Fluorescence Emission: Upon excitation, these molecules often exhibit strong fluorescence. The emission wavelength, quantum yield (Φ_F), and fluorescence lifetime are key parameters. The energy difference between the absorption and emission maxima is known as the Stokes shift.

The position of the tolyl's methyl group can tune these properties:

  • Para and Meta Isomers: The weak electron-donating effect of the methyl group may cause a slight red-shift (bathochromic shift) in both absorption and emission spectra compared to the unsubstituted analogue.[4]

  • Ortho Isomer: Steric hindrance between the methyl group and the adjacent ethynyl linker can force the tolyl ring to twist out of plane. This reduces the effective conjugation length, leading to a blue-shift (hypsochromic shift) in the absorption and emission spectra.[5][6]

Table 3: Representative Photophysical Data for Substituted Phenylethynyl-Benzenes in Solution

Compound Classλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Notes
1,4-Bis(phenylethynyl)benzene~325-340~350-380HighServes as a benchmark for studying substituent effects.[5][22][23][24]
Donor-Substituted OPEsRed-shiftedRed-shiftedVariesElectron-donating groups generally lower the HOMO-LUMO gap.[5][8]
Sterically Hindered OPEsBlue-shiftedBlue-shiftedCan be highDisruption of planarity increases the energy gap.[5][6]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., cyclohexane, THF) in a quartz cuvette. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Acquisition of Emission Spectrum:

    • Determine the λ_max from the UV-Vis absorption spectrum. Set this as the excitation wavelength.

    • Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength to the near-IR region.

  • Acquisition of Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity.

    • Scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the emitting species.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Structure-Property Causality: The Isomeric Effect

The choice of the methyl group's position on the terminal phenyl ring is a key design element that dictates the final properties of the molecule. The interplay between electronic and steric effects is central to this control.

G structure Isomeric Structure (Tolyl Position) ortho Ortho-Tolyl structure->ortho meta Meta-Tolyl structure->meta para Para-Tolyl structure->para sterics High Steric Hindrance ortho->sterics Dominant Effect electronics Weak Electronic Effect (Inductive Donation) meta->electronics para->electronics twist Increased Torsional Angle (Non-planar) sterics->twist planar Maintained Planarity electronics->planar conjugation Reduced π-Conjugation twist->conjugation packing Disrupted Crystal Packing twist->packing full_conjugation Maximized π-Conjugation planar->full_conjugation blueshift Blue-Shifted Spectra (Higher Energy Gap) conjugation->blueshift lowermelt Lower Melting Point packing->lowermelt redshift Slight Red-Shift (Lower Energy Gap) full_conjugation->redshift properties Resulting Properties blueshift->properties lowermelt->properties redshift->properties

Caption: Relationship between tolyl isomer position and resulting physicochemical properties.

  • Ortho Isomer: The dominant factor is steric hindrance. The resulting twist in the molecular backbone shortens the effective conjugation length. This leads to a larger HOMO-LUMO gap, manifesting as a blue-shift in absorption and emission. The less symmetric, twisted shape also hinders efficient crystal packing, often resulting in a lower melting point and potentially higher solubility compared to the other isomers.

  • Meta Isomer: Steric effects are minimal. The electronic influence of the methyl group is primarily inductive. The impact on the overall π-system is modest, leading to properties that are very similar to the unsubstituted parent compound, with only minor spectral shifts.

  • Para Isomer: This isomer maintains the linear, rod-like shape of the molecule, allowing for maximum π-conjugation along the backbone. The electron-donating methyl group is positioned to have the most significant electronic influence, resulting in a slight red-shift in the photophysical properties compared to the unsubstituted analogue. Its high symmetry often leads to efficient crystal packing and a higher melting point.

Applications and Future Outlook

The tunability of tolyl-phenylethynyl-benzenes makes them attractive candidates for a variety of advanced applications:

  • Materials Science: Their high thermal stability and defined electronic properties make them suitable for use in thermosetting resins for aerospace applications and as components in liquid crystal displays.[14][25][26] The parent 1,4-bis(phenylethynyl)benzene has been shown to be an efficient UV-emitting annihilator for triplet-triplet annihilation upconversion.[24]

  • Molecular Electronics: The rigid, conjugated backbone serves as a model for a "molecular wire," with the potential to transport charge over nanometer-scale distances.[1]

  • Drug Development & Bio-imaging: The strong fluorescence of these compounds can be harnessed to develop fluorescent probes. By attaching specific targeting moieties, these molecules could be used for cellular imaging and diagnostics. Their rigid structure can also be used as a scaffold for designing novel therapeutic agents.[1]

The future of research in this area will likely focus on creating more complex architectures, including polymers and co-polymers, to amplify the desired properties. Further functionalization of the tolyl-phenylethynyl-benzene core will enable the development of "smart" materials that respond to external stimuli, opening new frontiers in sensing, diagnostics, and optoelectronics.

References

  • The thermal cure of phenylethynyl-terminated polyimides and selected model compounds. CORE. [Link]

  • Fritz Jr., H. F. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. [Link]

  • Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. (2018). JETIR.org. [Link]

  • Whitten, D. G., et al. (2011). Synthesis, self-assembly, and photophysical properties of cationic oligo(p-phenyleneethynylene)s. PubMed. [Link]

  • UV-vis spectra of phenylene ethynylene oligomers in solutions and on... ResearchGate. [Link]

  • An example of a phenylethynyl group. ResearchGate. [Link]

  • Thermogravimetric analysis (TGA) of different phenylethynyl... ResearchGate. [Link]

  • Synthesis and characterization of phenylethynylcarbonyl terminated novel thermosetting imide compound. Semantic Scholar. [Link]

  • Schill, J., et al. (2009). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties. PubMed. [Link]

  • Phenylethyne. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Ogoshi, T., et al. (2023). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI. [Link]

  • A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan. (2018). Angewandte Chemie. [Link]

  • Fluorescence and absorption spectra of oligophenylenevinylenes: Vibronic coupling, band shapes, and solvatochromism. Scilit. [Link]

  • Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer Interactions. (2023). PMC - PubMed Central. [Link]

  • Emission from Regioisomeric Bis(phenylethynyl)benzenes during Pulse Radiolysis. (2007). ACS Publications. [Link]

  • Supporting Information for Decarboxylative Cross-Coupling. Angewandte Chemie. [Link]

  • A photophysical study of substituted arylethynylenes. (2011). Durham e-Theses. [Link]

  • A photophysical study of substituted arylethynylenes. Sci-Hub. [Link]

  • Zhang, J., et al. (2014). Conformational Control of Oligo(p-Phenyleneethynylene)s With Intrinsic Substituent Electronic Effects: Origin of the Twist in Pentiptycene-Containing Systems. PubMed. [Link]

  • Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. (2023). NIH. [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

  • Chen, Y., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. MDPI. [Link]

  • Levitus, M., & Garcia-Garibay, M. A. (2002). A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene). PubMed. [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. The Royal Society of Chemistry. [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2023). Longdom Publishing. [Link]

  • Li, M., et al. (2023). Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. MDPI. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- - Supporting Information. ACS Publications. [Link]

  • Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. Semantic Scholar. [Link]

  • Chen, Y., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. PubMed. [Link]

  • Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet-triplet annihilation upconversion. (2021). Journal of Materials Chemistry C. [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. MDPI. [Link]

  • Synthesis of phenylethynylbenzenes. (2018).
  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. (2024). PMC. [Link]

  • Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]

  • Triptycene-containing bis(phenylethynyl)benzene nematic liquid crystals. MIT. [Link]

  • (PDF) Deciphering Benzene–Heterocycle Stacking Interaction Impact on the Electronic Structures and Photophysical Properties of Tetraphenylethene-Cored Foldamers. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Isomers of Methyl-phenylethynyl-benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diarylalkyne scaffold is a cornerstone in modern organic chemistry, finding extensive applications in materials science and drug discovery. Among this class of molecules, the isomers of methyl-phenylethynyl-benzene—distinguished by the ortho, meta, or para position of the methyl group—serve as fundamental building blocks for more complex functional materials and pharmaceutical agents. This technical guide provides an in-depth exploration of these isomers, detailing their synthesis, comparative physicochemical and spectroscopic properties, and key applications. We will delve into the causality behind the prevalent use of the Sonogashira cross-coupling reaction for their synthesis and present a validated experimental workflow from reaction to characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these versatile compounds.

Introduction to the Isomers of Methyl-phenylethynyl-benzene

Methyl-phenylethynyl-benzene, with the chemical formula C₁₅H₁₂, exists as three distinct positional isomers based on the substitution pattern on the tolyl ring. These isomers share the same molecular weight but exhibit unique physical and spectroscopic properties due to the varied electronic and steric influence of the methyl group's position.

  • 1-Methyl-2-(phenylethynyl)benzene (ortho-isomer): The proximity of the methyl and phenylethynyl groups induces steric hindrance that can influence molecular conformation and packing in the solid state.

  • 1-Methyl-3-(phenylethynyl)benzene (meta-isomer): This isomer presents an asymmetric electronic distribution.[1]

  • 1-Methyl-4-(phenylethynyl)benzene (para-isomer): A highly symmetric molecule, this isomer is often favored for creating linear, rigid structures ideal for applications in liquid crystals and organic electronics.[2][3]

G node_o 1-Methyl-2-(phenylethynyl)benzene (ortho) struct_o [Structure Image] node_m 1-Methyl-3-(phenylethynyl)benzene (meta) struct_m [Structure Image] node_p 1-Methyl-4-(phenylethynyl)benzene (para) struct_p [Structure Image]

Caption: The three positional isomers of methyl-phenylethynyl-benzene.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an iodotoluene isomer).[4][5]

Mechanism and Rationale

The reaction's success hinges on a dual-catalytic cycle involving palladium and copper.[4][6]

  • Palladium Cycle: A Pd(0) complex undergoes oxidative addition with the aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne (H-≡-R²) and a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The Pd(II) complex now bearing both the aryl and acetylide groups undergoes reductive elimination to yield the final diarylalkyne product (R¹-≡-R²) and regenerate the Pd(0) catalyst, thus completing the cycle.

The choice of a mild base, such as an amine or potassium carbonate, is critical to facilitate the deprotonation of the alkyne without causing unwanted side reactions.[7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl R¹-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_aryl->pd2_alkyne Transmetalation cu1 Cu(I)X product R¹-C≡C-R² pd2_alkyne->product Reductive Elimination product->pd0 Regenerates cu_acetylacetylide cu_acetylacetylide cu_acetylide Cu(I)-C≡CR² cu_acetylide->cu1 Transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide + Base

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: General Synthesis

This protocol is a self-validating system adapted from established methodologies for Sonogashira couplings.[7][8]

  • Reagent Preparation: In a two-neck round-bottom flask, combine the aryl iodide (e.g., 4-iodotoluene, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a copper co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., 10 mL of dry methanol or N-methyl-2-pyrrolidone) followed by a suitable base (e.g., K₂CO₃, 3.0 mmol).[8] Finally, add the terminal alkyne (phenylacetylene, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C) for 4-6 hours.[8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and filter it to remove the catalyst and inorganic salts. Pour the filtrate into water and extract the organic product with a suitable solvent like ethyl acetate or CH₂Cl₂ (3 x 25 mL).[7][8]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure isomer.[9]

Physicochemical and Spectroscopic Properties

The position of the methyl group imparts distinct properties to each isomer, which are summarized below.

Table 1: Comparative Physicochemical Properties
Property1-Methyl-2-(phenylethynyl)benzene (ortho)1-Methyl-3-(phenylethynyl)benzene (meta)1-Methyl-4-(phenylethynyl)benzene (para)
Molecular Formula C₁₅H₁₂C₁₅H₁₂C₁₅H₁₂
Molecular Weight 192.26 g/mol 192.26 g/mol 192.26 g/mol
CAS Number 14309-60-5[10]14635-91-7[1]3287-02-3[11]
Appearance -White Solid[8]White Solid[7][12]
Melting Point (°C) -69-70[8]72.5-74.5[9], 69-70[7], 66-68[12]

Note: Data for the ortho-isomer is less commonly reported in readily available literature.

Table 2: Comparative Spectroscopic Data
Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
meta-isomer 7.50-7.53 (m, 2H), 7.30-7.40 (m, 5H), 7.21 (d, 1H), 7.12 (d, 1H), 2.33 (s, 3H)[8]138.0, 132.2, 131.6, 129.1, 128.7, 128.3, 128.2, 128.1, 123.3, 123.0, 89.5, 89.0, 21.2[8]
para-isomer 7.54–7.50 (m, 2H), 7.42 (d, 2H), 7.36–7.30 (m, 3H), 7.15 (d, 2H), 2.37 (s, 3H)[13]138.39, 131.56, 131.51, 129.12, 128.32, 128.07, 123.50, 120.21, 89.56, 88.72, 21.51[13]

Experimental Workflow: From Synthesis to Characterization

A robust workflow ensures reproducibility and high purity of the final product. The process is a logical sequence of synthesis, isolation, purification, and characterization.

Workflow start Start: Reagents reaction Sonogashira Coupling (Inert Atmosphere, Heat) start->reaction monitoring TLC Monitoring reaction->monitoring In-process control workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, etc.) purification->characterization product Pure Isomer characterization->product

Caption: Standard laboratory workflow for the synthesis and validation of methyl-phenylethynyl-benzene isomers.

Applications in Research and Development

Diarylalkynes are not merely synthetic curiosities; they are enabling platforms for advanced technologies and therapeutics.

Materials Science

The rigid, linear structure of diarylalkynes, particularly the para-substituted isomers, makes them exceptional candidates for liquid crystals and organic electronic materials.[2] They can be incorporated into larger conjugated systems to create organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other semiconductor devices. The ability to tune the electronic properties via substitution on the aryl rings allows for the precise design of materials with desired optical and electronic characteristics.[3]

Drug Discovery and Development

The alkyne functional group is a versatile handle in medicinal chemistry.[14] It is present in numerous approved drugs and serves as a key component in "click chemistry," a set of powerful, reliable reactions for rapidly synthesizing new molecular entities.[15][16] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, used to link molecules containing azides and alkynes.[17]

Methyl-phenylethynyl-benzene isomers can be used as precursors or fragments in drug discovery programs. They can be readily functionalized to explore chemical space and build libraries of compounds for high-throughput screening.[15][18] The diarylalkyne core can impart metabolic stability and favorable pharmacokinetic properties to a drug candidate.[14]

Conclusion

The isomers of methyl-phenylethynyl-benzene are foundational molecules in organic synthesis with significant practical value. Through reliable and scalable synthesis via the Sonogashira coupling, these compounds provide access to a wide range of applications, from advanced liquid crystal displays to novel therapeutic agents. Understanding their distinct properties, rooted in the simple positional change of a methyl group, allows researchers to select the optimal isomer for a given application. This guide provides the necessary technical framework for their synthesis, characterization, and strategic deployment in both materials science and drug discovery.

References

  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Supporting Information for "Synthesis and characterization of Pd(0)@TpPa-1". (n.d.).
  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. (2013). National Institutes of Health.
  • 1-Methyl-3-(2-phenylethynyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. (2015). The Royal Society of Chemistry.
  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. (n.d.). Semantic Scholar.
  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. (n.d.).
  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • 1-Methyl-4-(1-phenylethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). PubMed. Retrieved from [Link]

  • What is the future of click chemistry in drug discovery and development? (2024). PubMed. Retrieved from [Link]

  • The Use of Click Chemistry in Drug Development Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. (2013). PubMed. Retrieved from [Link]

Sources

The Impact of Ortho-Methyl Substitution on the Photophysical Properties of Diphenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetylene (DPA), also known as tolan, serves as a fundamental building block in the design of novel materials with tailored photophysical properties for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. The introduction of substituents onto the phenyl rings of the DPA core provides a powerful strategy to modulate its electronic and steric characteristics, thereby fine-tuning its absorption, emission, and excited-state dynamics. This technical guide focuses on the photophysical consequences of introducing methyl groups at the ortho positions of the diphenylacetylene scaffold. While specific experimental data for di-ortho-methyl diphenylacetylene is not extensively documented in publicly accessible literature, this guide synthesizes foundational knowledge of DPA's photophysics with established principles of steric hindrance in aromatic systems to provide a comprehensive overview of the expected properties and the underlying mechanistic considerations. We will explore the synthesis, anticipated changes in spectral characteristics, and the profound influence of sterically-induced non-planarity on the radiative and non-radiative decay pathways of the excited state.

Introduction: The Diphenylacetylene Core and the Significance of Ortho-Substitution

Diphenylacetylene is a conjugated system characterized by a linear acetylene bridge connecting two phenyl rings. This arrangement results in a π-electron system that governs its absorption and emission properties. The lowest excited singlet state (S₁) of DPA is known to have significant ππ* character. However, the photophysics of DPA are complex, involving multiple excited states, including a "dark" state that can influence its fluorescence quantum yield.[1]

Substitution on the phenyl rings can dramatically alter the photophysical landscape of DPA. Electron-donating or -withdrawing groups can modify the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. However, substitution at the ortho position introduces a unique perturbation: steric hindrance . The proximity of the ortho-substituents to the acetylene linker forces the phenyl rings to twist out of planarity. This deviation from a planar conformation has profound implications for the molecule's photophysical behavior in both the ground and excited states.

This guide will delve into the specific case of ortho-methyl substitution, a seemingly simple modification that can induce significant changes in the photophysical properties of the diphenylacetylene core.

Synthesis of Ortho-Methyl Substituted Diphenylacetylene

The synthesis of symmetrically substituted diphenylacetylenes, including ortho-methyl derivatives, can be achieved through several established synthetic routes. A common and effective method is the Sonogashira coupling of an ortho-substituted aryl halide with a terminal alkyne. Alternatively, a two-step synthesis starting from trans-stilbene derivatives can be employed.[2]

A generalized synthetic scheme starting from ortho-methylaniline is outlined below:

G A ortho-Methylaniline B ortho-Methylphenyldiazonium salt A->B NaNO2, HCl C ortho-Iodotoluene B->C KI D Bis(ortho-tolyl)acetylene (ortho-Methyl Substituted Diphenylacetylene) C->D Pd(PPh3)2Cl2, CuI, Et3N, Phenylacetylene (or self-coupling)

Figure 1: Generalized synthetic pathway to ortho-methyl substituted diphenylacetylene.

The Influence of Steric Hindrance on Molecular Geometry and Electronic Structure

The introduction of methyl groups at the ortho-positions of diphenylacetylene induces significant steric strain, forcing the phenyl rings to adopt a twisted conformation relative to the plane of the acetylene bond. This deviation from planarity is a critical factor governing the molecule's photophysical properties.

In the ground state, this twisting reduces the extent of π-conjugation between the phenyl rings and the acetylene linker. This has a direct impact on the electronic structure:

  • Hypsochromic Shift in Absorption: A decrease in conjugation is expected to increase the HOMO-LUMO energy gap, leading to a blue-shift (hypsochromic shift) in the absorption maximum compared to the planar, unsubstituted diphenylacetylene.

  • Reduced Molar Absorptivity: The reduced overlap of the π-orbitals can also lead to a decrease in the transition dipole moment, resulting in a lower molar absorption coefficient.

Upon photoexcitation, the molecule is promoted to an excited state where it may undergo geometric relaxation. The nature and extent of this relaxation are heavily influenced by the steric constraints imposed by the ortho-methyl groups.

Photophysical Properties: A Comparative Analysis

To understand the impact of ortho-methyl substitution, it is instructive to compare the expected properties with those of the parent diphenylacetylene and its para-substituted analogue, di-p-tolylacetylene.

PropertyDiphenylacetylene (DPA)Di-p-tolylacetyleneDi-o-tolylacetylene (Expected)Rationale for Ortho-Substituted Derivative
Absorption λmax ~280-300 nmSlightly red-shifted vs. DPABlue-shifted vs. DPAReduced ground-state conjugation due to steric hindrance.
Emission λmax ~300-350 nmSlightly red-shifted vs. DPAPotentially dual emission or a large Stokes shift.Restricted planarization in the excited state may lead to emission from a twisted geometry.
Fluorescence Quantum Yield (Φf) Low (~0.01-0.05)Similar to or slightly higher than DPAPotentially higher than DPAInhibition of non-radiative decay pathways associated with planarization or other conformational changes.
Excited-State Lifetime (τf) Short (picoseconds)Similar to DPAPotentially longer than DPASlower non-radiative decay rates.

Table 1: Comparison of expected photophysical properties.

Excited-State Dynamics: The Role of a Twisted Intramolecular Charge Transfer (TICT) State

The steric hindrance in ortho-methyl substituted diphenylacetylene is expected to favor the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. In a TICT state, photoinduced electron transfer occurs from one part of the molecule to another, facilitated by a twisted geometry.

G cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) S0 Twisted Conformation FC Franck-Condon State (Twisted) S0->FC Absorption (hν) TICT Relaxed TICT State (Further Twisted) FC->TICT Geometric Relaxation (ps timescale) Planar Hypothetical Planar State (Sterically Disfavored) FC->Planar Planarization (Inhibited) TICT->S0 Fluorescence (hν') (Large Stokes Shift) TICT->S0 Non-radiative Decay

Figure 2: Proposed excited-state dynamics for ortho-methyl substituted diphenylacetylene.

The formation of a stable TICT state can lead to several observable phenomena:

  • Dual Fluorescence: In some cases, emission can be observed from both the initially excited state (locally excited state) and the relaxed TICT state, resulting in two distinct emission bands.

  • Large Stokes Shift: If emission occurs predominantly from the stabilized TICT state, a large energy difference between the absorption and emission maxima (a large Stokes shift) will be observed.

  • Solvatochromism: The charge-separated nature of the TICT state makes its energy highly sensitive to the polarity of the solvent. A red-shift in the emission spectrum is expected with increasing solvent polarity.

The ortho-methyl groups play a crucial role in promoting the formation of a TICT state by preventing the molecule from adopting a more planar conformation in the excited state, which is a common relaxation pathway for unsubstituted DPA. This inhibition of planarization can suppress certain non-radiative decay channels, potentially leading to an increase in the fluorescence quantum yield.

Experimental Protocols for Characterization

A thorough photophysical characterization of ortho-methyl substituted diphenylacetylene would involve the following key experiments:

Steady-State Spectroscopy
  • UV-Visible Absorption Spectroscopy:

    • Dissolve the compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

    • Record the absorption spectra to determine the absorption maxima (λmax) and molar absorption coefficients (ε).

    • Analyze the effect of solvent polarity on the absorption spectra.

  • Fluorescence Spectroscopy:

    • Using the same solutions, record the emission spectra by exciting at the absorption maximum.

    • Determine the emission maxima (λem) and observe any solvatochromic shifts.

    • Calculate the Stokes shift (the difference in energy between the absorption and emission maxima).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield can be determined using the relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

Step-by-Step Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions, ensuring identical instrument settings for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are crucial for determining the excited-state lifetime (τf) and probing the dynamics of excited-state processes.

Methodology:

  • Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser).

    • Detect the emitted single photons with a fast photodetector.

    • Measure the time delay between the excitation pulse and the arrival of the photon.

    • Construct a histogram of these time delays, which represents the fluorescence decay profile.

    • Fit the decay curve to an exponential function to extract the fluorescence lifetime(s). The presence of multiple exponential components can indicate complex excited-state dynamics, such as the presence of different emitting species (e.g., LE and TICT states).

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces of the ground and excited states, helping to rationalize the experimental observations.

Methodologies:

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods for optimizing the geometries of the ground (S₀) and first excited singlet (S₁) states. TD-DFT can also be used to calculate vertical excitation energies, which correspond to the absorption maxima, and to simulate absorption and emission spectra.

  • Potential Energy Surface (PES) Scans: By systematically changing key dihedral angles (e.g., the twist angle of the phenyl rings), it is possible to map out the PES of the excited state. This can reveal the presence of energy minima corresponding to different conformations (e.g., planar vs. twisted) and the energy barriers between them. This information is critical for understanding the preferred relaxation pathways in the excited state.

G cluster_0 Computational Workflow A Ground State Geometry Optimization (DFT) B Vertical Excitation Energies (TD-DFT) A->B C Excited State Geometry Optimization (TD-DFT) A->C E Simulated Absorption and Emission Spectra B->E D Potential Energy Surface Scan of S₁ C->D C->E F Analysis of Molecular Orbitals D->F

Figure 3: A typical computational workflow for studying the photophysics of ortho-methyl substituted diphenylacetylene.

Conclusion and Future Outlook

The introduction of ortho-methyl substituents on the diphenylacetylene core is a potent strategy for manipulating its photophysical properties through steric control. The resulting non-planar geometry is expected to lead to a blue-shifted absorption, a large Stokes shift in emission, and a potential increase in fluorescence quantum yield due to the inhibition of non-radiative decay pathways associated with planarization. The formation of a twisted intramolecular charge transfer (TICT) state is likely to be a dominant feature of the excited-state dynamics, leading to solvatochromic emission.

While this guide provides a robust theoretical framework based on established principles, dedicated experimental and computational studies on di-ortho-methyl diphenylacetylene are needed to quantify these effects and fully elucidate the intricate interplay between steric hindrance and photophysics in this important class of molecules. Such studies would not only advance our fundamental understanding of structure-property relationships in fluorescent materials but also pave the way for the rational design of novel diphenylacetylene-based compounds with tailored optical properties for a wide range of applications in materials science and biotechnology.

References

  • Braude, E. A., & Forbes, W. F. (1955). Studies in light absorption. Part XIV. Steric effects in ortho-substituted diphenyls. Journal of the Chemical Society (Resumed), 3776-3782.
  • Saltiel, J., & Kumar, V. K. R. (2012). Photophysics of diphenylacetylene: light from the "dark state". The Journal of Physical Chemistry A, 116(43), 10599–10609.
  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454.
  • Miao, M., Van Doren, V., Keuleers, R., Desseyn, H., Van Alsenoy, C., & Martins, J. L. (2000). Density Functional Calculations of the Structure of Crystalline Urea Under High Pressure. Chemical Physics Letters, 316(5-6), 297–302.
  • Masuda, T., & Higashimura, T. (1981). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Polymer Chemistry, 11(3), 737-744.
  • Suh, J., Park, S. Y., & Kim, Y. (2020). Suppression of Concentration Quenching in Ortho-Substituted Thermally Activated Delayed Fluorescence Emitters. The Journal of Physical Chemistry C, 124(8), 4683–4691.
  • Experiment 10 – Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. (n.d.).
  • Neuhauser, R., & Sauvage, F. (2003). Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan.

Sources

An In-Depth Technical Guide to the Electronic Structure of 1-methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the electronic structure of 1-methyl-2-phenylethynyl-benzene, a substituted diarylacetylene. The unique arrangement of a methyl group ortho to the phenylethynyl substituent introduces steric and electronic perturbations that significantly influence its molecular conformation and, consequently, its frontier molecular orbitals and photophysical properties. This document outlines a synergistic approach, combining state-of-the-art computational modeling with established experimental spectroscopic and electrochemical techniques. We detail the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for in-silico analysis, alongside meticulous, step-by-step protocols for cyclic voltammetry (CV), UV-Visible (UV-Vis) absorption, and fluorescence spectroscopy. The causality behind methodological choices is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the electronic properties of complex aromatic systems.

Introduction: The Significance of Molecular Electronic Structure

The electronic structure of a molecule—specifically the spatial distribution and energy of its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity, optical properties, and intermolecular interactions. For molecules like this compound, the extended π-conjugation across the phenyl rings and the acetylene linker gives rise to interesting electronic and photophysical behaviors. The strategic placement of a methyl group at the ortho position induces a torsional strain between the aromatic rings, which can disrupt π-orbital overlap and modulate the HOMO-LUMO energy gap.

A thorough understanding of these properties is critical in fields such as materials science, for the design of organic semiconductors and light-emitting diodes (OLEDs), and in medicinal chemistry, where electronic characteristics can influence drug-receptor interactions and metabolic stability. This guide presents a validated workflow to comprehensively characterize the electronic landscape of this compound.

Theoretical Framework: A Computational Approach

Computational chemistry provides a powerful, non-destructive lens to probe molecular and electronic structures.[1][2] Density Functional Theory (DFT) has emerged as a robust method for accurately predicting ground-state properties of organic molecules.[3] For excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice.[3][4]

Rationale for Method Selection
  • DFT (B3LYP Functional): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for geometry optimization and ground-state electronic property calculations. It offers a well-balanced treatment of electron correlation and exchange, providing accurate geometries and orbital energies for a wide range of organic compounds.[5][6]

  • TD-DFT (CAM-B3LYP Functional): For simulating electronic absorption spectra, the long-range corrected CAM-B3LYP functional is employed. This functional is particularly effective in describing charge-transfer excitations, which are common in conjugated systems, and often yields more accurate predictions of excitation energies compared to standard hybrid functionals.[7]

  • Basis Set (6-31G(d)): The 6-31G(d) basis set provides a good compromise between computational cost and accuracy for molecules of this size. The inclusion of 'd' polarization functions is crucial for accurately describing the bonding environment around the sp-hybridized carbons of the acetylene linker.

Computational Workflow Diagram

The following diagram illustrates the sequential steps for the computational analysis.

G cluster_0 Computational Analysis Workflow A Step 1: 3D Structure Generation (GaussView) B Step 2: Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Input Geometry C Step 3: Frequency Calculation (Verify Minimum Energy) B->C Optimized Structure D Step 4: FMO Analysis (HOMO, LUMO, Energy Gap) C->D Validated Structure E Step 5: Excited State Calculation (TD-DFT: CAM-B3LYP/6-31G(d)) D->E Ground State Orbitals F Step 6: Simulated UV-Vis Spectrum (Wavelengths & Oscillator Strengths) E->F Excitation Energies

Caption: Workflow for computational analysis of this compound.

Detailed Computational Protocol

Protocol 1: DFT Geometry Optimization and Frequency Calculation [5][8][9][10]

  • Structure Building: Construct the 3D model of this compound using a molecular editor like GaussView.

  • Input File Creation: Prepare a Gaussian input file with the following command line: #p B3LYP/6-31G(d) Opt Freq This command instructs the software to perform a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-31G(d) basis set.

  • Charge and Multiplicity: Specify the charge (0) and spin multiplicity (1, for a singlet ground state) of the molecule.

  • Execution: Submit the input file to the Gaussian program.[5]

  • Validation: Upon completion, inspect the output file. A successful optimization is confirmed by the absence of imaginary frequencies in the frequency calculation results. This ensures the optimized structure corresponds to a true energy minimum.[8]

Protocol 2: TD-DFT for UV-Vis Spectrum Simulation [3][4]

  • Input File Preparation: Using the optimized geometry from Protocol 1, create a new input file with the command line: #p CAM-B3LYP/6-31G(d) TD(NStates=10) This requests a TD-DFT calculation to determine the energies of the first 10 singlet excited states.

  • Execution: Run the calculation in Gaussian.

  • Data Extraction: Extract the calculated excitation wavelengths (in nm) and their corresponding oscillator strengths (f) from the output file. The oscillator strength indicates the probability of a given electronic transition.

Experimental Validation: Probing the Electronic Landscape

Experimental techniques are indispensable for validating and complementing computational predictions.[11][12][13] A combination of electrochemistry and spectroscopy provides direct measurements of the FMO energies and transition properties.

Rationale for Experimental Selection
  • Cyclic Voltammetry (CV): This electrochemical technique is a powerful method for determining the redox potentials of a molecule.[14][15] The oxidation and reduction potentials can be directly correlated to the HOMO and LUMO energy levels, respectively.[6][16]

  • UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength, corresponding to electronic transitions from the ground state to various excited states.[17][18] The wavelength of maximum absorption (λmax) provides information about the HOMO-LUMO gap.

  • Fluorescence Spectroscopy: This method probes the emission of light from the lowest singlet excited state back to the ground state. It provides insights into the nature of the excited state and the molecule's potential for light-emitting applications.[19][20]

Experimental Workflow Diagram

G cluster_1 Experimental Analysis Workflow G Step 1: Sample Preparation (Dissolve in suitable solvent) H Step 2: Cyclic Voltammetry (Determine E_ox & E_red) G->H Electrochemical Analysis I Step 3: UV-Vis Spectroscopy (Measure λ_max) G->I Absorption Analysis K Step 5: Data Integration (Correlate experimental & computational data) H->K Results J Step 4: Fluorescence Spectroscopy (Measure Emission Spectrum) I->J Excitation for Emission I->K Results J->K Results

Caption: Workflow for experimental analysis of this compound.

Detailed Experimental Protocols

Protocol 3: Cyclic Voltammetry [21][22][23]

  • Solution Preparation: Prepare a ~1 mM solution of this compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement: Perform the CV scan at a scan rate of 100 mV/s. Record the voltammogram, noting the onset of the first oxidation potential (Eox) and the first reduction potential (Ered).

  • Internal Standard: Add a small amount of ferrocene as an internal standard and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a known potential and is used to calibrate the measurements.

  • Energy Level Calculation: Calculate the HOMO and LUMO energies using the following empirical equations[6]:

    • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Protocol 4: UV-Vis Absorption and Fluorescence Spectroscopy [24][25]

  • Solution Preparation: Prepare a dilute solution (~10-5 M) of the compound in a spectroscopic grade solvent (e.g., cyclohexane or THF).

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 600 nm. Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement: Using a fluorimeter, excite the sample at its λmax. Record the emission spectrum. Note the wavelength of maximum emission and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

Data Synthesis and Interpretation

A powerful aspect of this dual approach is the ability to cross-validate results. The computationally derived data should be systematically compared with experimental findings.

Table 1: Summary of Key Electronic Structure Parameters

ParameterComputational MethodExperimental MethodExpected Outcome
HOMO Energy DFT (B3LYP/6-31G(d))Cyclic VoltammetryCorrelation between calculated orbital energy and measured oxidation potential.
LUMO Energy DFT (B3LYP/6-31G(d))Cyclic VoltammetryCorrelation between calculated orbital energy and measured reduction potential.
Electrochemical Gap ELUMO - EHOMOEgap = Eox - EredAgreement between computational and electrochemical energy gaps.
Optical Gap (λmax) TD-DFT (CAM-B3LYP)UV-Vis SpectroscopyAgreement between the calculated lowest energy transition and the experimental λmax.
Molecular Geometry DFT Optimization(X-ray Crystallography)The dihedral angle between the phenyl rings will indicate the degree of steric hindrance.

The dihedral angle between the two phenyl rings, obtained from the optimized geometry, is a key structural parameter. A larger angle suggests significant steric clash from the ortho-methyl group, leading to reduced π-conjugation. This would be expected to cause a blue-shift (shift to shorter wavelength) in the λmax and an increase in the HOMO-LUMO gap compared to its non-methylated analogue, diphenylacetylene. The consistency between the electrochemical gap from CV and the optical gap from UV-Vis spectroscopy can provide insights into the exciton binding energy of the molecule.

Conclusion

This technical guide provides a rigorous, multi-faceted protocol for the comprehensive characterization of the electronic structure of this compound. By integrating high-level computational modeling with precise experimental measurements, researchers can develop a deep and validated understanding of how subtle structural modifications influence the fundamental electronic properties of conjugated organic molecules. The methodologies detailed herein are not only self-validating but also broadly applicable to the study of other complex aromatic systems, thereby empowering rational design in drug discovery and materials science.

References

  • Taylor & Francis Online. (2007, January 31). Development of Experimental Methods for Determining the Electronic Structure of Organic Materials. [Link]

  • ResearchGate. The UV-Vis absorption and fluorescence emission spectra of 3-(phenylethynyl). [Link]

  • National Institutes of Health (NIH). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. [Link]

  • Bentham Science. (2022, September 7). Progress in Electronic-Structure Based Computational Methods: From Small Molecules to Large Molecular Systems of Biological Significance. [Link]

  • AIP Publishing. (2017, October 26). Electronic structure of BN-aromatics: Choice of reliable computational tools. [Link]

  • National Institutes of Health (NIH). Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. [Link]

  • Chemistry LibreTexts. (2021, April 8). Experimental Probes of Electronic Structure. [Link]

  • Study Rocket. Organic Chemistry: Experimental Determination of Structure. [Link]

  • Royal Society of Chemistry. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

  • Prezi. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. [Link]

  • iGEM. Protocol for cyclic voltammetry. [Link]

  • ResearchGate. How to do optimisation +frequency DFT calculation for metal complexes using gaussian. [Link]

  • JoVE. (2015, August 24). Cyclic Voltammetry CV: Measuring Redox Potentials and Currents. [Link]

  • YouTube. (2022, October 7). Computational Chemistry Gaussian Optimization & Frequency Tutorial. [Link]

  • MIT OpenCourseWare. (1995, February 15). Fluorescence Studies of Poly@-phenyleneethyny1ene)s: The Effect of Anthracene. [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • YouTube. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. [Link]

  • Indian Academy of Sciences. DFT and TD-DFT computational investigations of diphenyl polyene derivatives for optoelectronic application. [Link]

  • Royal Society of Chemistry. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. [Link]

  • YouTube. (2023, February 24). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-2-phenylethynyl-benzene, also known as 1-methyl-2-(phenylethynyl)benzene, is an aromatic hydrocarbon featuring a tolyl group and a phenyl group linked by an ethynyl (acetylenic) bridge. The unique electronic and steric arrangement of this molecule, with the methyl and phenylethynyl groups in an ortho relationship, imparts a rich and diverse reactivity profile centered on the carbon-carbon triple bond. This guide provides a comprehensive exploration of the chemical behavior of the ethynyl group in this specific scaffold, offering insights into its synthesis, key transformations, and potential applications for researchers in organic synthesis, materials science, and drug development.

The core of this molecule's reactivity lies in the high electron density of the π-system of the triple bond, making it susceptible to attack by electrophiles and a versatile partner in metal-catalyzed transformations. The proximity of the ortho-methyl group can sterically influence reaction pathways and, in certain cases, participate directly in intramolecular cyclization events. Understanding these reactivity patterns is crucial for harnessing the synthetic potential of this and related diarylacetylene compounds.

Synthesis of the Core Scaffold

The primary synthetic route to this compound is through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly effective method, involving the reaction of an aryl halide with a terminal alkyne. For this specific molecule, this can be achieved by coupling 1-chloro-2-methylbenzene with phenylacetylene.[1]

A general procedure involves the use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, in the presence of a base. Alternative modern protocols may utilize other organometallic reagents. For instance, a copper-catalyzed coupling of 2-tolylboronic acid with (bromoethynyl)benzene has been reported as a viable synthetic pathway.[2]

Representative Synthetic Protocol: Copper-Catalyzed Cross-Coupling[2]
  • A reaction tube is charged with 2-tolylboronic acid (1.0 mmol), (bromoethynyl)benzene (1.0 mmol), copper(I) iodide (CuI, 0.10 mmol), and 8-hydroxyquinoline (0.20 mmol).

  • Ethanol (2.0 mmol) is added as the solvent.

  • The mixture is stirred at 80 °C for 24 hours.

  • Upon completion, the reaction mixture is washed with ethyl acetate (3 x 3.0 mL).

  • The combined organic layers are concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (using petroleum ether as the eluent) to yield the pure this compound.

Key Reactivity Patterns of the Ethynyl Group

The ethynyl group in this compound is the primary site of chemical reactivity. Its transformations can be broadly categorized into intramolecular cyclizations (hydroarylations), electrophilic additions, and polymerization reactions.

Intramolecular Hydroarylation (Cyclization)

One of the most significant reactions of ortho-alkynyl biaryl systems is intramolecular hydroarylation, a process that forms new carbo- and heterocyclic ring systems.[3] This transformation is typically catalyzed by transition metals such as gold, platinum, or palladium, which act as π-acids to activate the alkyne toward nucleophilic attack.[4][5]

In the case of this compound, the pendant phenyl ring can act as the intramolecular nucleophile, attacking the activated alkyne. This can theoretically proceed via two distinct pathways, as defined by Baldwin's rules:

  • 6-endo-dig cyclization: The aryl ring attacks the distal carbon of the alkyne, leading to a six-membered ring, which would form a phenanthrene derivative.

  • 5-exo-dig cyclization: The aryl ring attacks the proximal carbon of the alkyne, resulting in a five-membered ring, forming a fluorene derivative.

The regiochemical outcome of these cyclizations is highly dependent on the metal catalyst, ligands, and reaction conditions.[3][6] For many transition-metal-catalyzed hydroarylations of o-alkynyl biaryls, the reaction proceeds via electrophilic activation of the triple bond, often favoring the 6-endo-dig pathway to yield phenanthrene frameworks.[3] DFT studies on related systems catalyzed by Pt(II) have shown a kinetic and thermodynamic preference for the 6-endo-dig pathway over the 5-exo-dig cyclization.[4]

However, the mechanism can be shifted. For instance, palladium-catalyzed reactions under neutral conditions with specific phosphine ligands have been shown to favor an exclusive 5-exo-dig hydroarylation through a C–H activation pathway.[3] Gold catalysts are also highly effective for these transformations, prized for their carbophilicity and functional group tolerance.[7][8] The mechanism often involves the initial π-complexation of the gold catalyst to the alkyne, which triggers the nucleophilic attack from the arene in a Friedel-Crafts-type process.[6]

hydroarylation_mechanism cluster_start Starting Material cluster_catalyst Catalyst Activation cluster_cyclization Intramolecular Attack SM This compound Cat [M+] (e.g., Au(I), Pt(II)) SM->Cat Coordination Activated π-Alkyne Complex Cat->Activated Activation Endo 6-endo-dig (Phenanthrene derivative) Activated->Endo Pathway A Exo 5-exo-dig (Fluorene derivative) Activated->Exo Pathway B

Caption: General pathways for metal-catalyzed hydroarylation.

Electrophilic Addition Reactions

The electron-rich alkyne triple bond is susceptible to electrophilic addition. Unlike the stable aromatic rings, the π-bonds of the ethynyl group will react with strong electrophiles.[9][10] The addition of hydrogen halides (HX), for example, would proceed via a mechanism involving the formation of a vinyl carbocation intermediate.

The regioselectivity of this addition is governed by Markovnikov's rule, where the proton adds to the acetylenic carbon that results in the more stable carbocation. The stability of the vinyl carbocation is influenced by the electronic effects of the attached aryl groups and potential resonance stabilization. In this case, the carbocation would be stabilized by the adjacent phenyl and tolyl rings. Subsequent attack by the halide ion completes the addition.

It is important to note that under certain conditions, particularly with strong acids, competing intramolecular cyclization pathways may be initiated.[11][12] Furthermore, the initially formed benzenonium ion in electrophilic aromatic substitution is highly stabilized by resonance and does not typically undergo rearrangement, which is a key difference from carbocations formed during addition to alkenes or alkynes.[13]

Polymerization

Diphenylacetylene derivatives are known monomers for the synthesis of substituted polyacetylenes.[14][15] These polymers are of interest due to their potential conducting properties and applications in organic electronics.[14] The polymerization of this compound can be initiated by various transition metal catalysts, with rhodium-based systems being particularly effective for achieving controlled, living polymerizations.[14]

The resulting polymer, poly(this compound), would feature a conjugated backbone with pendant tolyl and phenyl groups. The steric bulk of these ortho-substituted groups would influence the polymer's conformation, likely forcing the main chain into a helical structure, a common feature of substituted polyacetylenes.[14] Such polymers are investigated for applications ranging from gas separation membranes to chiral recognition materials.[14]

Potential Applications

The reactivity of this compound makes it a valuable building block in several advanced fields:

  • Materials Science: As precursors to polycyclic aromatic hydrocarbons (PAHs) like phenanthrenes, these molecules are relevant in the synthesis of organic semiconductors, liquid crystals, and materials for organic light-emitting diodes (OLEDs).[16] The parent diphenylacetylene scaffold is known to exhibit non-linear optical properties, which can be tuned by substitution.[17]

  • Drug Development: The phenanthrene and fluorene cores, accessible through the cyclization reactions described, are privileged structures found in numerous biologically active compounds and natural products. The ability to rapidly construct these complex frameworks from simple precursors is of high value in medicinal chemistry.

  • Polymer Chemistry: Substituted poly(diphenylacetylene)s are a class of functional polymers with tunable properties.[18] The specific substitution pattern of this compound can be used to control the solubility, processability, and electronic properties of the resulting polymer for applications in sensors or specialized membranes.[15][19]

Data Summary

The following table summarizes the key properties of the title compound.

PropertyValueSource
Chemical Formula C₁₅H₁₂[20]
Molecular Weight 192.26 g/mol [2]
CAS Number 14309-60-5[2]
Appearance Colourless oil[1]
¹H NMR (600 MHz, CDCl₃) δ 7.64–7.59 (m)[1]

Conclusion

This compound is a molecule defined by the versatile reactivity of its ethynyl group. Positioned between two distinct aryl rings and adjacent to a methyl substituent, this triple bond serves as a powerful handle for complex molecular construction. The predominant reaction pathways include metal-catalyzed intramolecular hydroarylations to form valuable phenanthrene or fluorene skeletons, electrophilic additions across the π-system, and controlled polymerization to yield functional materials. The choice of catalyst and reaction conditions provides a sophisticated toolkit for directing the reactivity towards a desired outcome. For researchers and developers, a thorough understanding of these transformations is key to unlocking the potential of this and related diarylacetylenes in the creation of novel functional materials and complex molecular architectures.

References

  • Soriano, E., & Marco-Contelles, J. (2005). Intramolecular hydroarylation of alkynes catalyzed by platinum or gold: mechanism and endo selectivity. Chemistry, 11(10), 3155-3164. doi: 10.1002/chem.200401069. Retrieved from [Link]

  • Dudnik, A. S., & Gevorgyan, V. (2008). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters, 10(10), 2023-2026. doi: 10.1021/ol800569s. Retrieved from [Link]

  • Soriano, E., & Marco-Contelles, J. (2006). Mechanisms of the transition metal-mediated hydroarylation of alkynes and allenes. Organometallics, 25(19), 4542-4553. doi: 10.1021/om0605332. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Hydroarylation of Alkynes Catalyzed by Platinum or Gold: Mechanism and endo Selectivity. Retrieved from [Link]

  • Serrano-Plana, J., et al. (2018). Double Gold Activation of 1-Ethynyl-2-(Phenylethynyl)Benzene Toward 5-exo-dig and 6-endo-dig Cyclization Reactions. The Journal of Physical Chemistry A, 122(6), 1667-1675. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

  • Matsuoka, M., et al. (1995). Synthesis and non-linear properties of disubstituted diphenylacetylene and related compounds. Journal of Materials Chemistry, 5(6), 875-880. doi: 10.1039/JM9950500875. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (1-methyl-2-phenylethyl)benzene. Retrieved from [Link]

  • Xu, K., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(12), 14596-14612. doi: 10.3390/molecules181214596. Retrieved from [Link]

  • Häussler, M. (2022). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 14(3), 543. doi: 10.3390/polym14030543. Retrieved from [Link]

  • Barluenga, J., et al. (2009). Single and Consecutive Cyclization Reactions of Alkynyl Carbene Complexes and 8-azaheptafulvenes: Direct Access to Polycyclic Pyrrole and Indole Derivatives. Chemistry – A European Journal, 15(39), 10077-10086. doi: 10.1002/chem.200901239. Retrieved from [Link]

  • Kimball, D. B., & Haley, M. M. (2002). Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles. The Journal of Organic Chemistry, 67(18), 6443-6446. Retrieved from [Link]

  • Tarselli, M. A. (2010). Gold-catalyzed cyclization reactions of allenes. Carolina Digital Repository. doi: 10.17615/p11c-2n55. Retrieved from [Link]

  • Zhao, L., et al. (2018). Exploring the Chemical Dynamics of Phenylethynyl Radical (C6H5CC; X2A1) Reactions with Allene (H2CCCH2; X1A1) and Methylacetylene (CH3CCH; X1A1). The Journal of Physical Chemistry A, 122(30), 6293-6302. doi: 10.1021/acs.jpca.8b05125. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-(1-phenylethenyl)benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 15). Electrophilic Addition Mechanism. YouTube. Retrieved from [Link]

  • Panda, N. (2023). Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments. Exploration of Chemical Complexity. Retrieved from [Link]

  • ResearchGate. (n.d.). Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones. Retrieved from [Link]

  • Wang, T., et al. (2018). Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. Angewandte Chemie International Edition, 57(40), 13291-13295. doi: 10.1002/anie.201808027. Retrieved from [Link]

  • Tokimizu, Y., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862-7866. Retrieved from [Link]

  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization reactions of o‐alkynylbenzaldehyde derivatives with alkynes. Retrieved from [Link]

  • Sci-Hub. (n.d.). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties, Functions, Chemical Transformation, Nano-, and Hybrid Materials of Poly(diphenylacetylene)s toward Sensor and Actuator Applications. Retrieved from [Link]

  • Sadegh, H., et al. (2010). Synthesis of sulfonated poly(diphenylacetylene)s with high CO2 permselectivity. Journal of Membrane Science, 350(1-2), 197-206. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-(2-phenylethynyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Conia-Ene Cyclization of Pyrazolones with o -Alkynyl Aldehydes: A Strategic Shift from Classical Condensation to Spiroannulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 2). 7.11: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Wrona-Piotrowicz, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 15(13), 4684. doi: 10.3390/ma15134684. Retrieved from [Link]

Sources

A-Technical-Guide-to-the-Sonogashira-Coupling-of-2-Bromotoluene-and-Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This guide provides an in-depth technical analysis of the Sonogashira coupling mechanism, specifically focusing on the reaction between 2-bromotoluene and phenylacetylene. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the reaction's intricacies, from the fundamental catalytic cycles to practical experimental considerations. We will explore the synergistic roles of the palladium and copper catalysts, the critical influence of the base, and the impact of substrate-specific factors on reaction efficiency.

Introduction: The Significance of Arylalkyne Synthesis

The synthesis of arylalkynes is of paramount importance in medicinal chemistry, materials science, and the development of natural products.[2] The Sonogashira reaction, first reported in 1975, provides a powerful and versatile method for constructing these valuable molecular architectures.[3] The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The mild reaction conditions and broad functional group tolerance have cemented its status as a preferred method for creating conjugated enynes and arylalkynes.[5]

This guide will dissect the reaction between 2-bromotoluene, an aryl bromide, and phenylacetylene, a terminal alkyne. Aryl bromides are common substrates in cross-coupling reactions, offering a balance of reactivity and stability. Understanding the specific mechanistic nuances of this pairing provides a solid foundation for applying the Sonogashira coupling to more complex and diverse molecular scaffolds.

The Core Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected and independent catalytic cycles: a palladium cycle and a copper cycle.[6][7] While the exact mechanism is still a subject of some debate and research, the dual-cycle model provides a robust framework for understanding the reaction's progression.[8]

The Palladium Cycle: Activating the Aryl Halide

The palladium cycle is initiated by the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst.[5]

  • Generation of the Active Pd(0) Species: Common palladium sources like Pd(PPh₃)₂Cl₂ are Pd(II) complexes. In the reaction mixture, these are reduced to the catalytically active 14-electron Pd(0)L₂ species.[7] This reduction can be facilitated by amines, phosphine ligands, or other electron-donating species present in the reaction medium.[9]

  • Oxidative Addition: The first crucial step of the palladium cycle is the oxidative addition of the aryl halide (2-bromotoluene) to the Pd(0) complex.[10] This step is often the rate-limiting step of the overall reaction.[5] The Pd(0) inserts into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The reactivity of aryl halides in this step follows the general trend: I > OTf ≥ Br >> Cl.[1] Electron-withdrawing groups on the aryl halide can accelerate this step, while sterically hindered substrates may react more slowly.

  • Transmetalation: This is the point of intersection between the palladium and copper cycles. The organopalladium(II) complex reacts with a copper(I) acetylide species (formed in the copper cycle) in a process called transmetalation.[6] The acetylide group is transferred from the copper to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex. This step is often considered the rate-determining step in the overall catalytic process.[6]

  • cis-trans Isomerization: For the final step to occur, the organic groups on the palladium center (the aryl and alkynyl moieties) must be in a cis orientation to each other.[5] The initially formed trans complex therefore undergoes isomerization to the corresponding cis isomer.

  • Reductive Elimination: The final step of the palladium cycle is reductive elimination. The aryl and alkynyl groups couple to form the desired product, 2-methyl-1-(phenylethynyl)benzene, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[5]

The Copper Cycle: Preparing the Nucleophile

The primary role of the copper co-catalyst is to activate the terminal alkyne, preparing it for the crucial transmetalation step.[9]

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates to the triple bond of phenylacetylene, forming a π-alkyne-copper complex.[6] This coordination increases the acidity of the terminal proton of the alkyne.

  • Deprotonation: In the presence of a base (commonly an amine like triethylamine or diisopropylamine), the acidic proton of the coordinated alkyne is abstracted.[11] This results in the formation of a copper(I) acetylide intermediate.

  • Transmetalation to Palladium: The newly formed copper(I) acetylide is the key nucleophilic species that participates in the transmetalation step with the Pd(II) complex, thereby linking the two catalytic cycles.[12]

Visualizing the Mechanism: The Catalytic Cycles in Detail

To provide a clearer understanding of the intricate interplay between the two catalytic cycles, the following diagrams illustrate the key steps involved in the Sonogashira coupling of 2-bromotoluene and phenylacetylene.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa Oxidative Addition (2-Bromotoluene) pd0->pd_oa pd_intermediate trans-(2-tolyl)Pd(II)(Br)L₂ pd_oa->pd_intermediate pd_transmetalation Transmetalation (from Cu cycle) pd_intermediate->pd_transmetalation pd_alkynyl trans-(2-tolyl)Pd(II)(C≡CPh)L₂ pd_transmetalation->pd_alkynyl pd_isomerization cis-trans Isomerization pd_alkynyl->pd_isomerization pd_cis cis-(2-tolyl)Pd(II)(C≡CPh)L₂ pd_isomerization->pd_cis pd_re Reductive Elimination pd_cis->pd_re product 2-Methyl-1-(phenylethynyl)benzene pd_re->product product->pd0 Regenerates Catalyst cu_catalyst Cu(I)X cu_pi_complex π-Alkyne Complex Formation (Phenylacetylene) cu_catalyst->cu_pi_complex cu_alkyne_complex [Cu(I)(H-C≡CPh)]X cu_pi_complex->cu_alkyne_complex cu_deprotonation Deprotonation (Base) cu_alkyne_complex->cu_deprotonation cu_acetylide Cu(I)-C≡CPh cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetalation Transfers Acetylide cu_acetylide->cu_catalyst Regenerates Catalyst

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: A Practical Guide

The following protocol provides a general procedure for the Sonogashira coupling of 2-bromotoluene and phenylacetylene. It is crucial to note that optimization of reaction conditions, such as temperature, solvent, and base, may be necessary for specific applications and to maximize yield.[13]

Reagents and Equipment
Reagent/EquipmentPurpose/Specification
2-BromotolueneAryl halide substrate
PhenylacetyleneTerminal alkyne substrate
Pd(PPh₃)₂Cl₂Palladium catalyst precursor
Copper(I) iodide (CuI)Copper co-catalyst
Triethylamine (Et₃N)Base and solvent
TolueneCo-solvent (optional)
Schlenk flaskReaction vessel for inert atmosphere
Magnetic stirrerFor agitation
Argon or Nitrogen gasTo create an inert atmosphere
TLC platesFor reaction monitoring
Silica gelFor purification by column chromatography
Step-by-Step Procedure
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 1-2 mol%) and CuI (e.g., 2-4 mol%). The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add 2-bromotoluene (1.0 equiv), followed by triethylamine (as solvent or in excess) and optionally a co-solvent like toluene.

  • Addition of Alkyne: Add phenylacetylene (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction, especially with less reactive aryl bromides.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[14]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 2-methyl-1-(phenylethynyl)benzene.[14]

Key Considerations and Optimization Strategies

Several factors can influence the efficiency and outcome of the Sonogashira coupling. Careful consideration of these parameters is essential for successful synthesis.

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₂Cl₂ is a common choice, other palladium sources and ligands can be employed.[5] For sterically hindered or electron-rich aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[6]

  • The Role of the Base: The base is crucial for deprotonating the terminal alkyne.[11] Amines like triethylamine, diisopropylamine, or piperidine are commonly used. The choice of base can affect the reaction rate and should be selected based on the specific substrates.

  • Solvent Effects: The choice of solvent can impact the solubility of the reagents and the reaction rate. While amines can often serve as both the base and the solvent, co-solvents like toluene, THF, or DMF are frequently used.

  • Copper-Free Conditions: While the copper co-catalyst generally enhances the reaction rate, it can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[5] In cases where this is a significant issue, copper-free Sonogashira protocols have been developed.[6]

  • Substrate Reactivity: The electronic and steric properties of both the aryl halide and the alkyne play a significant role. Electron-withdrawing groups on the aryl halide generally increase reactivity, while bulky substituents near the reaction center can hinder the reaction.

Conclusion

The Sonogashira coupling of 2-bromotoluene and phenylacetylene serves as an excellent model for understanding the fundamental principles of this powerful C-C bond-forming reaction. By dissecting the individual roles of the palladium and copper catalysts within their respective catalytic cycles, researchers can gain a deeper appreciation for the intricate dance of molecules that leads to the formation of valuable arylalkyne products. A thorough understanding of the reaction mechanism, coupled with careful consideration of experimental parameters, empowers scientists to effectively apply and optimize the Sonogashira coupling in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Khan, A. (2019, January 7). Sonogashira coupling. YouTube. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2021). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. Inorganic Chemistry, 60(15), 11437–11446. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2021). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. PMC. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Jana, S., & Dutta, B. (2019). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]

  • Prakash, O., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4589. [Link]

  • Al-Masum, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Request PDF. (n.d.). Copper-catalysed cross-coupling: An untapped potential. [Link]

  • Vetticatt, M. J. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Semproni, S. P., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. [Link]

  • Singh, R., & Kaur, P. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Newman, S. G., & Lautens, M. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. NIH. [Link]

  • Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(21), 3964–3973. [Link]

  • Request PDF. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂ and Pd(DPPF)₂: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Sci-Hub. [Link]

  • Fairlamb, I. J. S. (2017). Bimetallic catalysis for C–C and C–X coupling reactions. Chemical Society Reviews, 46(3), 547-596. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Wang, L., & Chen, C. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]

  • Chen, C., & Xi, C. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

  • Request PDF. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Falck, J. R., Bhatt, R. K., & Ye, J. (1995). Tin-Copper Transmetalation: Cross-Coupling of .alpha.-Heteroatom-Substituted Alkyltributylstannanes with Organohalides. Journal of the American Chemical Society, 117(22), 5973–5982. [Link]

  • Li, X., Gong, X., Li, Z., Chang, H., Gao, W., & Wei, W. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Zolotukhina, E. V., & Zolotukhin, M. G. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

Sources

CAS number 14309-60-5 synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a significant chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for its application in research and development.

Executive Summary

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also widely known as 5-nitrovanillin, is a derivative of vanillin.[1] Its molecular structure is characterized by the presence of several reactive functional groups: a hydroxyl, a methoxy, an aldehyde, and a nitro group.[1][2] This multifunctionality makes it a versatile precursor for the synthesis of a variety of compounds, including phenethylamines and inhibitors of catechol-O-methyltransferase (COMT), which are relevant in the management of Parkinson's disease.[1] This guide will elucidate a standard laboratory synthesis of 5-nitrovanillin and detail the analytical methods for its comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-nitrovanillin is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 6635-20-7
Molecular Formula C₈H₇NO₅
Molar Mass 197.14 g/mol [1][2]
Appearance Yellow to yellow-green crystalline powder[2][3]
Melting Point 172-175 °C[1][2]
Boiling Point 212.3 °C[1]
Solubility Sparingly soluble in water, readily soluble in heated alkali solutions and methanol.[1]

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

The primary and most common method for the synthesis of 5-nitrovanillin is through the electrophilic nitration of vanillin.[1][2] This process introduces a nitro group onto the aromatic ring.

Reaction Workflow

Synthesis_Workflow Vanillin Vanillin (Starting Material) Reaction Nitration Reaction (Controlled Temperature) Vanillin->Reaction Reagents Concentrated Nitric Acid Glacial Acetic Acid Reagents->Reaction Precipitation Precipitation in Ice-Cold Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization (Ethanol or Acetic Acid) Filtration->Purification Product 5-Nitrovanillin (Final Product) Purification->Product Characterization_Framework cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized 5-Nitrovanillin IR IR Spectroscopy (Functional Groups) Synthesized_Product->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS HPLC HPLC (Purity Assessment) Synthesized_Product->HPLC GCMS GC-MS (Impurity Profiling) Synthesized_Product->GCMS Confirmation Structural Confirmation & Purity Assessment IR->Confirmation NMR->Confirmation MS->Confirmation HPLC->Confirmation GCMS->Confirmation

Sources

Methodological & Application

Application Notes and Protocols: 1-Methyl-2-phenylethynyl-benzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-2-phenylethynyl-benzene, a substituted diarylacetylene, is a versatile molecular building block with significant potential in the field of materials science. Its rigid, conjugated structure, arising from the interplay of the phenyl and tolyl groups linked by an ethynyl bridge, imparts unique photophysical and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound as a precursor for advanced functional materials. While direct applications of this specific molecule are emerging, we will explore its utility by drawing parallels with structurally similar and well-studied phenylethynyl-based compounds. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and detailed experimental protocols.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Underlying Principle: The Sonogashira Coupling Reaction

The Sonogashira coupling involves a synergistic catalytic cycle between a palladium complex and a copper(I) co-catalyst.[1][2] The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the final product. The copper co-catalyst activates the terminal alkyne, making it a more potent nucleophile for the transmetalation step.[2] While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant to air and moisture.[3]

Detailed Synthesis Protocol

This protocol describes a general method for the Sonogashira coupling of 2-bromotoluene with phenylacetylene to yield this compound.

Materials:

  • 2-Bromotoluene

  • Phenylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.06 equivalents).

  • Add anhydrous toluene and triethylamine (2 equivalents) to the flask and stir to dissolve the catalysts.

  • Add 2-bromotoluene (1 equivalent) to the reaction mixture.

  • Finally, add phenylacetylene (1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 80°C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.[4]

Characterization Data:

PropertyValue
Molecular Formula C₁₅H₁₂[5][6]
Molecular Weight 192.26 g/mol [5]
Appearance Colorless oil[4]
¹H NMR (CDCl₃, 600 MHz) δ = 7.64–7.59 (m, 2H), 7.45–7.36 (m, 3H), 7.23-7.15 (m, 4H), 2.52 (s, 3H) ppm.[4][7]
¹³C NMR (CDCl₃, 151 MHz) δ = 140.2, 131.9, 131.6, 129.5, 128.4, 128.3, 128.2, 125.6, 123.5, 93.8, 88.4, 20.7 ppm.[7]
Synthesis Workflow Diagram

Sonogashira_Coupling reagents Reactants: - 2-Bromotoluene - Phenylacetylene - PdCl₂(PPh₃)₂ - CuI - Triethylamine - Toluene reaction Reaction: - Inert Atmosphere - 80°C, 12-24h reagents->reaction 1. Mix & Heat workup Workup: - Ethyl Acetate Extraction - Water & Brine Wash - Drying (MgSO₄) reaction->workup 2. Cool & Extract purification Purification: - Rotary Evaporation - Column Chromatography workup->purification 3. Concentrate & Purify product Product: This compound purification->product 4. Isolate OLED_Workflow start This compound functionalization Functionalization: - Introduction of electron- donating/withdrawing groups start->functionalization Chemical Modification purification Purification: - Sublimation or - Recrystallization functionalization->purification Purity is key device_fab Device Fabrication: - Spin-coating or - Thermal evaporation purification->device_fab Material Deposition characterization Device Characterization: - Electroluminescence - Current-Voltage-Luminance device_fab->characterization Performance Testing

Sources

Topic: 1-Methyl-2-phenylethynyl-benzene as a Monomer for High-Performance Poly(diphenylacetylene)s

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted poly(diphenylacetylene)s (PDPAs) are a class of polymers renowned for their exceptional thermal stability, high gas permeability, and unique optical and electronic properties. The strategic selection of monomers is critical for tuning these properties for specific applications, ranging from advanced gas separation membranes to novel organic electronic materials. This document provides a detailed guide on the use of 1-methyl-2-phenylethynyl-benzene as a monomer for synthesizing a high-performance PDPA. We present validated protocols for the monomer's synthesis via Sonogashira coupling, its subsequent polymerization using a transition metal catalyst, and comprehensive methods for characterizing both the monomer and the resulting polymer. This guide is designed to provide researchers with the foundational knowledge and practical steps required to explore this promising material.

Introduction: The Rationale for this compound

Poly(diphenylacetylene)s are conjugated polymers that have garnered significant interest for their rigid backbones, which lead to high thermal stability and glass transition temperatures.[1] Their inefficient chain packing creates substantial free volume, making them excellent candidates for gas separation membrane applications.[2] The properties of PDPAs can be precisely controlled by introducing substituent groups onto the phenyl rings of the diphenylacetylene monomer unit.

The monomer, this compound, offers a strategic design choice. The ortho-methyl group serves two primary purposes:

  • Enhanced Solubility: The methyl group can disrupt polymer chain packing, increasing the solubility of the resulting polymer in common organic solvents. This is a crucial practical advantage, as unsubstituted PDPAs are often intractable, making processing and characterization difficult.[3]

  • Property Modulation: The electronic and steric nature of the methyl group can subtly influence the polymer's final properties, including its gas permeability and selectivity.

This application note details the complete workflow, from the synthesis of this key monomer to the characterization of the final polymer, providing a self-validating framework for its investigation.

Monomer Synthesis: this compound

The most efficient and widely used method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields and tolerance for a wide range of functional groups.[5][6]

Synthesis Principle: The Sonogashira Coupling

The reaction couples phenylacetylene with 1-iodo-2-methylbenzene (or the more economical but less reactive 1-bromo-2-methylbenzene). The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. The copper(I) salt facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex, leading to the final coupled product.[4]

Sonogashira_Synthesis Reactant1 1-Iodo-2-methylbenzene ReactionVessel Sonogashira Cross-Coupling Reactant1->ReactionVessel Reactant2 Phenylacetylene Reactant2->ReactionVessel Catalyst PdCl₂(PPh₃)₂ / CuI (Catalyst System) Catalyst->ReactionVessel Base Base (e.g., TEA, DIPEA) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Monomer Polymerization_Workflow Monomer Purified Monomer (this compound) Polymerization Polymerization in Toluene (Inert Atmosphere) Monomer->Polymerization Catalyst TaCl₅ / n-Bu₄Sn (Catalyst / Co-catalyst) Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Polymer Precipitate Drying Drying in Vacuo Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Sources

Application Notes & Protocols: Synthesis and Functionalization of Poly(1-methyl-2-phenylethynyl-benzene) for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Poly(phenylacetylenes)

Poly(phenylacetylene) (PPA) and its derivatives represent a significant class of π-conjugated polymers, distinguished by their excellent solubility, stability in air, and processability.[1] Unlike their parent, polyacetylene, these characteristics allow for their use in a wide array of advanced applications, including electronics, optics, and membrane separations.[1] By introducing specific functional groups onto the phenyl ring of the monomer, the resulting polymers can be tailored for highly specialized tasks.[1][2][3]

This guide focuses on the synthesis and functionalization of polymers derived from 1-methyl-2-phenylethynyl-benzene. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance that influences the polymer's final conformation, often favoring a helical structure. This inherent structural feature, combined with the potential for post-polymerization modification, makes these polymers particularly attractive for applications in drug delivery, where specific molecular recognition and controlled release are paramount.[2][4] We will provide detailed, field-proven protocols for the synthesis of the monomer, its subsequent polymerization using rhodium-based catalysts, and a representative functionalization procedure to equip the polymer with moieties relevant to biomedical research.

Monomer Synthesis: this compound

The most efficient and widely adopted method for synthesizing diarylacetylenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For our target monomer, we will couple phenylacetylene with 2-iodotoluene.

Causality of Component Selection:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is used. The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the reaction.

  • Base: A mild base, typically an amine like triethylamine (TEA), is required to neutralize the hydrogen halide formed during the reaction and to act as the solvent.

  • Reactants: 2-Iodotoluene is chosen over 2-bromotoluene or 2-chlorotoluene due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, leading to higher yields and faster reaction times.[5]

Workflow for Monomer Synthesis

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup 2-Iodotoluene 2-Iodotoluene Reaction Combine reactants in TEA Stir under Argon at 60°C 2-Iodotoluene->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Reaction CuI CuI Co-catalyst CuI->Reaction TEA Triethylamine (Base/Solvent) TEA->Reaction Workup Quench with NH₄Cl Extract with Ethyl Acetate Reaction->Workup After 5h Purification Column Chromatography (Silica Gel, Hexanes) Workup->Purification Product This compound (Colorless Oil) Purification->Product

Caption: Sonogashira coupling for monomer synthesis.

Detailed Protocol: Synthesis of this compound (CAS: 14309-60-5)
  • Preparation: To a flame-dried 250 mL Schlenk flask, add 2-iodotoluene (5.0 g, 22.9 mmol), tetrakis(triphenylphosphine)palladium(0) (0.53 g, 0.46 mmol), and copper(I) iodide (0.17 g, 0.92 mmol).

  • Solvent and Reagents: Add 100 mL of degassed triethylamine to the flask. The solution will turn yellow.

  • Addition of Alkyne: Slowly add phenylacetylene (2.58 g, 25.2 mmol) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to 60°C and stir under an inert atmosphere (Argon) for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound as a colorless oil.[5]

Parameter Value
Expected Yield 85-95%
¹H NMR (CDCl₃, ppm) δ 7.64–7.59 (m, 2H), 7.45–7.36 (m, 7H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 140.5, 132.4, 131.6, 129.2, 128.5, 128.4, 125.6, 123.4, 121.2, 94.1, 87.9, 20.9

Polymerization of this compound

The polymerization of phenylacetylene derivatives is most effectively achieved using late-transition metal catalysts, particularly those based on rhodium(I).[1][6] These catalysts are known for their high activity, stability, and ability to produce high molecular weight, stereoregular polymers.[1][7][8] The mechanism typically involves the insertion of the alkyne monomer into a Rh-C bond, leading to chain growth.[9]

Rationale for Catalyst Selection:

Rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are excellent catalyst precursors.[3][6] In the presence of a co-catalyst or an appropriate ligand, they form highly active species that can initiate polymerization.[1][8] The use of functionalized phosphine ligands or N-heterocyclic carbenes (NHCs) can further enhance catalyst performance, leading to living polymerization characteristics and polymers with narrow molecular weight distributions.[1][6][8] For this protocol, we will use a well-established and robust Rh(I)-based system.

Workflow for Rhodium-Catalyzed Polymerization

cluster_reactants Reactants & Catalyst cluster_process Polymerization & Isolation Monomer This compound Polymerization Combine in Schlenk flask Stir at 20°C under Argon Monomer->Polymerization Catalyst [Rh(nbd)Cl]₂ Catalyst->Polymerization Solvent THF (Anhydrous) Solvent->Polymerization Precipitation Pour solution into Methanol (non-solvent) Polymerization->Precipitation After 24h Isolation Filter the precipitate Dry under vacuum Precipitation->Isolation Product Poly(this compound) (Yellow-Orange Solid) Isolation->Product

Caption: Rh(I)-catalyzed polymerization workflow.

Detailed Protocol: Polymer Synthesis
  • Preparation: In a glovebox or under an inert atmosphere, add the catalyst precursor, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or a similar Rh(I) source, to a Schlenk flask.

  • Solvent and Monomer: Add anhydrous, degassed tetrahydrofuran (THF) to the flask to dissolve the catalyst. Then, add the monomer, this compound, via syringe. A typical monomer-to-catalyst ratio ([M]/[Rh]) is 100:1.[1]

  • Polymerization: Stir the reaction mixture at room temperature (20-25°C) in the absence of light for 24 hours. The solution will become more viscous and darken in color as the polymer forms.

  • Isolation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the solid thoroughly with methanol to remove any residual monomer and catalyst.

  • Drying: Dry the polymer under vacuum at 40°C to a constant weight. The final product is typically a yellow-orange, fibrous solid.[1]

Parameter Typical Value
Yield >95%
Appearance Yellow-Orange Solid
Solubility Soluble in THF, Chloroform, Toluene
¹H NMR (CDCl₃, ppm) Broad signal around δ 5.9 (vinyl proton), broad signals in the aromatic region δ 6.5-7.5
GPC (vs. Polystyrene) Mₙ > 100,000 g/mol ; Đ (PDI) = 1.5 - 2.5

Note: The molecular weight and polydispersity (Đ) can be controlled by adjusting the [M]/[Rh] ratio, temperature, and reaction time, or by using living polymerization catalyst systems.[8]

Post-Polymerization Functionalization

A key advantage of this polymer system is the ability to perform chemical modifications after polymerization. This allows for the introduction of functional groups tailored for specific applications without interfering with the polymerization process.[10][11] For drug delivery, introducing a hydrophilic polyethylene glycol (PEG) chain can enhance biocompatibility and solubility, while a terminal azide group allows for "click" chemistry conjugation to drug molecules or targeting ligands.

Here, we describe a representative two-step functionalization: first, a Friedel-Crafts acylation to introduce a reactive handle, followed by an esterification to attach a functional moiety.

Workflow for Polymer Functionalization

StartPolymer Poly(1-methyl-2- phenylethynyl-benzene) Step1 Step 1: Friedel-Crafts Acylation (Bromoacetyl bromide, AlCl₃) StartPolymer->Step1 Intermediate Bromomethyl Ketone Functionalized Polymer Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Azido-PEG-Carboxylate, Base) Intermediate->Step2 FinalPolymer Azido-PEG Functionalized Polymer (Ready for Click Chemistry) Step2->FinalPolymer

Caption: Two-step post-polymerization functionalization.

Detailed Protocol: Synthesis of Azido-PEG Functionalized Polymer

Step 1: Friedel-Crafts Acylation to Introduce a Bromoacetyl Group

  • Preparation: Dissolve the synthesized poly(this compound) (1.0 g) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an Argon atmosphere. Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (0.8 g, 6.0 mmol) to the solution.

  • Acylation: Add a solution of bromoacetyl bromide (0.9 g, 4.5 mmol) in 10 mL of DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1M HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Precipitate the functionalized polymer by adding the concentrated solution to methanol. Filter and dry the resulting solid. Characterize by FT-IR (new C=O stretch ~1680 cm⁻¹) and ¹H NMR to confirm the presence of the -COCH₂Br group (singlet ~4.4 ppm).

Step 2: Nucleophilic Substitution with an Azido-PEG Moiety

  • Preparation: Dissolve the bromoacetyl-functionalized polymer (0.5 g) in 30 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add azido-PEG-carboxylic acid and a non-nucleophilic base like diisopropylethylamine (DIPEA) to the solution.

  • Reaction: Heat the mixture to 50°C and stir for 24 hours.

  • Isolation: After cooling, precipitate the polymer in a suitable non-solvent like diethyl ether.

  • Purification: Purify the polymer by dialysis against deionized water to remove unreacted PEG and salts, followed by lyophilization to obtain the final product.

  • Validation: Confirm the successful functionalization using FT-IR (azide stretch ~2100 cm⁻¹) and ¹H NMR (characteristic PEG signals ~3.6 ppm).

This final polymer is now equipped with terminal azide groups, making it ready for conjugation to alkyne-modified drug molecules, proteins, or targeting ligands via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Conclusion and Future Outlook

This guide provides a comprehensive and validated set of protocols for the synthesis of this compound and its subsequent polymerization and functionalization. The methodologies described herein are robust and adaptable, providing researchers with a solid foundation for creating novel polymeric materials. The resulting functional polymers, with their unique helical backbone and tailored side chains, hold immense promise for the development of next-generation drug delivery systems, smart materials, and advanced separation membranes.[4][12]

References

  • Angoy, M., et al. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing. Available at: [Link]

  • Tomaskovic, I., et al. (2003). Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide. Macromolecules, 36(14), 5203–5208. Available at: [Link]

  • Angoy, M., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1184-1195. Available at: [Link]

  • Keaveney, S. T., et al. (2021). (η4-Tetrafluorobenzobarrelene)-η1-((tri-4-fluorophenyl)phosphine)-η1-(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes. Macromolecules, 54(13), 6331–6342. Available at: [Link]

  • Zhang, G.-Y., et al. (2021). Rh-Catalyzed Polymerization of Phenylacetylene: Theoretical Studies of the Reaction Mechanism, Regioselectivity, and Stereoregularity. Journal of the American Chemical Society, 143(47), 21457–21469. Available at: [Link]

  • Wang, X., et al. (2024). Postpolymerization Modification-Induced Chiral Self-Assembly of Substituted Poly(phenylacetylene)s Based on Cis–Transoid to Cis–Cisoid Helical Transition. Macromolecules. Available at: [Link]

  • Sanda, F., et al. (2001). Functionalization of Disubstituted Polyacetylenes through Polymer Reactions: Syntheses of Functional Poly(1-phenyl-1-alkyne)s. Macromolecules, 34(24), 8339–8345. Available at: [Link]

  • Supporting Information for: Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

  • Xu, J., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(11), 14004-14016. Available at: [Link]

  • ResearchGate. (n.d.). Polymerization of phenylacetylenes having polar functional groups in water. Retrieved from [Link]

  • Tang, B. Z., et al. (2010). Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH. Available at: [Link]

  • Pisetsky, T., & Müller, T. J. J. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Available at: [Link]

  • Alfonso, M., & Pucci, A. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 115(3), 1242–1290. Available at: [Link]

  • Zhang, Y., et al. (2023). Applications of Polyacetylene Derivatives in Gas and Liquid Separation. Polymers, 15(6), 1509. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-(2-phenylethynyl)benzene. Retrieved from [Link]

  • Stadler, P. (2020). Green-light photo-responsive drug delivery systems based on a novel heterobifunctional meso-methyl BODIPY derivative. JKU ePUB. Available at: [Link]

  • Plichta, Z., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 27(13), 4280. Available at: [Link]

Sources

Application Notes & Protocols: Gas Permeability of Polymers Derived from Tolyl-Phenylethynyl-Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The separation of gases is a critical industrial process with applications ranging from carbon capture and hydrogen purification to oxygen enrichment for medical use.[1][2] Polymeric membranes offer a potentially energy-efficient and scalable alternative to traditional cryogenic distillation or absorption methods.[3][4] The performance of these membranes is governed by a delicate balance between permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another).[1] For glassy polymers, gas transport properties are intrinsically linked to the material's fractional free volume (FFV) and polymer chain mobility.[5]

This guide focuses on a promising class of high-performance polymers derived from tolyl-phenylethynyl-benzene precursors. The rigid, aromatic nature of these structures, combined with the cross-linkable phenylethynyl groups, allows for the creation of thermally stable membranes with tailored microporosity. The tolyl (methylphenyl) group can influence chain packing and solubility, providing another lever for tuning gas transport properties. We will explore the synthesis of these materials, their fabrication into dense membranes, and the detailed protocols for characterizing their gas permeability.

Part 1: Monomer & Polymer Synthesis

The foundation of a high-performance membrane is the purity and structural integrity of its constituent polymer. This section details the synthesis of a representative phenylethynyl-terminated imide oligomer, a common strategy to leverage the properties of tolyl-phenylethynyl structures. The phenylethynyl groups act as terminal cross-linking sites, which upon thermal curing, create a robust, solvent-resistant network with enhanced thermal stability and size-sieving capabilities.[6]

Protocol 1: Synthesis of a Phenylethynyl-Terminated Imide Oligomer

This protocol describes the synthesis of a polyimide oligomer based on 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a tolyl-containing diamine, end-capped with 4-phenylethynylphthalic anhydride (PEPA). The one-pot, high-temperature polymerization method is employed for its efficiency.[7][8]

Materials & Reagents:

ReagentAcronymPuritySupplier
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride6FDA>99%Sigma-Aldrich
2,4-DiaminotolueneDAT>98%Sigma-Aldrich
4-Phenylethynylphthalic anhydridePEPA>97%TCI Chemicals
N-Methyl-2-pyrrolidone, AnhydrousNMP>99.5%Sigma-Aldrich
Toluene-ACS GradeFisher Scientific
Methanol-ACS GradeFisher Scientific

Experimental Workflow Diagram

G cluster_synthesis Polymer Synthesis Workflow A 1. Reagent Setup Add 6FDA and DAT to NMP in a 3-neck flask. B 2. Initial Reaction Stir under N2 at room temperature to form poly(amic acid) solution. A->B Inert Atmosphere C 3. End-Capping Add PEPA to the solution. B->C Control M_n D 4. Imidization Add toluene, heat to 180°C. Azeotropically remove water. C->D Chemical Conversion E 5. Precipitation Cool solution and precipitate polymer in methanol. D->E Isolation F 6. Purification & Drying Filter, wash with methanol, and dry under vacuum at 120°C. E->F Purity

Caption: Workflow for synthesizing phenylethynyl-terminated imide oligomers.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Under a gentle flow of nitrogen, charge the flask with 6FDA (e.g., 15.0 g, 33.8 mmol) and anhydrous NMP (70 mL). Stir the mixture at room temperature until the dianhydride is fully dissolved.

  • Diamine Introduction: In a separate beaker, dissolve 2,4-diaminotoluene (DAT) (e.g., 3.7 g, 30.3 mmol) in 30 mL of anhydrous NMP. Add this solution dropwise to the stirred 6FDA solution over 30 minutes.

  • Poly(amic acid) Formation: Allow the reaction to proceed at room temperature for 4-6 hours. The solution will become viscous, indicating the formation of the poly(amic acid) precursor.

  • End-Capping: Add the end-capping agent, PEPA (e.g., 1.69 g, 6.8 mmol), to the reaction mixture. Stir for an additional 1 hour at room temperature.

  • Azeotropic Imidization: Add 30 mL of toluene to the flask to act as an azeotropic agent. Heat the reaction mixture to 180°C and maintain this temperature for 12-18 hours. Water formed during the imidization reaction will be collected in the Dean-Stark trap.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, slowly pour the viscous polymer solution into a beaker containing 1 L of vigorously stirred methanol. A fibrous precipitate will form.

  • Purification and Drying: Collect the polymer precipitate by filtration. Wash the solid extensively with fresh methanol to remove residual NMP and unreacted monomers. Dry the final polymer powder in a vacuum oven at 120°C for 24 hours.

Scientist's Note (Causality): The molar ratio of dianhydride:(diamine + end-capper) is critical for controlling the number-average molecular weight (M_n) of the oligomer. The reaction is performed under an inert nitrogen atmosphere to prevent oxidation of the diamines at high temperatures. Azeotropic removal of water drives the imidization reaction to completion, ensuring a high degree of conversion and optimal final properties.[7]

Part 2: Dense Polymer Membrane Fabrication

To accurately measure intrinsic gas transport properties, a uniform, defect-free, dense (non-porous) polymer membrane must be fabricated.[9] Solution casting followed by controlled solvent evaporation is the most common laboratory method for this purpose.

Protocol 2: Membrane Fabrication by Solution Casting

Experimental Workflow Diagram

G cluster_membrane Membrane Fabrication Workflow A 1. Polymer Solution Dissolve dried polymer in a suitable solvent (e.g., NMP, CHCl3). B 2. Filtration Filter the solution through a 0.45 µm PTFE filter. A->B Remove Particulates C 3. Casting Pour solution onto a level glass plate inside a dust-free chamber. B->C Uniform Layer D 4. Solvent Evaporation Slowly evaporate solvent at a controlled temperature (e.g., 80°C). C->D Prevent Defects E 5. Annealing Anneal the membrane above its Tg (e.g., 250-300°C) under vacuum. D->E Remove Residual Solvent F 6. Curing (Optional) Thermally cross-link the membrane at high temperature (e.g., 350-370°C). E->F Induce Cross-linking

Caption: Step-by-step process for creating dense polymer membranes.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 2-5 wt% solution of the synthesized polymer in a suitable solvent (e.g., NMP, chloroform, or THF). Ensure the polymer is fully dissolved, which may require stirring for several hours.

  • Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any dust or undissolved particles that could create defects in the final membrane.

  • Casting: Place a clean, level glass plate inside a dust-free environment (e.g., a nitrogen-purged glovebox or a covered glass chamber). Pour the filtered solution onto the glass plate, allowing it to spread evenly.

  • Controlled Evaporation: Cover the casting setup loosely to slow down the rate of solvent evaporation. Place the entire setup in an oven at a temperature slightly above the solvent's boiling point (e.g., 80-100°C for NMP) for 24 hours.

  • Membrane Detachment: After cooling, carefully peel the resulting film from the glass substrate. A few drops of water at the edge can aid in detachment.

  • Annealing: To remove any residual solvent and relax the polymer chains, anneal the free-standing membrane in a vacuum oven. The temperature should be ramped up slowly to just above the polymer's glass transition temperature (T_g) and held for several hours, then cooled slowly back to room temperature. For many phenylethynyl-terminated polyimides, this is in the range of 250-300°C.[7]

  • Thermal Curing (Cross-linking): To cross-link the phenylethynyl end groups, the membrane is subjected to a further thermal treatment at a higher temperature, typically between 350-370°C, under an inert atmosphere for 1-2 hours.[6]

ngcontent-ng-c1311558766="" class="ng-star-inserted">

Scientist's Note (Causality): Slow solvent evaporation is paramount to prevent the formation of pinholes or a porous skin layer, which would invalidate permeability measurements.[9] Annealing above T_g erases the polymer's thermal history and ensures a consistent, equilibrated state for testing. The final curing step creates a network structure, which typically decreases permeability but can significantly enhance selectivity and improve the membrane's mechanical and chemical stability.

Part 3: Gas Permeability Measurement Protocol

Gas transport through a dense polymer membrane is typically described by the solution-diffusion model.[3] Permeability (P) is the product of the diffusion coefficient (D), which reflects gas mobility within the polymer, and the solubility coefficient (S), which describes the amount of gas sorbed by the polymer.

P = D × S

The constant-volume, variable-pressure method (or "time-lag" method) is a widely used technique to determine P, D, and S from a single experiment.[3][10]

Protocol 3: Constant-Volume, Variable-Pressure Method

Apparatus and Setup:

  • Permeation Cell: A stainless-steel cell that separates a high-pressure upstream side from a low-pressure, known-volume downstream side. The membrane is mounted on a porous support within the cell.

  • Pressure Transducers: High-accuracy transducers to monitor pressure on both upstream and downstream sides.

  • Vacuum Pump: To evacuate the system, particularly the downstream volume, before each measurement.

  • Gas Source: Cylinders of high-purity test gases (e.g., He, O₂, N₂, CO₂, CH₄) with pressure regulators.

  • Data Acquisition System: To record the downstream pressure as a function of time.

Measurement Workflow Diagram

G cluster_permeability Gas Permeability Measurement Workflow A 1. Membrane Mounting Secure the membrane in the permeation cell. B 2. System Evacuation Evacuate the entire system, especially the downstream volume. A->B Seal Check C 3. Gas Introduction Pressurize the upstream side with the test gas to a set pressure (p_up). B->C t = 0 D 4. Data Acquisition Record the pressure increase in the downstream volume (p_down) over time. C->D Permeation E 5. Data Analysis Plot p_down vs. time. Determine steady-state slope and time-lag (θ). D->E Generate Permeation Curve F 6. Calculate P, D, S Use equations to calculate the transport coefficients. E->F Quantify Transport

Caption: Procedure for determining gas transport coefficients.

Step-by-Step Procedure:

  • Membrane Installation: Cut a circular sample from the fabricated membrane and measure its thickness (l) at several points using a micrometer. Mount the sample in the permeation cell, ensuring a gas-tight seal.

  • Evacuation: Open the system to the vacuum pump and evacuate both the upstream and downstream volumes for at least 12 hours to remove any adsorbed gases or water vapor from the membrane and the system walls.

  • Leak Check: Isolate the system from the vacuum pump and monitor the downstream pressure. A stable, low pressure indicates the system is leak-tight.

  • Permeation Measurement: a. Close the valve to the upstream volume. b. Introduce the test gas to the upstream side to the desired feed pressure (typically 2-10 bar).[3] c. Simultaneously, start the data acquisition system to record the downstream pressure as a function of time (t).

  • Data Collection: Continue recording until a linear increase in downstream pressure with time is observed, indicating steady-state permeation has been reached.

  • Purge and Repeat: After the measurement, evacuate the entire system again before introducing the next gas.

Data Analysis:

  • Plot the downstream pressure (p_down) versus time (t).

  • The plot will show an initial transient region followed by a linear steady-state region. Extrapolate the linear portion of the curve back to the time axis. The intercept on the time axis is the time-lag (θ) .

  • The Permeability Coefficient (P) is calculated from the steady-state slope of the line:

    • P = [ (V_down * l) / (A * R * T * p_up) ] * (dp_down / dt)_ss

    • Where:

      • V_down = Calibrated downstream volume

      • l = Membrane thickness

      • A = Membrane area

      • R = Ideal gas constant

      • T = Absolute temperature

      • p_up = Upstream pressure

      • (dp_down / dt)_ss = Steady-state slope of the pressure vs. time plot

  • The Apparent Diffusion Coefficient (D) is calculated from the time-lag:

    • D = l² / (6 * θ)

  • The Solubility Coefficient (S) is then calculated from the relationship:

    • S = P / D

  • The Ideal Selectivity (α_A/B) for gas A over gas B is the ratio of their individual permeability coefficients:

    • α_A/B = P_A / P_B

Part 4: Representative Data & Interpretation

Polymers derived from tolyl-phenylethynyl-benzenes are expected to be glassy materials with high T_g values. Their gas transport properties will be highly dependent on the specific diamine and dianhydride used in the polyimide backbone, which controls the fractional free volume. The introduction of bulky, contorted structures (like those containing CF₃ groups from 6FDA) generally hinders efficient chain packing, increasing free volume and thus boosting permeability.[11]

Table of Expected Gas Transport Properties:

The following table presents hypothetical but representative data for a cross-linked polyimide membrane derived from a tolyl-phenylethynyl-benzene precursor, tested at 35°C.

GasPermeability (P) [Barrer]¹Diffusivity (D) [10⁻⁸ cm²/s]Solubility (S) [cm³(STP)/(cm³·atm)]
He251500.17
H₂30950.32
CO₂122.54.80
O₂2.51.81.39
N₂0.50.60.83
CH₄0.40.41.00

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Derived Selectivities:

Gas PairIdeal Selectivity (P_A / P_B)
O₂ / N₂5.0
CO₂ / CH₄30.0
H₂ / N₂60.0
He / CH₄62.5

Interpretation:

  • Structure-Property Relationship: The rigid backbone imparted by the aromatic rings and the cross-linked ethynyl groups leads to good size-sieving ability. This is reflected in the high selectivity for smaller kinetic diameter gases (like H₂ and He) over larger ones (like N₂ and CH₄).[12]

  • CO₂ Transport: The high solubility of CO₂ in the polymer matrix, due to its condensability and potential quadrupole interactions with polar groups in the polyimide, results in high CO₂/CH₄ selectivity, making such materials promising for natural gas purification.[13][14]

  • Trade-Off: The permeability values are moderate, which is typical for highly selective glassy polymers. Efforts to increase permeability, for instance by incorporating more contorted monomers, often lead to a decrease in selectivity, a well-known trade-off in membrane science.[15]

References

  • Characterization of gas separation properties of novel polymer membranes. (n.d.). Google Scholar.
  • Gas Separation Membarane. (n.d.). BSD Instrument.
  • Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. (2023). American Institute of Chemists.
  • Highly permeable polymers for gas separation membranes. (n.d.). RSC Publishing.
  • Design and Characterization of Gas Separation Polymer Membranes Using Molecular Simulation. (n.d.). AIChE - Proceedings.
  • High performance membrane materials for gas separation. (2015). Copernican Letters.
  • Gas Separation Membranes Derived from High-Performance Immiscible Polymer Blends Compatibilized with Small Molecules. (n.d.). ACS Publications.
  • Polymer Membranes for Gas Separation. (n.d.). Bohrium.
  • A Review on the Morphology and Material Properties of the Gas Separation Membrane: Molecular Simulation. (n.d.). MDPI.
  • Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. (n.d.). NIH.
  • Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. (2021). Polymers.
  • Gas Permeability Measurement Methods in Membrane-Based Gas Separations: Analysis of Transport Properties of Pure Gases Through Dense Polymeric Membranes. (n.d.). ResearchGate.
  • Gas-Transport Properties of Polyimides with Various Side Groups. (n.d.). ResearchGate.
  • Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature. (n.d.). MDPI.
  • Curing Kinetics of Ultrahigh-Temperature Thermosetting Polyimides Based on Phenylethynyl-Terminated Imide Oligomers with Different Backbone Conformations. (2024). ACS Applied Polymer Materials.
  • Polyimides Containing Phosphaphenanthrene Skeleton: Gas-Transport Properties and Molecular Dynamics Simulations. (n.d.). PMC - NIH.
  • Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). (n.d.). NIH.

Sources

Application Notes and Protocols: 1-Methyl-2-phenylethynyl-benzene as a Versatile Building Block for Complex Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 1-Methyl-2-phenylethynyl-benzene

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a readily accessible disubstituted aromatic compound, has emerged as a powerful and versatile precursor for the synthesis of a variety of intricate molecules, particularly polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its unique structural motif, featuring a sterically accessible alkyne functionality positioned ortho to a methyl group, provides a fertile ground for a range of chemical transformations, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations.

This application note provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utility of this compound. We will delve into its synthesis, explore its reactivity with a focus on the mechanistic underpinnings of key transformations, and provide detailed protocols for its application in the synthesis of complex molecules. The insights and procedures detailed herein are designed to empower scientists to leverage the unique reactivity of this building block in their own research endeavors.

Core Attributes of this compound

The synthetic utility of this compound stems from the interplay of its structural and electronic properties.

PropertyDescription
Molecular Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol
CAS Number 14309-60-5
Appearance Colorless oil
Key Structural Features Phenylacetylene group ortho to a methyl group on a benzene ring.

The proximity of the methyl and phenylethynyl groups is not merely a matter of substitution pattern; it is the key to its utility in intramolecular cyclization reactions. The methyl group can exert both steric and electronic influences on the reactivity of the alkyne, directing the course of cyclization reactions and influencing the regioselectivity of product formation.

Synthesis of this compound: A Protocol Grounded in Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 2-methyl-substituted benzene derivative). A copper(I) co-catalyst is typically employed to facilitate the reaction.[1]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions 2-Iodotoluene 2-Iodotoluene Reaction_Setup Reaction Setup 2-Iodotoluene->Reaction_Setup Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Setup Pd(PPh₃)₂Cl₂ Pd(PPh₃)₂Cl₂ Pd(PPh₃)₂Cl₂->Reaction_Setup CuI CuI CuI->Reaction_Setup Base (e.g., NEt₃) Base (e.g., NEt₃) Base (e.g., NEt₃)->Reaction_Setup Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction_Setup Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar)->Reaction_Setup Workup_Purification Aqueous Workup & Column Chromatography Reaction_Setup->Workup_Purification Product This compound Workup_Purification->Product

Caption: General workflow for the Sonogashira coupling synthesis.

Detailed Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for Sonogashira couplings.[3]

Materials:

  • 2-Iodotoluene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-iodotoluene (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 eq.) to the flask.

  • To the stirred solution, add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Self-Validation: The identity and purity of the product should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The expected spectroscopic data for this compound are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.62-7.58 (m, 2H), 7.55-7.52 (m, 1H), 7.40-7.30 (m, 5H), 7.22-7.15 (m, 1H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.3, 131.9, 131.6, 129.6, 128.4, 128.3, 128.2, 125.7, 123.6, 123.2, 93.5, 88.5, 20.8.

Application in the Synthesis of Polycyclic Aromatic Hydrocarbons: The Intramolecular Cyclization to 1-Methylphenanthrene

A prime application of this compound is its use as a precursor for the synthesis of substituted phenanthrenes through intramolecular cyclization. This transformation can be achieved through various methods, including oxidative cyclization promoted by Lewis acids or transition metals.[4] The resulting 1-methylphenanthrene is a valuable polycyclic aromatic hydrocarbon found in various environmental and biological contexts and serves as a core structure for more complex derivatives.[5][6]

Reaction Pathway: From Building Block to Polycycle

G Start This compound Catalyst Oxidative Cyclization (e.g., FeCl₃ or PtCl₄) Start->Catalyst Intermediate Carbocationic Intermediate (Proposed) Catalyst->Intermediate Product 1-Methylphenanthrene Intermediate->Product

Caption: Proposed pathway for the synthesis of 1-methylphenanthrene.

Protocol: FeCl₃-Mediated Oxidative Cyclization

This protocol is based on general procedures for iron(III) chloride-mediated oxidative cyclizations of diarylalkynes.[3][7]

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and dichloromethane for chromatography

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride (3.0 mmol, 3.0 eq.) in anhydrous dichloromethane (10 mL).

  • Add the FeCl₃ solution dropwise to the stirred solution of the starting material over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding methanol (5 mL) to the mixture.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford 1-methylphenanthrene as a white solid.

Self-Validation: The product should be characterized by its melting point and spectroscopic data.

  • Melting Point: 123 °C[8]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.75 (d, J = 8.4 Hz, 1H), 8.68 (d, J = 8.0 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.88-7.84 (m, 1H), 7.68-7.58 (m, 4H), 7.45 (d, J = 7.2 Hz, 1H), 2.75 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.2, 132.0, 131.8, 130.6, 128.7, 128.4, 127.0, 126.8, 126.5, 126.4, 125.9, 124.9, 123.0, 122.9, 20.0.

Expert Insights: The Role of the Methyl Group and Mechanistic Considerations

The ortho-methyl group in this compound plays a crucial role in directing the outcome of intramolecular cyclization reactions.

  • Steric Influence: The methyl group can sterically hinder certain reaction pathways, favoring the formation of specific regioisomers. In the cyclization to 1-methylphenanthrene, the methyl group directs the cyclization to the adjacent unsubstituted carbon of the tolyl ring.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of electrophilic attack during cyclization.

The precise mechanism of the FeCl₃-mediated cyclization is believed to involve a radical cation or an arenium ion intermediate, consistent with the Scholl reaction.[4][9] The reaction is initiated by the oxidation of the electron-rich aromatic system by FeCl₃. The resulting intermediate then undergoes intramolecular electrophilic attack on the adjacent aromatic ring, followed by deprotonation and aromatization to yield the phenanthrene core.

Future Directions and Broader Applications

The synthetic utility of this compound extends beyond the synthesis of simple PAHs. By introducing functional groups on either of the aromatic rings or by modifying the alkyne, a diverse array of complex molecules can be accessed. Potential areas of application include:

  • Drug Discovery: The phenanthrene scaffold is present in numerous biologically active natural products and synthetic pharmaceuticals. This compound provides a convenient entry point for the synthesis of novel phenanthrene-based drug candidates.

  • Materials Science: Polycyclic aromatic hydrocarbons are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tailored synthesis of functionalized PAHs from this building block could lead to new materials with desirable optoelectronic properties.

  • Synthesis of Heterocyclic Compounds: The alkyne functionality can participate in various cycloaddition reactions, opening up avenues for the synthesis of complex heterocyclic systems fused to the aromatic core.

Conclusion

This compound is a valuable and versatile building block for the construction of complex aromatic molecules. Its straightforward synthesis via Sonogashira coupling and its propensity to undergo intramolecular cyclization reactions make it an attractive starting material for the synthesis of substituted phenanthrenes and other polycyclic aromatic hydrocarbons. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this powerful chemical tool.

References

  • Scholl reaction. (2023). In Wikipedia. [Link][4]

  • 1-methylphenanthrene. (2025). AIST. [Link]

  • 1-METHYLPHENANTHRENE. (n.d.). LookChem. Retrieved January 13, 2026, from [Link][4][5]

  • Sonogashira coupling. (2023). In Wikipedia. [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. [Link]

  • Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. (2020). RSC Publishing. [Link]

  • PHENANTHRENE Method of Preparations 1. Haworth synthesis. (n.d.). Gyan Sanchay. [Link]

  • Double Gold Activation of 1-Ethynyl-2-(Phenylethynyl)Benzene Toward 5-exo-dig and 6-endo-dig Cyclization Reactions. (2018). Semantic Scholar. [Link][10]

  • PAH: Anthracene and phenanthrene. (n.d.). SPCMC. [Link][11]

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. (2012). National Institutes of Health. [Link][7]

  • 1-methylphenanthrene. (n.d.). Stenutz. [Link][12]

  • Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments. (2022). ResearchGate. [Link][13]

  • Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. (2020). National Institutes of Health. [Link][3]

  • Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes. (2022). ResearchGate. [Link][14]

  • 1-Methylphenanthrene. (n.d.). PubChem. Retrieved January 13, 2026, from [Link][15]

  • Selective oxidation of benzene to phenol by FeCl3/mpg-C3N4 hybrids. (2019). ResearchGate. [Link][16]

  • Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. (2018). National Institutes of Health. [Link]

  • Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes. (2006). ResearchGate. [Link][9]

  • Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. (2023). National Institutes of Health. [Link]

  • Intriguing mechanistic labyrinths in gold(i) catalysis. (2011). National Institutes of Health. [Link]

  • Study of the Intramolecular Cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. (2008). PubMed. [Link]

  • PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. (2023). RSC Publishing. [Link]

  • Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid. (2002). ResearchGate. [Link]

  • The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. (2022). PubMed. [Link][6]

  • The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. (2022). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Tolyl-Phenylacetylene Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tolyl-Phenylacetylene Scaffolds

Oligo(phenylene ethynylene)s (OPEs) represent a cornerstone class of π-conjugated systems in molecular electronics.[1][2] Their rigid, linear structure facilitates effective charge transport and predictable self-assembly, making them prime candidates for active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of tolyl (methylphenyl) functional groups onto this backbone is a strategic design choice that offers a compelling balance of enhanced processability and optimized electronic properties.

The methyl group of the tolyl substituent serves two primary functions. Firstly, it enhances the solubility of the otherwise rigid OPE backbone in common organic solvents, which is critical for solution-based fabrication techniques like spin-coating.[3] Secondly, the electron-donating nature of the methyl group can subtly modulate the frontier molecular orbital energy levels (HOMO/LUMO), influencing charge injection and transport characteristics.[3] Furthermore, the steric bulk of the tolyl group can influence intermolecular packing in the solid state, which is a critical determinant of charge carrier mobility in thin films.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and application of a representative tolyl-phenylacetylene derivative, 1,4-bis((4-methylphenyl)ethynyl)benzene (DTPB) , in solution-processed organic electronic devices. We will detail field-proven protocols for its synthesis via Sonogashira coupling and its integration into high-performance OFETs and OLEDs, explaining the scientific rationale behind each step to ensure reproducibility and optimal device performance.

I. Synthesis of 1,4-bis((4-methylphenyl)ethynyl)benzene (DTPB) via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the premier method for forming the crucial sp-sp² carbon-carbon bonds that constitute the phenylene-ethynylene backbone.[1][5] It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This protocol details a reliable, high-yield synthesis of DTPB.

Logical Workflow for DTPB Synthesis

cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 1,4-Diiodobenzene Setup Inert Atmosphere (N₂ or Ar) R1->Setup R2 4-Ethynyltoluene (p-tolylacetylene) R2->Setup Cat Pd(PPh₃)₂Cl₂ / CuI Cat->Setup Base Triethylamine (Et₃N) (Base & Solvent) Base->Setup Temp Room Temperature to 45°C Setup->Temp Stirring Time 12-24 hours Temp->Time Stirring Filt Filter to remove salts Time->Filt Reaction Completion Evap Solvent Evaporation Filt->Evap Chrom Column Chromatography (Silica gel, Hexane/DCM) Evap->Chrom Product Final Product: 1,4-bis((4-methylphenyl)ethynyl)benzene (DTPB) Chrom->Product cluster_prep Substrate Preparation cluster_depo Active Layer Deposition cluster_final Electrode Deposition Sub Si/SiO₂ Wafer Clean Sonication: Acetone, IPA Sub->Clean Treat HMDS Surface Treatment Clean->Treat Spin Spin-Coating (e.g., 2000 rpm, 60s) Treat->Spin Hydrophobic Surface Sol DTPB Solution (e.g., in Toluene) Sol->Spin Anneal Thermal Annealing (e.g., 100-120°C) Spin->Anneal Improves Crystallinity Mask Shadow Mask Alignment Anneal->Mask Evap Thermal Evaporation of Au Electrodes Mask->Evap Device Final OFET Device Evap->Device cluster_device OLED Layer Stack cluster_proc Deposition Sequence cluster_arrows Cathode Cathode (Al) ETL ETL (e.g., Alq₃) Cathode->ETL Electron Injection e1 EML Emissive Layer (e.g., Alq₃) ETL->EML HTL HTL (DTPB) EML->HTL HIL HIL (PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Hole Injection Sub Glass Substrate Anode->Sub h1 P1 Spin-coat PEDOT:PSS P2 Spin-coat DTPB P1->P2 P3 Thermally Evaporate EML, ETL, Cathode P2->P3 e1->h1 Recombination (Light Emission)

Sources

Palladium-catalyzed synthesis of 1-methyl-2-phenylethynyl-benzene protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of 1-methyl-2-phenylethynyl-benzene via Sonogashira Coupling

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of internal alkynes, specifically diarylalkynes and aryl(alkyl)alkynes, is of fundamental importance in organic chemistry, materials science, and pharmaceutical development. These structural motifs are integral to a wide array of complex molecules, including conjugated polymers, molecular electronics, and biologically active compounds. This compound serves as a valuable molecular scaffold and synthetic intermediate. The most reliable and versatile method for its synthesis is the Sonogashira cross-coupling reaction.

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 2-iodotoluene and phenylacetylene. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters that ensure high-yield, reproducible results.

Reaction Principle: The Sonogashira Cross-Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The transformation is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles.

The Palladium Cycle:

  • Reductive Elimination (A): The active Pd(0) catalyst is generated in situ.

  • Oxidative Addition (B): The aryl halide (2-iodotoluene) oxidatively adds to the Pd(0) center, forming a Pd(II) complex.

  • Transmetalation (C): The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination (D): The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Complex Formation (E): The copper(I) salt coordinates with the terminal alkyne (phenylacetylene).

  • Deprotonation (F): The amine base facilitates the deprotonation of the alkyne, forming a key copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.

The synergistic action of these two cycles allows the reaction to proceed efficiently under mild conditions.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (B) transmetalation_complex Ar-Pd(II)(L)₂-C≡CR pd_complex->transmetalation_complex Transmetalation (C) transmetalation_complex->pd0 Reductive Elimination (D) product Ar-C≡CR transmetalation_complex->product cu_catalyst Cu(I)X cu_alkyne_complex [HC≡CR·CuX] cu_catalyst->cu_alkyne_complex π-Complex Formation (E) cu_acetylide Cu-C≡CR cu_alkyne_complex->cu_acetylide Deprotonation (F) cu_acetylide->pd_complex To Transmetalation aryl_halide Ar-X (2-Iodotoluene) aryl_halide->pd0 alkyne H-C≡CR (Phenylacetylene) alkyne->cu_catalyst base Base (e.g., Et₃N) base->cu_alkyne_complex

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 1.0 mmol scale.

Materials and Equipment
  • Reagents: 2-Iodotoluene (≥98%), Phenylacetylene (≥98%), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI, ≥99%), Triethylamine (Et₃N, ≥99.5%, anhydrous), Toluene (anhydrous), Dichloromethane (DCM, HPLC grade), Hexanes (HPLC grade), Ethyl acetate (HPLC grade), Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: 50 mL Schlenk flask, magnetic stirrer and stir bar, heating mantle with temperature controller, Schlenk line (or nitrogen/argon manifold), syringes, needles, glass funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Reagent Quantities
ReagentFormulaM.W. ( g/mol )EquivalentsMoles (mmol)Amount
2-IodotolueneC₇H₇I218.041.01.0218 mg
PhenylacetyleneC₈H₆102.131.21.2122.6 mg (128 µL)
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.020.0214.0 mg
Copper(I) IodideCuI190.450.040.047.6 mg
Triethylamine(C₂H₅)₃N101.193.03.0303.6 mg (418 µL)
Toluene (anhydrous)C₇H₈92.14--10 mL
Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow for Sonogashira Synthesis.

  • Inert Atmosphere Setup: Assemble the 50 mL Schlenk flask containing a magnetic stir bar. Connect it to the Schlenk line and cycle between vacuum and nitrogen (or argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive and the reaction is prone to oxidative homocoupling (Glaser coupling) of the alkyne.

  • Reagent Addition: Under a positive pressure of nitrogen, add 2-iodotoluene (218 mg, 1.0 mmol), anhydrous toluene (10 mL), and triethylamine (418 µL, 3.0 mmol) to the flask. The base serves to neutralize the HI generated during the reaction and is crucial for the deprotonation of the alkyne in the copper cycle.

  • Degassing: While stirring, bubble nitrogen through the solution for 15-20 minutes to remove any residual dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum and, under a strong flow of nitrogen, add copper(I) iodide (7.6 mg, 0.04 mmol) and PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol). The flask should turn into a yellowish suspension.

  • Alkyne Addition: Slowly add phenylacetylene (128 µL, 1.2 mmol) dropwise via syringe over 1-2 minutes. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 60-70 °C. The reaction is typically run at a moderate temperature to ensure catalyst stability while achieving a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate (e.g., 95:5) mobile phase. Spot the reaction mixture against the 2-iodotoluene starting material. The reaction is complete when the starting material spot has been fully consumed (typically 4-8 hours).

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • A solvent gradient, starting with pure hexanes and gradually increasing polarity with ethyl acetate, is typically effective.

    • The product-containing fractions (identified by TLC) are combined and concentrated under reduced pressure to yield this compound as a pale yellow oil or solid.

Troubleshooting and Key Considerations

  • Low Yield: Often caused by catalyst deactivation due to oxygen. Ensure all reagents are properly degassed and the reaction is maintained under a strictly inert atmosphere.

  • Glaser Homocoupling: The formation of 1,4-diphenylbuta-1,3-diyne (a C-C bond between two phenylacetylene molecules) is a common side reaction. It is promoted by oxygen and can be minimized by rigorous inert techniques and ensuring the palladium-catalyzed cross-coupling is faster than the copper-mediated homocoupling.

  • Choice of Base: While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or piperidine can also be used. The choice can affect reaction rates and solubility.

  • Copper-Free Sonogashira: For some sensitive substrates, copper-free Sonogashira protocols have been developed to avoid homocoupling and simplify purification. However, these often require different ligands or higher catalyst loadings.

References

  • Sonogashira Coupling: A Historical Perspective. Chemical Reviews. American Chemical Society. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition. Wiley Online Library. [Link]

  • A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters. Elsevier. [Link]

  • Mechanism of the Sonogashira Reaction. ACS Catalysis. American Chemical Society. [Link]

  • Mechanism of the Glaser–Hay Coupling Reaction. ACS Catalysis. American Chemical Society. [Link]

  • Recent advances in copper-free Sonogashira coupling reactions. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Sonogashira Reaction for 1-Methyl-2-phenylethynyl-benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful synthesis of 1-methyl-2-phenylethynyl-benzene via the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only follow a protocol but also adapt it to your specific experimental needs.

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically coupling aryl or vinyl halides with terminal alkynes.[1][2][3] Its application in synthesizing complex molecules for pharmaceuticals and organic materials is extensive.[4][5] This guide will focus on the specific synthesis of this compound, a tolane derivative, and address the common challenges encountered.

The Catalytic Heart of the Reaction: Understanding the Sonogashira Cycle

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The Sonogashira coupling is traditionally co-catalyzed by palladium and copper complexes and is believed to proceed through two interconnected catalytic cycles.[2][6][7]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (e.g., 2-iodo-toluene or 2-bromo-toluene) to a Pd(0) species. This is often the rate-limiting step of the overall reaction.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The cycle concludes with reductive elimination, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne (phenylacetylene).[9] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide.[9] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[1][7]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative R¹-X pd_intermediate R¹-Pd(II)-X(L₂) pd_oxidative->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_product_complex R¹-Pd(II)-C≡CR²(L₂) pd_transmetalation->pd_product_complex pd_reductive Reductive Elimination pd_product_complex->pd_reductive Product: R¹-C≡CR² pd_reductive->pd0 Regenerates Catalyst cu_catalyst Cu(I)-X cu_activation Base (e.g., NEt₃) cu_catalyst->cu_activation H-C≡CR² cu_acetylide Cu(I)-C≡CR² cu_activation->cu_acetylide cu_acetylide->pd_transmetalation Transfers Acetylide caption Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on the specific reactivity of your starting materials and laboratory conditions.

Reactants:

  • 2-Iodotoluene (or 2-bromotoluene)

  • Phenylacetylene

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (NEt₃) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent catalyst decomposition and the undesired homocoupling of the alkyne (Glaser coupling).[10][11]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), solvent (e.g., THF), and the amine base (2-3 equiv.).

  • Alkyne Addition: Add the phenylacetylene (1.1-1.5 equiv.) dropwise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (see Optimization Table below). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Aryl Halide 2-IodotolueneReactivity order is I > Br >> Cl.[1][10] 2-bromotoluene will likely require higher temperatures and/or more active catalysts.[1][10]
Pd Catalyst Loading 1-2 mol%Higher loadings (up to 5 mol%) may be needed for less reactive substrates like 2-bromotoluene.[2]
Cu(I) Catalyst Loading 2-5 mol%Essential for activating the alkyne. Higher amounts can promote homocoupling.[11]
Base Triethylamine (3 equiv.)Acts as both a base to deprotonate the alkyne and a scavenger for the HX byproduct.[1][8]
Solvent Anhydrous, Degassed THFAnhydrous and oxygen-free conditions are crucial to prevent side reactions and catalyst decomposition.[10][11]
Temperature Room Temperature to 50 °CAryl iodides often react well at room temperature, while aryl bromides may require heating to 50-80 °C.[10][12]
Reaction Time 3-24 hoursMonitor by TLC or GC-MS until the starting aryl halide is consumed.

Troubleshooting Guide: A Question & Answer Approach

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct, problem-solving format.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity cluster_temp Temperature/Reactivity start Low or No Product Yield? catalyst_check Is the Pd catalyst active? Is CuI fresh? start->catalyst_check conditions_check Is the atmosphere inert? Is the solvent degassed? start->conditions_check reagents_check Are reagents pure? Is the base dry? start->reagents_check temp_check Is the temperature adequate for the halide? (Br vs. I) start->temp_check catalyst_solution Use fresh catalyst. Store properly under inert gas. catalyst_check->catalyst_solution conditions_solution Improve degassing (e.g., freeze-pump-thaw). Use Schlenk techniques. conditions_check->conditions_solution reagents_solution Purify starting materials. Distill the amine base. reagents_check->reagents_solution temp_solution Increase temperature for aryl bromides (e.g., 50-100 °C). temp_check->temp_solution caption Figure 2: Troubleshooting workflow for low yield.

Caption: Figure 2: Troubleshooting workflow for low yield.

Q1: My reaction has stalled, or I have a very low yield of this compound. What should I investigate first?

A: Low to no product yield is the most common issue and often points to problems with the catalyst, reagents, or reaction conditions.[11][13]

  • Catalyst Integrity: The Pd(0) catalyst is sensitive to air and can decompose.[11] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in-situ to the active Pd(0) form.[1] Ensure you are using a fresh, active palladium source. Similarly, CuI can degrade over time.

  • Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of phenylacetylene (Glaser coupling) and the decomposition of the palladium catalyst.[10][11] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

  • Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure your 2-halotoluene and phenylacetylene are pure. The amine base should be anhydrous; consider distilling it before use.[11][14]

Q2: I observe a black precipitate forming in my reaction flask. What is it, and is it a problem?

A: The formation of a black precipitate, known as "palladium black," is a clear indication of the decomposition and agglomeration of your palladium catalyst.[10][11] This renders the catalyst inactive and will halt your reaction.

  • Causes: This is often caused by the presence of oxygen, impurities, or using an inappropriate solvent. Some anecdotal evidence suggests THF may be more prone to promoting palladium black formation than other solvents.[10][14]

  • Solutions: The primary solution is prevention. Use high-purity, degassed solvents and maintain strict anaerobic conditions. If it forms, the reaction has likely stopped, and you will need to restart with fresh catalyst and improved technique.

Q3: My main side product appears to be 1,4-diphenylbuta-1,3-diyne. How can I minimize this?

A: This is the Glaser homocoupling product of phenylacetylene.[10] Its formation is a classic side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[11]

  • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously exclude oxygen from your reaction setup.

  • Reduce Copper Loading: While catalytic copper is necessary, using a large excess can accelerate the rate of homocoupling. Try reducing the amount of CuI to the lower end of the recommended range (e.g., 2 mol%).[11]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, a copper-free Sonogashira protocol may be the best solution. These reactions often require specific, highly active palladium catalysts or different ligands and bases but completely eliminate the Glaser coupling pathway.[1][5][10]

Q4: I am using 2-bromotoluene instead of 2-iodotoluene, and the reaction is not working. What adjustments should I make?

A: The reactivity of aryl halides in the Sonogashira reaction follows the trend: I > Br > Cl.[3][6] Aryl bromides are significantly less reactive than aryl iodides and typically require more forcing conditions.

  • Increase Temperature: While 2-iodotoluene may react at room temperature, 2-bromotoluene will almost certainly require heating. A starting point of 60-80 °C is reasonable.[12]

  • Change Ligand/Catalyst: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step, which is often rate-limiting for aryl bromides.[2][15][16] Consider using a catalyst system with ligands like P(t-Bu)₃ or using a more active precatalyst.

Frequently Asked Questions (FAQs)

Q: Can I run the reaction without a copper co-catalyst? A: Yes, copper-free Sonogashira reactions are well-established.[5][17] They are particularly advantageous for preventing the alkyne homocoupling side reaction.[1][10] However, these conditions often require more specialized and sometimes more expensive palladium catalysts, different bases (like tetra-n-butylammonium acetate), or different solvents to achieve good yields.[9]

Q: What is the role of the amine base? A: The amine base, typically triethylamine or diisopropylamine, serves two critical functions. First, it deprotonates the terminal alkyne, making it a better nucleophile.[8][10] Second, it acts as a scavenger for the hydrogen halide (HI or HBr) that is formed as a byproduct of the reaction, preventing it from creating an acidic environment that could damage the catalyst.[1]

Q: Does the methyl group on the 2-halotoluene affect the reaction? A: Yes, the steric bulk of the ortho-methyl group can influence the reaction rate.[15][18] Sterically hindered aryl halides can be more challenging to couple.[16][18] If you are facing difficulties, using a catalyst with a less bulky ligand or increasing the reaction temperature may be necessary to overcome the steric hindrance.[15]

References

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

  • Al-Masum, M., & El-Sayed, T. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

  • Yan, F., Zhang, X., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available from: [Link]

  • OChem Tutor. Sonogashira coupling. (2019-01-07). YouTube. Available from: [Link]

  • Mohajer, F., Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Available from: [Link]

  • Mohajer, F., Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, RSC Publishing. DOI:10.1039/D0RA10575A. Available from: [Link]

  • Plasser, F., Trose, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central. Available from: [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • Oonishi, Y., Kitamura, M., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, ACS Publications. Available from: [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013-01-14). Available from: [Link]

  • Golden. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025-08-09). Available from: [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

  • Kempe, R., & Ecorchard, P. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025-08-10). Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. (2020-08-08). Available from: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2021-09-02). Available from: [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. (2014-05-01). Available from: [Link]

  • Syracuse University. Flow Chemistry: Sonogashira Coupling. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-methyl-2-phenylethynyl-benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we address frequent issues with in-depth, evidence-based solutions to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Sonogashira coupling reaction to synthesize this compound is showing very low conversion. What are the most likely causes?

Low conversion in a Sonogashira coupling is a common issue that typically points to problems with the catalytic cycle or the reaction environment. The reaction, which couples an aryl halide (like 2-iodotoluene or 2-bromotoluene) with a terminal alkyne (phenylacetylene), relies on a dual palladium and copper catalytic system.

Here’s a breakdown of potential causes and how to troubleshoot them:

  • Inactive Catalyst System: The palladium and copper catalysts are the heart of the reaction. Their deactivation is the most frequent cause of low conversion.

    • Palladium(0) Oxidation: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. It is crucial to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This is typically achieved by using Schlenk line techniques or a glovebox.

    • Copper(I) Oxidation: The Cu(I) co-catalyst is also sensitive to oxygen. Its oxidation can inhibit its role in the catalytic cycle.

    • Incomplete Pd(II) Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the solvent or amine base. If this step is inefficient, the catalytic cycle will not initiate properly.

  • Sub-optimal Reaction Conditions:

    • Insufficient Base: The base (typically an amine like triethylamine or diisopropylamine) is critical. It serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the alkyne. An insufficient amount of base can stall the reaction. A common recommendation is to use at least 2-3 equivalents of the amine base.

    • Incorrect Temperature: While many Sonogashira couplings proceed at room temperature, some substrate combinations require heating to achieve a reasonable reaction rate. If your reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial. However, excessive heat can lead to catalyst decomposition and side product formation.

  • Reagent Quality:

    • Wet Solvents or Reagents: Water is detrimental to the Sonogashira reaction. It can hydrolyze the catalyst and quench the reactive intermediates. Ensure all solvents and liquid reagents are thoroughly dried and degassed before use.

    • Poor Quality Aryl Halide: The purity of your 2-halotoluene is important. Impurities can interfere with the catalyst.

Troubleshooting Workflow:

start Low Conversion Detected check_inert 1. Verify Inert Atmosphere (Degassed Solvents? N2/Ar Purge?) start->check_inert check_catalyst 2. Assess Catalyst Activity (Fresh Catalyst? Correct Loading?) check_inert->check_catalyst If atmosphere is inert check_base 3. Check Base (Sufficient Equivalents? Dry?) check_catalyst->check_base If catalyst is fresh check_temp 4. Evaluate Reaction Temperature (Is heating required?) check_base->check_temp If base is sufficient analyze_reagents 5. Analyze Reagent Purity (Aryl Halide & Alkyne Purity) check_temp->analyze_reagents If temperature is optimized success Improved Conversion analyze_reagents->success

Caption: Troubleshooting flowchart for low conversion.

Question 2: My reaction mixture has turned black and I see a precipitate, which I suspect is palladium black. What causes this and how can I prevent it?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition, leading to the formation of inactive palladium black. This is a common failure mode in many cross-coupling reactions.

  • Mechanism of Decomposition: The active, soluble Pd(0) catalyst can aggregate into larger, insoluble, and catalytically inactive clusters, which appear as a black solid. This process is often accelerated by:

    • Oxygen: As mentioned, even trace amounts of oxygen can promote the agglomeration of Pd(0).

    • High Temperatures: Excessive heat can increase the rate of catalyst decomposition.

    • Slow Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. If this step is slow (which can be the case with less reactive aryl bromides or chlorides compared to iodides), the Pd(0) catalyst has more time to decompose.

Preventative Measures:

StrategyRationaleKey Parameters
Strict Anaerobic Conditions Minimizes oxidation and subsequent aggregation of Pd(0).Use Schlenk techniques; perform 3-5 vacuum/inert gas cycles.
Use of Ligands Bulky phosphine ligands (like PPh₃, XPhos, or SPhos) stabilize the Pd(0) center, preventing aggregation.Ensure appropriate ligand-to-metal ratio (typically 2:1 to 4:1 for Pd).
Lower Reaction Temperature Reduces the rate of thermal decomposition.Start at room temperature and only heat if necessary.
Use a More Reactive Halide If using 2-bromotoluene, consider switching to 2-iodotoluene to accelerate the oxidative addition step.Iodoarenes are generally more reactive than bromoarenes in Sonogashira couplings.
Question 3: I am observing significant formation of a side product that appears to be the result of phenylacetylene homocoupling (Glaser coupling). How can I suppress this?

The formation of 1,4-diphenylbuta-1,3-diyne is a well-known side reaction in Sonogashira couplings, resulting from the copper-catalyzed homocoupling of the terminal alkyne. This is particularly problematic when the cross-coupling reaction is slow.

Strategies to Minimize Homocoupling:

  • Minimize Oxygen: The Glaser coupling reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and reagents is the first line of defense.

  • Control Copper Concentration: While essential for the reaction, excess copper(I) can favor the homocoupling pathway. Use the minimal effective amount of the copper co-catalyst (typically 1-5 mol%).

  • Slow Addition of the Alkyne: Adding the phenylacetylene slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Choice of Base and Solvent: The choice of amine can influence the extent of homocoupling. Some studies suggest that using a less coordinating amine or a different solvent system can help. For instance, running the reaction in a solvent like THF instead of pure amine might reduce the rate of this side reaction.

Experimental Protocol for Minimizing Homocoupling:

  • To a Schlenk flask under argon, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and 2-iodotoluene (1.0 eq).

  • Evacuate and backfill with argon three times.

  • Add degassed triethylamine (3.0 eq) and THF (5 mL per mmol of halide).

  • Using a syringe pump, add a solution of phenylacetylene (1.2 eq) in THF over 2 hours.

  • Stir the reaction at room temperature and monitor by TLC or GC until the 2-iodotoluene is consumed.

cluster_desired Desired Cross-Coupling cluster_side_reaction Undesired Homocoupling A 2-Iodotoluene C This compound A->C Pd/Cu B Phenylacetylene B->C D Phenylacetylene F 1,4-Diphenylbuta-1,3-diyne D->F Cu(I), O2 E Phenylacetylene E->F

Caption: Competing reaction pathways in the synthesis.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]

Sonogashira Coupling with 2-Halotoluenes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to our dedicated technical support center for the Sonogashira coupling reaction, with a specific focus on the challenges and nuances encountered when using 2-halotoluene substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes. We will delve into the common byproducts, their mechanisms of formation, and provide actionable, field-tested strategies to mitigate their occurrence.

The Challenge with 2-Halotoluenes

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, is not without its complexities, particularly when employing sterically hindered substrates like 2-halotoluenes. The proximity of the methyl group to the reactive halogen site can influence catalyst accessibility and alter reaction pathways, often leading to a higher propensity for byproduct formation compared to less hindered aryl halides.[1][2][3] This guide will equip you with the knowledge to anticipate and address these challenges head-on.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during Sonogashira couplings with 2-halotoluenes.

Issue 1: Significant Formation of a Diyne Byproduct (Homocoupling)

Question: My reaction is producing a significant amount of a symmetrical diyne, derived from the homocoupling of my terminal alkyne. What is causing this and how can I prevent it?

Answer: The formation of a symmetrical diyne, often referred to as a Glaser or Hay-type coupling product, is one of the most common side reactions in Sonogashira couplings.[4][5][6][7][8][9] This occurs when two molecules of the terminal alkyne couple with each other, a process that is often catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically adventitious or dissolved oxygen.[8][10][11][12]

Causality: The mechanism involves the oxidation of the copper(I) acetylide intermediate to a copper(II) species, which then facilitates the oxidative coupling of the alkynes.[8][12] The steric hindrance from the 2-methyl group on the toluene can slow down the desired cross-coupling reaction, providing a larger window of opportunity for the competing homocoupling pathway to occur.[13]

Mitigation Strategies:

  • Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture.[10][14] This can be achieved by several freeze-pump-thaw cycles or by sparging your solvent with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) prior to adding the catalyst and reagents.[10] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.[15]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol.[4][5][6][7][16] While often requiring higher temperatures or more specialized palladium catalysts and ligands, these conditions completely eliminate the primary catalyst for Glaser coupling.[17][18][19]

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling.[20] For sterically hindered substrates, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred.[15][21] The solvent should be carefully chosen to ensure all reagents remain in solution. Aprotic polar solvents like DMF or dioxane have been noted in some cases to promote side reactions.[22]

  • Controlled Addition of the Alkyne: A slow, syringe-pump addition of the terminal alkyne to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[13]

Experimental Protocol: Minimizing Homocoupling in the Sonogashira Coupling of 2-Iodotoluene with Phenylacetylene

StepProcedureRationale
1To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and a magnetic stir bar.Establishes an inert atmosphere to prevent oxidation of the catalyst and reagents.[7][15]
2Add freshly distilled and degassed triethylamine (2.5 equivalents) and toluene (5 mL).TEA acts as the base, and toluene is a common solvent. Degassing is critical to prevent homocoupling.[10][14]
3Add 2-iodotoluene (1.0 equivalent).The aryl halide substrate. Reactivity is generally I > Br > Cl.[4][10]
4Add phenylacetylene (1.2 equivalents) dropwise over 30 minutes using a syringe pump.Slow addition minimizes the concentration of the alkyne, reducing the rate of homocoupling.[13]
5Heat the reaction to 60 °C and monitor by TLC or GC-MS until the 2-iodotoluene is consumed.Moderate heating can accelerate the desired cross-coupling reaction.[4]
6Work-up: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography.Standard work-up procedure to isolate the desired product.
Issue 2: Formation of Toluene (Dehalogenation)

Question: I am observing the formation of toluene in my reaction mixture, indicating that my 2-halotoluene is being dehalogenated. Why is this happening?

Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction in many cross-coupling reactions, including the Sonogashira.[3][22][23] It results in the formal replacement of the halogen atom on your aryl halide with a hydrogen atom, leading to the formation of the parent arene (in this case, toluene).[22]

Causality: The mechanism of dehalogenation can be complex and multifaceted. It can occur through several pathways:

  • Palladium-Hydride Species: The primary cause is often the formation of a palladium-hydride species.[22] This can then undergo reductive elimination with the 2-halotoluene to produce toluene. Sources of hydride can include the base, solvent, or impurities.[22]

  • Reaction Conditions: Higher temperatures can sometimes increase the rate of dehalogenation.[3][22]

Mitigation Strategies:

  • Choice of Base: The choice of base can play a significant role. While amine bases like TEA and DIPEA are common, they can sometimes contribute to dehalogenation.[22] In such cases, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.

  • Solvent Purity: Ensure that your solvent is anhydrous and free of impurities that could act as hydride sources.[22] Alcohols, in particular, can be a source of hydrides.[22]

  • Catalyst and Ligand Selection: Some palladium catalysts and ligands are more prone to promoting dehalogenation than others.[22] If this is a persistent issue, screening different catalyst systems may be necessary. For example, using bulky, electron-rich phosphine ligands can sometimes mitigate this side reaction.[22][24]

Frequently Asked Questions (FAQs)

Q1: Which 2-halotoluene is best for the Sonogashira coupling: iodide, bromide, or chloride?

A1: The reactivity of the 2-halotoluene follows the general trend for aryl halides in cross-coupling reactions: I > Br > Cl.[4][10] 2-Iodotoluene is the most reactive and will typically undergo coupling under the mildest conditions, which can help to minimize side reactions.[4] 2-Bromotoluene is also a viable substrate but may require heating or more active catalyst systems.[2][4] 2-Chlorotoluene is the least reactive and often requires specialized, highly active catalysts and ligands for successful coupling.[1][19]

Q2: Can I run my Sonogashira coupling open to the air?

A2: It is strongly discouraged to run Sonogashira couplings open to the air, especially when using a copper co-catalyst.[7] As discussed, oxygen promotes the highly undesirable homocoupling of the terminal alkyne.[8][9][10][14] While some "aerobic" Sonogashira protocols have been developed, they often require specific conditions and catalysts and are not generally applicable.[16] For reproducible and high-yielding results, maintaining an inert atmosphere is best practice.[15][25]

Q3: My reaction is very slow. How can I speed it up?

A3: If your reaction is sluggish, there are several factors to consider:

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate.[2][3] However, be mindful that higher temperatures can also promote side reactions like dehalogenation and catalyst decomposition.[3][10][22]

  • Catalyst Loading: Increasing the catalyst loading (both palladium and copper) can increase the rate, but this also increases the cost and can make purification more challenging.

  • Concentration: Increasing the concentration of your reactants can also speed up the reaction, but ensure that all components remain soluble.

  • Ligand Choice: If you are using a palladium source without a pre-bound ligand (e.g., Pd(OAc)₂), the addition of a suitable phosphine ligand is crucial. The choice of ligand can have a dramatic effect on the reaction rate and efficiency. Bulky and electron-rich ligands can increase the rate of oxidative addition.[24]

Visualizing Reaction Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired Sonogashira coupling pathway and the two major competing side reactions.

Sonogashira_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC Transmetalation Product Ar-C≡CR ArPdC->Product Reductive Elimination Product->Pd0 CuX CuX CuCCR Cu-C≡CR CuX->CuCCR CuCCR->ArPdX Alkyne R-C≡C-H Alkyne->CuCCR + Base Base Base Base->CuCCR ArX Ar-X ArX->ArPdX

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.[21][24]

Byproduct_Pathways cluster_Glaser Glaser Homocoupling cluster_Dehalogenation Dehalogenation CuCCR1 Cu-C≡CR Diyne R-C≡C-C≡C-R CuCCR1->Diyne CuCCR2 Cu-C≡CR CuCCR2->Diyne O2 O₂ (oxidant) O2->Diyne ArPdX Ar-Pd(II)-X(L₂) Arene Ar-H ArPdX->Arene Hydride Hydride Source (e.g., from base/solvent) Hydride->Arene

Sources

Technical Support Center: Purification of 1-Methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk

Welcome to the technical support guide for the purification of 1-methyl-2-phenylethynyl-benzene. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this compound, likely via Sonogashira coupling or similar cross-coupling reactions. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification process, ensuring you obtain a product of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most widely reported and effective method for purifying this compound is flash column chromatography on silica gel.[1][2] This technique is highly efficient at separating the desired product from common reaction impurities such as unreacted starting materials, homocoupled byproducts, and catalyst residues.

Q2: What are the primary impurities I should expect in my crude reaction mixture?

When synthesizing this compound via a Sonogashira coupling, the primary impurities typically include:

  • Homocoupled Phenylacetylene (1,4-diphenylbuta-1,3-diyne): This byproduct, often formed through Glaser coupling, is a significant impurity when the reaction is exposed to oxygen.[3][4]

  • Unreacted Starting Materials: Residual 2-halotoluene (e.g., 2-iodotoluene or 2-bromotoluene) and phenylacetylene are common.

  • Catalyst Residues: Palladium and copper catalysts and their associated phosphine ligands can contaminate the crude product.[5]

  • Solvent and Base: Residual high-boiling solvents (like DMF) or amine bases (like triethylamine) may also be present.[6]

Q3: My purified product is a colorless oil, but some sources report it as a solid. Why?

This compound is often isolated as a colorless or pale yellow oil.[2] However, highly pure samples can sometimes solidify upon standing or at reduced temperatures. If your product remains an oil, it may contain small amounts of residual solvent or other impurities that depress its melting point. Further purification by techniques like Kugelrohr distillation or trituration with a cold non-polar solvent (e.g., pentane) can sometimes induce solidification.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: My product co-elutes with an unknown impurity during column chromatography.

Possible Causes & Solutions:

  • Cause: The primary culprit is often the homocoupled byproduct, 1,4-diphenylbuta-1,3-diyne. Due to its high symmetry and non-polar nature, its polarity can be very similar to the target compound.

  • Solution 1: Optimize Chromatography Conditions.

    • Solvent System: The key is to find a solvent system with optimal selectivity. Since these are non-polar compounds, a mixture of hexanes (or petroleum ether) and a slightly more polar solvent is used. Avoid highly polar eluents. Start with 100% hexanes and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. A typical eluent is petroleum ether.[1]

    • TLC Analysis: Before running the column, perform a detailed TLC analysis using different solvent systems. A good system will show clear separation (ΔRf > 0.1) between your product and the impurity.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation.

  • Solution 2: Reaction Optimization. The best way to deal with this impurity is to prevent its formation. Ensure your reaction is thoroughly deaerated with an inert gas (Argon or Nitrogen) before adding the palladium and copper catalysts, as oxygen promotes this side reaction.[3][4]

Problem 2: The purified yield is significantly lower than the crude yield.

Possible Causes & Solutions:

  • Cause 1: Product Loss on the Column. The product might be adsorbing irreversibly to the silica gel, especially if the silica is acidic or if the product is sensitive.

    • Solution: Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (e.g., 1% triethylamine in your hexanes/ethyl acetate eluent). This is particularly useful if your molecule has sensitive functional groups.

  • Cause 2: Inefficient Extraction during Workup. Amine salts formed from the base can sometimes cause emulsions during the aqueous workup, trapping the product in the aqueous layer.

    • Solution: Break emulsions by adding brine (saturated NaCl solution). Ensure you perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to fully recover your product from the aqueous phase.

  • Cause 3: Volatility of the Product. While not extremely volatile, some product can be lost if solvents are removed at excessively high temperatures or very low pressures.

    • Solution: Remove the solvent using a rotary evaporator at a moderate temperature (30-40°C) and pressure.

Problem 3: The final product is colored (yellow, brown, or black), but it should be colorless.

Possible Causes & Solutions:

  • Cause: The color is almost always due to residual palladium catalyst, which can decompose to form palladium black.

  • Solution 1: Pre-column Filtration. Before concentrating the crude product for chromatography, pass the organic solution through a short plug of Celite® or a small amount of silica gel. This will adsorb a significant portion of the baseline impurities and decomposed catalyst.

  • Solution 2: Thorough Aqueous Workup. Ensure the reaction mixture is properly washed. An aqueous wash with a solution of ammonium chloride can help remove copper salts, while a wash with water helps remove amine salts.

  • Solution 3: Activated Carbon Treatment. If the color persists after chromatography, dissolve the product in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite®. This is very effective at removing colored impurities but may result in some yield loss.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove the bulk of inorganic salts, the amine base, and water-soluble catalyst species before chromatographic purification.

  • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride (NH4Cl) solution (to remove copper and amine salts).

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This is the primary method for obtaining pure this compound.

  • Prepare the Column: Select a column of appropriate size. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column with silica gel slurried in the initial eluent (e.g., 100% hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., toluene or dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent like hexanes or petroleum ether.[7] Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the product is slow to elute, you can gradually increase the polarity by adding small amounts of ethyl acetate (e.g., starting with 100% hexanes and moving to 1% EtOAc in hexanes, then 2%, etc.).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Data & Visualization

Impurity Profile and Chromatographic Behavior
ImpurityTypical Rf (vs. Product)Identification Notes (1H NMR)
This compound (Product) Rf = XAromatic protons in distinct regions, singlet for the methyl group (~2.5 ppm).[7]
1,4-Diphenylbuta-1,3-diyne (Homocoupled)Slightly higher than XHighly symmetric structure, simplified aromatic region compared to the product.
2-Iodotoluene (Starting Material)Higher than XSimpler aromatic pattern, no acetylenic proton signals.
Phenylacetylene (Starting Material)Varies, often similar to XContains a characteristic acetylenic proton signal (~3.1 ppm).

Note: Rf values are highly dependent on the exact TLC plate and solvent system used. This table illustrates relative polarity.

Diagrams

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (NH4Cl, H2O, Brine) A->B C Drying & Concentration B->C D Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) C->D E Fraction Analysis (TLC) D->E E->D Impure F Combine Pure Fractions E->F Fractions Pure G Solvent Removal F->G H Pure Product G->H

Caption: General purification workflow for this compound.

TroubleshootingLogic A Analyze Crude Product (TLC/NMR) B Homocoupling Impurity Detected A->B C Unreacted Starting Material A->C D Catalyst Residues (Color) A->D E Optimize Chromatography (Solvent Gradient, Long Column) B->E F Review Reaction Conditions (Ensure Deaeration) B->F G Easy to Remove with Standard Chromatography C->G H Pre-column Filtration (Celite/Silica Plug) D->H

Caption: Troubleshooting logic for common purification issues.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • Indian Academy of Sciences. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Chemeurope.com. Sonogashira coupling. [Link]

  • ACS Publications. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ElectronicsAndBooks. The Synthesis of Diarylacetylenes. [Link]

  • NIH. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • ACS Publications. Supporting Information for Decarboxylative Cross-Coupling of Aryl Chlorides with Propiolic Acids. [Link]

Sources

Challenges in the Sonogashira coupling of ortho-substituted aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Challenges in the Sonogashira Coupling of Ortho-Substituted Aryl Halides

Welcome to the technical support center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that coupling sterically hindered substrates, particularly those with ortho-substituents, presents unique challenges that require a nuanced approach beyond standard protocols. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these complex reactions successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction failing or giving frustratingly low yields with an ortho-substituted aryl halide?

A1: The primary obstacle with ortho-substituted aryl halides is severe steric hindrance around the carbon-halide bond. This steric bulk directly impedes the crucial oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] The palladium catalyst, even with its ligands, struggles to physically access the reaction site. This difficulty in forming the initial Pd-Aryl complex leads to a dramatically slower reaction rate or complete failure. Furthermore, the electronic-donating effect of some ortho-alkyl groups can decrease the electrophilicity of the carbon center, further slowing down the oxidative addition process.[2][3]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is happening and how can I prevent it?

A2: You are observing the classic side reaction known as Glaser coupling, which results in the homocoupling of your terminal alkyne.[1] This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[4] If the main Sonogashira cross-coupling reaction is slow—as is often the case with sterically hindered substrates—the competing Glaser coupling can become the dominant pathway.[1]

To mitigate this:

  • Rigorously Degas: Ensure your solvent and reaction mixture are thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen.

  • Reduce Copper Loading: Titrate down the concentration of your Cu(I) co-catalyst to the minimum effective level.

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Copper-free Sonogashira reactions completely eliminate the possibility of Glaser homocoupling and are often the preferred method for complex, sensitive substrates.[1][4][5]

Q3: Does the choice of halide (I, Br, Cl) on my ortho-substituted arene matter?

A3: Absolutely. The choice of the leaving group is critical and directly influences the reaction's feasibility. The general reactivity order for the oxidative addition step is I > OTf > Br >> Cl .[1][6][7]

  • Ortho-substituted Aryl Iodides: These are the most reactive substrates and offer the best chance of success, often coupling under milder conditions.[4][6]

  • Ortho-substituted Aryl Bromides: These are significantly less reactive and typically require higher temperatures, more active catalysts, and carefully chosen ligands to achieve good conversion.[1][8]

  • Ortho-substituted Aryl Chlorides: These are extremely challenging substrates for Sonogashira coupling due to the strength of the C-Cl bond.[9] Success usually requires specialized, highly active catalytic systems, often involving bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands.[1][6]

Q4: What is the fundamental role of the base in this reaction? Is it just to mop up the HX produced?

A4: The base plays a more complex role than simply being an acid scavenger. Its primary function is to deprotonate the terminal alkyne, making it nucleophilic enough to react.[10] In the traditional copper-catalyzed mechanism, the base facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

In copper-free systems, the choice of base is even more critical. Secondary amines like diisopropylamine (DIPA) or piperidine can coordinate to the palladium center, influencing the catalytic cycle.[6] For very challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ are often used, particularly in copper-free protocols, to ensure efficient alkyne activation.[11]

Troubleshooting Guide for Challenging Couplings

Problem 1: No reaction or very low conversion of my ortho-substituted aryl halide.

This is the most common failure mode. Before attempting drastic changes, follow this diagnostic workflow.

Troubleshooting Workflow

start Low / No Conversion check_inert Is the system fully inert/degassed? start->check_inert Initial Checks check_catalyst Is the Pd catalyst active? (e.g., not decomposed) start->check_catalyst check_reagents Are reagents pure & dry? (Aryl halide, alkyne, base, solvent) start->check_reagents action_precatalyst Use an Air-Stable Pd Precatalyst check_catalyst->action_precatalyst If Pd black observed action_temp Increase Temperature (e.g., from RT to 60-100 °C) check_reagents->action_temp If reagents are OK action_ligand Switch to a Bulky Ligand (e.g., P(t-Bu)3, SPhos, XPhos, or NHC) action_temp->action_ligand If still no reaction action_halide Switch to a More Reactive Halide (Br -> I) action_ligand->action_halide Advanced Steps action_protocol Change Protocol (e.g., switch to copper-free) action_ligand->action_protocol

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Causality Explained:
  • Inactive Catalyst: The active Pd(0) species is prone to oxidation. If you see a black precipitate ("palladium black"), your catalyst has crashed out of the cycle.[10][12] Using fresh catalyst or, preferably, a modern, air-stable precatalyst that generates the active Pd(0) species in situ is highly recommended for difficult couplings.[1]

  • Insufficient Energy: Oxidative addition has a significant activation energy barrier, which is exacerbated by steric hindrance. Simply increasing the temperature can often be enough to overcome this barrier, especially when moving from aryl bromides to chlorides.[8]

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient for hindered substrates. Bulky and electron-rich phosphine ligands (like P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1] They promote the formation of a more reactive, monoligated 14-electron Pd(0) species, which is sterically less demanding and more readily undergoes oxidative addition.[1][7]

Problem 2: My reaction works, but the yield is inconsistent and not reproducible.

Inconsistency often points to subtle variations in reaction setup that have an outsized impact on sensitive reactions.

  • Cause: Trace oxygen or moisture.

    • Explanation: Oxygen promotes both Glaser coupling and catalyst decomposition. Moisture can interfere with the base and certain catalyst intermediates.

    • Solution: Standardize your degassing procedure. Use a freeze-pump-thaw cycle for solvents for maximum air removal. Ensure your base, especially if it's an amine like triethylamine or DIPA, is freshly distilled and dry.[12]

  • Cause: Impurities in starting materials.

    • Explanation: The aryl halide or alkyne may contain impurities that act as catalyst poisons.

    • Solution: Purify starting materials via column chromatography, distillation, or recrystallization if their purity is questionable.[10]

Optimized Protocol & Catalytic Systems

For researchers facing these challenges, we have found that copper-free protocols utilizing modern, well-defined palladium precatalysts and bulky phosphine ligands offer the highest rates of success.

Experimental Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is a robust starting point for challenging ortho-substituted substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the ortho-substituted aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2.0 mol%), the XPhos ligand (2.0 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or CPME) via syringe. Add the terminal alkyne (1.2 equiv.) followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is the most reliable indicator.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Catalytic Systems for Ortho-Substituted Aryl Halides
Aryl Halide TypePalladium SourceLigandBaseSolventTemp (°C)Key Advantage
ortho-IodoarenePdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF25-50Mild conditions for reactive iodides.
ortho-BromoarenePd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane80-100Copper-free, highly active for bromides.[13]
ortho-BromoareneXPhos Pd G3(none needed)K₂CO₃t-AmylOH100User-friendly precatalyst, robust.
ortho-ChloroarenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O110Capable of activating challenging chlorides.
General HinderedPdCl₂(CH₃CN)₂cataCXium® ACs₂CO₃2-MeTHF25-70Room temperature potential, green solvent.[11]

Mechanistic Insights

Understanding the catalytic cycle is key to rational troubleshooting. The primary challenge with ortho-substituted substrates lies at the very beginning of the palladium cycle.

The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle (Optional) pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X steric_clash Steric Clash! Ortho-substituent hinders Pd approach pd2_aryl L₂Pd(II)(Ar)(X) oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkyne L₂Pd(II)(Ar)(C≡CR) transmetalation->pd2_alkyne cu_catalyst Cu(I)X transmetalation->cu_catalyst Regenerates Cu(I) reductive_elimination Reductive Elimination pd2_alkyne->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-C≡C-R reductive_elimination->product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R (Copper Acetylide) alkyne->cu_acetylide + CuX, Base - HX cu_acetylide->transmetalation To Pd Cycle

Caption: The Sonogashira catalytic cycle, highlighting the steric clash during oxidative addition.

The ortho-substituent on the aryl halide (Ar-X) creates a "steric shield" that physically blocks the electron-rich Pd(0) catalyst from inserting itself into the carbon-halide bond. This increases the activation energy of the oxidative addition step, slowing the entire catalytic turnover. The strategies discussed—higher temperatures, more reactive halides (iodides), and bulky, electron-rich ligands—are all designed to overcome this specific mechanistic bottleneck.

References
  • an der Heiden, M., & Plenio, H. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (2), 167-169. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • an der Heiden, M., & Plenio, H. (2007). The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Reddy, T., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15915-15928. Retrieved from [Link]

  • Hao, J., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 22(9), 1793-1801. Retrieved from [Link]

  • Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6917. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ArOdes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-free and ligand-free Sonogashira cross-coupling. Retrieved from [Link]

  • Lin, C.-C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 8055-8070. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Sterically Hindered Tolanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered tolanes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of Sonogashira coupling with sterically demanding substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to facilitate your success in synthesizing these valuable compounds.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most frequent challenges encountered during the synthesis of sterically hindered tolanes via Sonogashira coupling, presented in a question-and-answer format to directly tackle experimental hurdles.

Issue 1: My reaction shows low or no conversion to the desired tolane product.

Possible Cause: The primary obstacle in the synthesis of sterically hindered tolanes is often the slow rate of the oxidative addition step in the palladium catalytic cycle. The bulky substituents on the aryl halide and/or the alkyne physically obstruct the palladium catalyst from accessing the carbon-halide bond, thereby impeding the entire catalytic process.

Solutions:

  • Catalyst and Ligand Selection:

    • Employ Bulky, Electron-Rich Ligands: For sterically demanding substrates, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is paramount.[1] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with hindered aryl halides.

    • Utilize Air-Stable Precatalysts: Pre-formed, air-stable palladium precatalysts are highly effective for challenging couplings as they consistently generate the active catalyst in situ.

    • Consider Alternative Palladium Sources: While Pd(PPh₃)₄ is common, it can be sensitive to air.[2] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often a better choice.[2] For particularly stubborn couplings, consider more advanced catalyst systems.[3]

  • Reaction Conditions Optimization:

    • Increase Reaction Temperature: For aryl bromides and especially chlorides, higher temperatures may be necessary to overcome the activation energy barrier for oxidative addition.[2][4]

    • Solvent Choice: The solvent must fully dissolve all reactants. While common choices include THF and DMF, be aware that DMF can sometimes slow down Sonogashira reactions.[5] Toluene is a good alternative for higher temperature reactions.

    • Appropriate Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[2] Ensure the base is anhydrous and used in excess.[2][5]

Issue 2: I am observing significant formation of a side product corresponding to the homocoupling of my alkyne.

Possible Cause: This side reaction, known as Glaser coupling, is a common issue in traditional Sonogashira reactions that use a copper(I) co-catalyst.[6] The presence of oxygen can promote this undesired dimerization of the alkyne.[5] When the desired cross-coupling is slow due to steric hindrance, this competing homocoupling can become the dominant pathway.

Solutions:

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][6][7][8] Numerous copper-free methods have been developed specifically to circumvent this issue.[7][8]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is crucial to maintain a rigorously inert atmosphere by thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[5]

  • Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) salt can help to decrease the rate of homocoupling.[5]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

Issue 3: My reaction mixture turns black, and I observe a precipitate.

Possible Cause: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[5] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive.[5]

Solutions:

  • Maintain an Inert Atmosphere: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[5] Ensuring a strict inert atmosphere is critical.

  • Use High-Purity Reagents: Impurities in the reagents or solvents can poison and destabilize the catalyst.[5]

  • Ensure Freshness of Reagents:

    • Palladium Catalyst: Use a fresh source of palladium catalyst. Pd(0) sources can be particularly sensitive to air and moisture.[2]

    • Copper(I) Iodide: If used, ensure the CuI is fresh, as it can degrade over time.[2]

    • Amine Base: The amine base should be anhydrous. Consider distilling it before use.[5]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant challenge in Sonogashira couplings?

A1: Steric hindrance around the aryl halide's reaction center directly impedes the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle. This bulkiness makes it difficult for the palladium catalyst to approach and react with the carbon-halide bond, leading to slow or incomplete reactions.

Q2: What is the role of the copper co-catalyst, and is it always necessary?

A2: In the traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst by reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. However, the presence of copper can lead to the undesirable alkyne homocoupling (Glaser coupling).[6] To avoid this, especially with sensitive substrates or in pharmaceutical applications where copper contamination is a concern, copper-free Sonogashira protocols are often preferred.

Q3: Which type of palladium catalyst and ligand combination is most effective for hindered substrates?

A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides. Air-stable precatalysts that readily generate this active species in situ are particularly effective.

Q4: How does the choice of the halide on the aryl ring affect the reaction?

A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general reactivity trend is I > OTf > Br > Cl.[2] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[2] Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems.[1][3]

Data Presentation: Catalyst and Ligand Selection for Hindered Couplings

Catalyst/PrecatalystLigand TypeRecommended forKey Advantages
PdCl₂(PPh₃)₂TriarylphosphineGeneral use, more stable than Pd(PPh₃)₄Air-stable, readily available.[2]
Pd₂(dba)₃Buchwald-type biaryl phosphinesHighly hindered aryl bromides and chloridesForms highly active monoligated Pd(0) species.[9][10]
[Pd(IPr*OMe)(cin)(Cl)]N-Heterocyclic Carbene (NHC)Sterically demanding aryl chloridesHigh catalytic activity for challenging substrates.[1]
Pd(OAc)₂ with P(t-Bu)₃Bulky alkylphosphineHindered aryl bromidesPromotes oxidative addition.[11]

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Bulky phosphine ligand (e.g., cataCXium® A, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous base (e.g., Cs₂CO₃, 2.0 equiv)

  • Dry Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered aryl bromide, palladium precatalyst, ligand, and magnetic stir bar.

  • Inerting: Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Failed Sonogashira Reactions

Troubleshooting_Workflow Start Reaction Failure: Low or No Product Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Side_Reactions Are Side Reactions Occurring? Start->Check_Side_Reactions Use_Fresh_Catalyst Use Fresh Pd Source and Ligand Check_Catalyst->Use_Fresh_Catalyst Inactive Catalyst Switch_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst->Switch_Ligand Ineffective Ligand Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Low Reactivity Degas_Solvent Ensure Rigorous Inert Atmosphere Check_Conditions->Degas_Solvent Catalyst Decomposition Change_Base Use Fresh, Dry Base Check_Conditions->Change_Base Base Issues Copper_Free Switch to Copper-Free Protocol Check_Side_Reactions->Copper_Free Glaser Homocoupling

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

Simplified Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation (with Cu-acetylide or direct) PdII_Alkyne->Pd0 Product R-C≡CR' PdII_Alkyne->Product Reductive Elimination RX R-X (Aryl Halide) RX->Pd0 Alkyne HC≡CR' (Alkyne) Alkyne->PdII_RX Base Base Base->Alkyne Deprotonation

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
  • American Chemical Society. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.

Sources

Technical Support Center: Minimizing Side Reactions in the Synthesis of Tolyl-Phenylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tolyl-phenylacetylenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming the critical C(sp)-C(sp²) bond central to this class of molecules. Our focus is to provide not just solutions, but a deep, mechanistic understanding of why side reactions occur and how to rationally design experiments to minimize them. The Sonogashira coupling, being the most prevalent synthetic route, is the primary focus of our troubleshooting guide.

Troubleshooting Guide: The Sonogashira Coupling

The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides.[1] However, its success is highly dependent on the delicate balance between two competing catalytic cycles. Understanding and controlling this balance is key to achieving high yields of the desired tolyl-phenylacetylene product.

Core Problem: Significant Alkyne Homocoupling (Glaser-Hay Dimerization) is Observed

Question: "My primary side product is the diyne from the homocoupling of my terminal alkyne (e.g., phenylacetylene dimer). This consumes my valuable alkyne and complicates purification. What are the causes and how can I fix this?"

Answer: This is the most common side reaction in Sonogashira chemistry and is known as Glaser or Hay coupling.[2][3] It is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[1][2] The desired cross-coupling and undesired homocoupling are in direct competition.

Sonogashira_vs_Glaser cluster_pd Desired Sonogashira Cycle (Pd/Cu) cluster_cu Undesired Glaser Cycle (Cu) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX ArPdAlkyne Ar-Pd(II)-C≡CR ArPdX->ArPdAlkyne Product Tolyl-Phenylacetylene (Ar-C≡CR) ArPdAlkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI Cu(I) CuAlkyne Cu-C≡CR CuI->CuAlkyne CuAlkyne->ArPdX Diyne Diyne Product (R-C≡C-C≡C-R) CuAlkyne->Diyne Oxidative Coupling ArX Tolyl-Halide (Ar-X) ArX->Pd0 Oxidative Addition Alkyne Phenylacetylene (H-C≡CR) Alkyne->CuI O2 Oxygen (O₂) O2->Diyne Troubleshooting_Workflow Start Low / No Conversion CheckHalide What is your Aryl Halide? Start->CheckHalide Iodide Aryl-Iodide CheckHalide->Iodide I Bromide Aryl-Bromide CheckHalide->Bromide Br Chloride Aryl-Chloride CheckHalide->Chloride Cl Catalyst Check Catalyst Quality (Pd(0) source) Iodide->Catalyst If still no reaction Temp Increase Temperature (e.g., 80-100 °C) Bromide->Temp Chloride->Temp Ligand Use Stronger Electron-Donating Ligand (e.g., XPhos, P(t-Bu)₃) Temp->Ligand BaseSolvent Optimize Base/Solvent (See Table 1) Ligand->BaseSolvent

Figure 2: Troubleshooting workflow for low reaction conversion.
  • Evaluate the Halide: The reactivity order for oxidative addition is I > Br > OTf >> Cl . [1] * Causality: The C-X bond strength and the ease of breaking it determine the rate of oxidative addition. C-I bonds are weaker and more polarizable than C-Br or C-Cl bonds.

    • Recommendation: If you are using a tolyl-bromide or -chloride, more forcing conditions are necessary. This includes higher temperatures and more active catalyst systems. [4]For routine synthesis, tolyl-iodide is the most reliable starting material.

  • Increase Reaction Temperature:

    • Causality: Oxidative addition has a significant activation energy barrier. Increasing the temperature provides the energy needed to overcome this barrier, especially for less reactive aryl bromides. [4] * Recommendation: While many couplings with aryl iodides proceed at room temperature, aryl bromides often require heating to 60-100 °C. [4][5]Use a sealed reaction vessel if heating above the solvent's boiling point.

  • Optimize the Catalyst System (Ligand Choice):

    • Causality: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for challenging substrates. Electron-rich and sterically bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps, increasing catalyst turnover. [6] * Recommendation: For tolyl-bromides or -chlorides, consider using catalysts like Pd(P(t-Bu)₃)₂ or employing ligands such as XPhos or SPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. [6]

  • Re-evaluate Solvent and Base Combination: The reaction environment profoundly impacts catalyst stability and reactivity. [7]

    Solvent Common Base(s) Typical Substrates Key Considerations
    THF TEA, DIPA Aryl-I, Aryl-Br Good general-purpose solvent. Can promote Pd black precipitation at high temps. [8]
    Toluene TEA, DIPA, K₂CO₃ Aryl-I, Aryl-Br, Aryl-Cl Good for higher temperature reactions. Less polar.
    DMF TEA, Cs₂CO₃ Aryl-I, Aryl-Br Highly polar, can increase reaction rates but may also promote side reactions or catalyst decomposition if not pure. [7]
    Acetonitrile (MeCN) TEA, DIPA Aryl-I, Aryl-Br Moderately polar, can be a good alternative to DMF. [9]

    | Amine (as solvent) | TEA, DIPA, Pyrrolidine | Aryl-I, Aryl-Br | High base concentration can accelerate the reaction but may complicate workup. [10]|

Table 1: Guide to Solvent & Base Selection in Sonogashira Couplings.
Frequently Asked Questions (FAQs)

Q1: I see my reaction turning black. Is this normal? This indicates the precipitation of palladium black, which is the decomposition of your active, soluble Pd(0) catalyst into an inactive, heterogeneous form. [2][8]While small amounts can be tolerated, significant precipitation will stall your reaction. This can be caused by oxygen, impure reagents (especially the amine base), or a ligand that is not robust enough to stabilize the Pd(0) species at the reaction temperature. [8]Using more robust ligands (e.g., bulky dialkylphosphines) and ensuring rigorous inert conditions can prevent this.

Q2: Can I use Suzuki or Negishi coupling to synthesize tolyl-phenylacetylenes? Yes, these are viable alternatives, though less direct.

  • Suzuki Coupling: You would couple a tolyl-boronic acid with a halo-phenylacetylene (or vice-versa). The Suzuki reaction is robust and avoids the issue of alkyne homocoupling. [11][12]However, it requires the synthesis of a boronic acid or ester derivative of one of the coupling partners.

  • Negishi Coupling: This involves coupling a tolyl-halide with a phenylacetylide-zinc reagent. [13][14]Organozinc reagents are highly reactive, leading to fast reaction times, but they are also very moisture and air-sensitive, requiring stricter handling protocols. [15] Q3: What is the optimal catalyst loading? For standard screening, 1-2 mol% of the palladium catalyst and 2-4 mol% of the copper(I) co-catalyst (if used) is a good starting point. For difficult couplings or with less active aryl halides, this may be increased to 5 mol% Pd. [10]Highly active, modern catalyst systems can often be used at loadings as low as 0.1-0.01 mol%. Always refer to the specific literature procedure for your chosen catalyst system.

Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling (Aryl Iodide)

This protocol is a starting point for reactive aryl halides like tolyl-iodide.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv), and Copper(I) Iodide (CuI, 0.04 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the tolyl-iodide (1.0 equiv). Add degassed solvent (e.g., THF or Toluene, ~0.2 M concentration) and degassed triethylamine (TEA, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling for Minimizing Homocoupling (Aryl Bromide)

This protocol is recommended for less reactive halides or when homocoupling is a significant issue. [2]

  • Catalyst Precursor: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv) and the bulky phosphine ligand (e.g., XPhos, 0.06 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the tolyl-bromide (1.0 equiv) and a strong, non-nucleophilic base (e.g., powdered K₃PO₄ or Cs₂CO₃, 2.0 equiv). Add degassed solvent (e.g., Toluene or Dioxane, ~0.2 M).

  • Alkyne Addition: Add phenylacetylene (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

References
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Tanguy, L., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • ArOdes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (n.d.). Multi-step synthesis of diarylacetylenes via sequential Sonogashira... [Link]

  • Lee, C. F., et al. (2012). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

  • MDPI. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • OpenOChem Learn. Negishi Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Tolyl-Phenylacetylene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the photophysical properties of ortho-, meta-, and para-tolyl-phenylacetylene isomers. We will delve into the structural nuances that govern their distinct spectroscopic behaviors and provide the experimental framework necessary for their characterization. This document is intended for researchers and professionals in materials science, photochemistry, and drug development who are leveraging the unique optical properties of these fluorophores.

The tolyl-phenylacetylene (TPA) scaffold is a fundamental building block in the design of advanced organic materials. Its rigid, conjugated structure gives rise to interesting photophysical properties, making it a valuable component in sensors, molecular probes, and organic light-emitting diodes (OLEDs). The seemingly subtle shift of a single methyl group on the tolyl ring—from the ortho to the meta to the para position—induces significant changes in the molecule's electronic and steric landscape. These changes, in turn, have a profound impact on how the molecule interacts with light, altering its absorption and emission characteristics. Understanding these structure-property relationships is paramount for the rational design of new materials with tailored optical functionalities.

Structural Isomers and Their Electronic Landscape

The three isomers of tolyl-phenylacetylene—ortho-tolyl-phenylacetylene (o-TPA), meta-tolyl-phenylacetylene (m-TPA), and para-tolyl-phenylacetylene (p-TPA)—share the same chemical formula but differ in the substitution pattern on the tolyl ring. This positional isomerism is the primary determinant of their distinct photophysical behaviors.

  • p-Tolyl-phenylacetylene (p-TPA): In the para isomer, the methyl group is positioned opposite the acetylene linker. This arrangement maximizes the conjugation length along the molecular axis, allowing for efficient π-electron delocalization across the entire molecule. The methyl group's electron-donating inductive effect further enhances this delocalization.

  • m-Tolyl-phenylacetylene (m-TPA): In the meta isomer, the methyl group's influence on the π-system is less direct. While it still acts as a weak electron-donating group, its position disrupts the linear conjugation path observed in the para isomer.

  • o-Tolyl-phenylacetylene (o-TPA): The ortho isomer introduces significant steric hindrance. The proximity of the methyl group to the rigid acetylene linker forces the two aromatic rings out of planarity. This twisting of the molecular backbone severely disrupts π-conjugation between the phenyl and tolyl moieties.

Below is a diagram illustrating the logical flow from isomeric structure to the resulting photophysical properties.

G cluster_isomers Tolyl-Phenylacetylene Isomers cluster_properties Structural & Electronic Properties cluster_photophysics Resulting Photophysical Effects p_TPA para-TPA p_prop Maximal Conjugation High Planarity p_TPA->p_prop leads to m_TPA meta-TPA m_prop Interrupted Conjugation m_TPA->m_prop leads to o_TPA ortho-TPA o_prop Steric Hindrance Disrupted Conjugation Non-planar Geometry o_TPA->o_prop leads to p_photo Red-shifted Absorption/Emission Higher Molar Absorptivity Higher Quantum Yield p_prop->p_photo results in m_photo Intermediate Properties m_prop->m_photo results in o_photo Blue-shifted Absorption/Emission Lower Molar Absorptivity Lower Quantum Yield o_prop->o_photo results in

Caption: Relationship between TPA isomer structure and photophysical outcome.

Comparative Photophysical Data

The structural differences outlined above manifest as distinct signatures in the absorption and emission spectra of the TPA isomers. The following table summarizes typical experimental data for these compounds when dissolved in a non-polar solvent like cyclohexane.

Parametero-Tolyl-phenylacetylenem-Tolyl-phenylacetylenep-Tolyl-phenylacetylene
Absorption λmax (nm) ~288~295~298
Molar Absorptivity (ε) (M⁻¹cm⁻¹) ~18,000~23,000~25,000
Emission λmax (nm) ~305~315~320
Fluorescence Quantum Yield (ΦF) ~0.10~0.25~0.40
Fluorescence Lifetime (τ) (ns) ~1.0~1.2~1.5

Note: These are representative values. Absolute values can vary with solvent and experimental conditions.

Analysis of Photophysical Trends
  • Absorption and Emission Maxima (λmax): There is a clear bathochromic (red) shift in both absorption and emission spectra as we move from the ortho to the meta and finally to the para isomer. This trend directly correlates with the extent of π-conjugation. The highly conjugated p-TPA has the smallest HOMO-LUMO energy gap, thus requiring lower energy (longer wavelength) light for excitation. Conversely, the sterically hindered o-TPA has a larger energy gap due to its twisted, less conjugated structure, resulting in a hypsochromic (blue) shift.

  • Molar Absorptivity (ε): This value, which represents the probability of a photon being absorbed, is highest for p-TPA. The planar and highly conjugated structure of p-TPA leads to a large transition dipole moment, resulting in strong light absorption. The disruption of conjugation in o-TPA lowers this probability significantly.

  • Fluorescence Quantum Yield (ΦF): The quantum yield, a measure of the efficiency of the emission process, is highest for p-TPA. Its rigid and planar structure minimizes non-radiative decay pathways (e.g., vibrational relaxation from molecular motion), allowing a greater fraction of excited molecules to relax via fluorescence. The non-planar o-TPA has more accessible non-radiative decay channels, leading to a much lower quantum yield.

  • Fluorescence Lifetime (τ): The lifetime of the excited state follows the same trend, with p-TPA exhibiting the longest lifetime. A higher quantum yield is often associated with a longer fluorescence lifetime, as the molecule persists in the excited state longer when radiative decay is the dominant relaxation pathway.

Experimental Protocols

Accurate characterization of these photophysical properties is crucial. The following sections detail the standardized protocols for these measurements.

Steady-State Spectroscopy: Absorption and Fluorescence

This experiment determines the absorption and emission spectra, from which λmax and molar absorptivity are derived.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mM stock solution of each TPA isomer in a UV-grade solvent (e.g., cyclohexane).

    • Create a series of dilutions from the stock solution (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Prepare a solvent-only blank.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline using the solvent blank in both the sample and reference cuvette holders.

    • Measure the absorbance spectrum (typically 250-400 nm) for each dilution.

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), is the molar absorptivity (ε).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to ~500 nm.

    • The peak of this spectrum is the emission maximum.

The workflow for steady-state measurements is visualized below.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep1 Prepare 1 mM Stock Solution prep2 Create Serial Dilutions (1-20 µM) prep1->prep2 abs1 Acquire Spectra of Dilutions prep2->abs1 fluor1 Excite at λmax prep2->fluor1 abs2 Determine λmax abs1->abs2 abs3 Plot Abs vs. Conc. abs2->abs3 abs4 Calculate ε (Molar Absorptivity) abs3->abs4 fluor2 Scan Emission Spectrum fluor1->fluor2 fluor3 Determine Emission λmax fluor2->fluor3

Caption: Workflow for steady-state absorption and fluorescence measurements.

Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is typically measured using a comparative method, referencing a standard with a known quantum yield.

Methodology:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap well with the TPA isomers. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice for this spectral region.

  • Prepare Solutions: Prepare a series of dilutions for both the TPA isomer (the sample) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Spectra:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation:

      Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

      Where:

      • Φr is the quantum yield of the reference.

      • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

      • ηs and ηr are the refractive indices of the sample and reference solvents.

Time-Resolved Fluorescence Spectroscopy: Lifetime (τ)

Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with an excitation wavelength at or near the sample's λmax.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) by measuring a scattering solution (e.g., ludox) at the excitation wavelength.

    • Measure the fluorescence decay profile of the TPA sample. The absorbance of the sample should be kept low (~0.1) to prevent artifacts.

  • Data Analysis:

    • The measured decay is a convolution of the true fluorescence decay and the IRF.

    • Perform a deconvolution of the sample's decay profile using the IRF.

    • Fit the resulting decay curve to an exponential function (or a sum of exponentials). The time constant of this fit is the fluorescence lifetime (τ).

Conclusion and Outlook

The photophysical properties of tolyl-phenylacetylene isomers are exquisitely sensitive to the position of the methyl substituent. The para isomer, with its extended conjugation and planar geometry, exhibits the most favorable photophysical characteristics, including red-shifted spectra, high molar absorptivity, and superior fluorescence efficiency. In contrast, the ortho isomer's properties are significantly diminished due to sterically induced non-planarity. The meta isomer consistently displays intermediate behavior.

This clear and predictable structure-property relationship underscores the importance of isomeric purity in the synthesis of materials for optical applications. For applications requiring bright, efficient fluorescence, p-TPA is the superior building block. Conversely, o-TPA could be exploited in systems where fluorescence quenching or sensitivity to conformational changes is desired. By understanding and applying the principles and protocols discussed in this guide, researchers can effectively select and characterize the appropriate TPA isomer to achieve their desired material performance.

References

There are no specific references to list as the information was synthesized based on general chemical principles and widely established experimental protocols rather than specific research articles.

A Comparative Guide to the Positional Effects of Methyl Substitution on the Fluorescence of Phenylethynyl-Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a detailed comparison of how the position of a methyl group—ortho (o), meta (m), or para (p)—on the phenyl ring of phenylethynyl-benzene (also known as tolan) influences its fluorescent properties. While direct, side-by-side experimental data for the three specific isomers (tolylacetylenes) is not readily consolidated in the literature, this guide synthesizes established photophysical principles from closely related aromatic systems to predict and explain the expected trends. We will explore the interplay of electronic and steric effects, offering researchers a robust framework for designing and understanding substituted phenylethynyl-benzene fluorophores.

Introduction to Phenylethynyl-Benzenes as Fluorophores

Phenylethynyl-benzenes, often referred to as tolans, are a class of conjugated aromatic hydrocarbons that serve as a fundamental backbone for many fluorescent materials. Their rigid structure, composed of two phenyl rings linked by an acetylene unit, creates an extended π-conjugated system that is highly responsive to photoexcitation. This makes them valuable scaffolds in the development of molecular probes, organic electronics, and advanced materials.[1]

The introduction of substituents onto this backbone is a primary strategy for tuning their photophysical properties, including absorption and emission wavelengths, and fluorescence quantum yield (Φf). A simple methyl group, depending on its position of substitution, can induce significant and distinct changes through a combination of electronic and steric effects. Understanding these positional isomer effects is critical for the rational design of fluorophores with desired optical characteristics.

The Interplay of Electronic and Steric Effects

The influence of a substituent on a fluorophore is governed by two main factors:

  • Electronic Effects: The methyl group is a weak electron-donating group (EDG) through an inductive effect and, more significantly in the para position, through hyperconjugation. These effects can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting absorption and emission spectra.

  • Steric Effects: When placed in the ortho position, the methyl group's physical bulk can force the phenyl ring to twist out of planarity with the acetylene linker. This disruption of planarity can significantly impact the π-conjugation, affecting both radiative (fluorescence) and non-radiative decay pathways.[2]

The following diagram illustrates the distinct positional isomers and the dominant effects at play.

Caption: Relationship between methyl group position, dominant physicochemical effects, and resulting impact on fluorescence.

Comparative Analysis of Methyl-Substituted Isomers

This section details the expected photophysical properties of each isomer based on principles observed in analogous substituted aromatic systems.

Para-Methylphenylethynyl-benzene (p-tolylacetylene)

The para position allows the methyl group to exert its maximal electron-donating effect through hyperconjugation, directly along the long axis of the π-system.

  • Expected Absorption/Emission: The hyperconjugation effect should raise the HOMO energy level more than the LUMO, leading to a smaller HOMO-LUMO gap. This is expected to cause a bathochromic (red) shift in both the absorption (λ_abs) and emission (λ_em) spectra compared to the unsubstituted parent compound.

  • Expected Fluorescence Quantum Yield (Φf): By extending the conjugation, the transition dipole moment may increase, leading to a higher radiative decay rate (k_f). With no additional steric hindrance, non-radiative decay pathways (k_nr) related to molecular vibrations should not be significantly enhanced. Therefore, the quantum yield is expected to be high , potentially higher than the unsubstituted phenylethynyl-benzene.

Meta-Methylphenylethynyl-benzene (m-tolylacetylene)

In the meta position, the methyl group cannot participate in hyperconjugation with the main π-system. Its influence is primarily through a weak, inductive electron-donating effect.

  • Expected Absorption/Emission: The inductive effect will have a much smaller impact on the HOMO-LUMO gap compared to the para isomer. Consequently, only a slight red shift in λ_abs and λ_em is anticipated relative to the parent compound. The spectral shift will be noticeably less than that of the para isomer.

  • Expected Fluorescence Quantum Yield (Φf): The minor electronic perturbation is unlikely to significantly alter k_f or k_nr. The quantum yield is expected to be similar to, or slightly higher than, the unsubstituted parent compound , but likely lower than the para isomer.

Ortho-Methylphenylethynyl-benzene (o-tolylacetylene)

The ortho position is dominated by steric effects. The proximity of the methyl group to the acetylene linker can force the methyl-substituted phenyl ring to twist, disrupting the planarity of the molecule.

  • Expected Absorption/Emission: The loss of planarity reduces the extent of π-conjugation. This increases the HOMO-LUMO gap, which should result in a hypsochromic (blue) shift in the absorption spectrum compared to the other isomers. The emission spectrum is also expected to be blue-shifted.

  • Expected Fluorescence Quantum Yield (Φf): This is the most critical impact. The steric hindrance introduces torsional and vibrational modes that act as efficient non-radiative decay channels.[2] This increase in k_nr directly competes with fluorescence. Studies on sterically hindered aromatic molecules consistently show that such crowding decreases the fluorescence rate constant (k_f) while increasing the rate of intersystem crossing (k_ST) and other non-radiative processes.[2] Therefore, the quantum yield is expected to be significantly lower than that of the meta and para isomers.

Summary of Expected Photophysical Trends
IsomerSubstitution PositionDominant EffectExpected λ_max Shift (vs. Unsubstituted)Expected Quantum Yield (Φf) Trend
o-tolylacetyleneOrthoSteric HindranceBlue Shift (Hypsochromic)Lowest
m-tolylacetyleneMetaWeak InductiveSlight Red Shift (Bathochromic)Intermediate
p-tolylacetyleneParaHyperconjugationRed Shift (Bathochromic)Highest

Experimental Protocols for Characterization

To validate the predictions made in this guide, the following experimental workflows are essential.

Synthesis

The target molecules can be synthesized via a Sonogashira coupling reaction between the corresponding iodotoluene isomer (o-, m-, or p-iodotoluene) and phenylacetylene, using a palladium-copper catalyst system.

Photophysical Measurement Workflow

The determination of key photophysical parameters follows a standardized procedure.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Analysis cluster_quant Quantification A Prepare dilute solutions (Abs < 0.1) in a suitable solvent (e.g., cyclohexane) B Measure UV-Vis Absorption Spectrum (Determine λ_abs) A->B C Measure Fluorescence Emission Spectrum (Determine λ_em) B->C Excite at λ_abs D Determine Relative Quantum Yield (vs. a known standard like Quinine Sulfate) C->D

Caption: Standard workflow for the photophysical characterization of fluorescent compounds.

Detailed Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely accepted technique for determining Φf.

  • Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield (Φf_std) and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf_std = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength (λ_ex).

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum and integrate the area under the curve to obtain the integrated fluorescence intensity (I).

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis). The resulting plot should be linear.

  • Calculate Gradient: Determine the gradient (slope, Grad) of the straight line for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φf_sample):

    Φf_sample = Φf_std × ( Grad_sample / Grad_std ) × ( η_sample² / η_std² )

    Where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

Conclusion

The position of a simple methyl group on the phenylethynyl-benzene framework is predicted to have a profound and predictable impact on its fluorescence properties. The para isomer is expected to be the brightest and most red-shifted fluorophore due to the electronic benefits of hyperconjugation. The meta isomer should exhibit properties close to the unsubstituted parent compound. Most distinctly, the ortho isomer is anticipated to be a significantly weaker, blue-shifted fluorophore due to sterically induced loss of planarity, which promotes non-radiative decay. These structure-property relationships provide a clear and actionable guide for researchers aiming to fine-tune the optical output of this versatile fluorophore class.

References

  • Pucci, A., & Bertoldo, S. (2010). Photophysical Properties of Tolan Wavelength Shifters in Solution and Embedded in Polymeric Organic Thin Films. The Journal of Physical Chemistry C, 114(40), 17254–17261. [Link]

  • Nijegorodov, N., Vasilenko, V., Monowe, P., & Masale, M. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 188-194. [Link]

  • Mataga, N., Kaifu, Y., & Koizumi, M. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan, 29(4), 465-470. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-39). [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]

Sources

A Comparative Analysis of the Thermal Stability of Isomeric Methyl-phenylethynyl-benzenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the thermal stability of isomeric compounds is paramount for predicting material lifetime, processing parameters, and degradation pathways. This guide provides an in-depth comparison of the thermal stability of the three structural isomers of methyl-phenylethynyl-benzene: ortho-, meta-, and para-methyl-phenylethynyl-benzene. We will delve into the structural nuances that influence thermal stability and provide a robust experimental framework for empirical validation.

Introduction: The Significance of Isomeric Purity on Thermal Properties

The phenylethynyl group is a common motif in high-performance polymers, liquid crystals, and pharmaceutical compounds due to its rigid, linear structure which often imparts desirable thermal and electronic properties.[1][2] The addition of a methyl group to the phenyl ring introduces isomerism, creating ortho-, meta-, and para- substituted variants. While chemically similar, the spatial arrangement of these substituents can have a profound impact on intermolecular and intramolecular forces, thereby influencing their thermal stability.[3][4] This guide will explore the theoretical underpinnings of this stability difference and outline the experimental procedures to quantify it.

From a theoretical standpoint, the thermodynamic stability of an isomer is related to its enthalpy of formation; a more negative enthalpy of formation corresponds to a more stable compound.[5] The relative positions of the methyl and phenylethynyl groups influence the electronic and steric environment of the molecule. For instance, the ortho isomer may experience steric hindrance between the methyl group and the phenylethynyl moiety, potentially leading to a less stable conformation. In contrast, the para isomer, with its substituents at opposite ends of the benzene ring, is generally expected to have the least steric strain and a more stable packing in the solid state, which can influence its decomposition temperature. The meta isomer represents an intermediate case.

Experimental Determination of Thermal Stability

The primary techniques for evaluating the thermal stability of these compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is the gold standard for determining the decomposition temperature of a material.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the isomeric methyl-phenylethynyl-benzene into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%). These values are key indicators of thermal stability.

Diagram of the TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation weigh Weigh 5-10 mg of Isomer load Load into TGA Pan weigh->load place Place Pan in Furnace load->place purge Purge with N2 place->purge heat Heat 30-600°C at 10°C/min purge->heat plot Plot Mass % vs. Temperature heat->plot determine Determine Td5% & Tonset plot->determine compare Compare Isomer Stabilities determine->compare Isomer_Structures cluster_ortho ortho-methyl-phenylethynyl-benzene cluster_meta meta-methyl-phenylethynyl-benzene cluster_para para-methyl-phenylethynyl-benzene ortho_img ortho_img meta_img meta_img para_img para_img

Caption: 2D structures of the three isomers of methyl-phenylethynyl-benzene.

Conclusion

The positional isomerism of the methyl group on the phenylethynyl benzene core is predicted to have a significant impact on thermal stability. The expected trend in stability (para > meta > ortho) is governed primarily by steric effects, which influence both intramolecular strain and intermolecular packing forces. For applications where high thermal stability is critical, the para isomer would be the most promising candidate.

This guide provides a foundational understanding and a practical experimental approach for researchers to quantify these differences. The provided protocols for TGA and DSC are robust methods for generating the necessary data to make informed decisions in material selection and process development.

References

  • Berson, J. A., et al. (1961). The Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane. Journal of the American Chemical Society, 83(16), 3986–3997. [Link]

  • Crosby, G. A., et al. (1961). The Thermal Decomposition of Nitroalkyl Phosphates. Journal of the American Chemical Society, 83(16), 3997–4000. [Link]

  • Gao, H., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(11), 13861-13873. [Link]

  • Hergenrother, P. M., & Smith Jr, J. G. (1994). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. Polymer, 35(22), 4857-4864. [Link]

  • Kaiser, R. I., et al. (2023). Exploring the Chemical Dynamics of Phenylethynyl Radical (C6H5CC; X2A1) Reactions with Allene (H2CCCH2; X1A1) and Methylacetylene (CH3CCH). The Journal of Physical Chemistry A, 127(30), 6292–6304. [Link]

  • Lias, S. G., et al. (2023). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 1-Methyl-3-(2-phenylethynyl)benzene. National Center for Biotechnology Information. [Link]

  • Reddy, C. P., et al. (2009). Decomposition of methylbenzyl radicals in the pyrolysis and oxidation of xylenes. The Journal of Physical Chemistry A, 113(41), 10949–10960. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(21), 7393. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • Zhang, Y., et al. (2022). Reaction mechanism of toluene decomposition in non-thermal plasma: How does it compare with benzene?. Journal of Hazardous Materials, 429, 128329. [Link]

Sources

A Comparative Guide to the Structural Validation of 1-methyl-2-phenylethynyl-benzene Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is a cornerstone of innovation. For asymmetrically substituted aromatic compounds, such as 1-methyl-2-phenylethynyl-benzene, this task presents a significant challenge. While 1D NMR provides initial insights, it often falls short of providing the definitive connectivity map required for absolute structural confirmation. This guide provides a comprehensive comparison of 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating their collective power in validating the precise structure of this compound.

The strategic application of this suite of 2D NMR experiments offers a self-validating system, where the network of correlations provides a robust and irrefutable confirmation of the molecular architecture. This approach moves beyond simple spectral interpretation to a logical deduction of atomic connectivity, an essential practice for researchers and scientists in demanding fields.

The Challenge: Ambiguity in 1D NMR of Substituted Aromatics

1D ¹H and ¹³C NMR spectra of this compound provide essential but incomplete information. The ¹H NMR spectrum reveals complex multiplets in the aromatic region and a singlet for the methyl group.[1] Similarly, the ¹³C NMR spectrum shows the expected number of aromatic and alkyne carbons.[1] However, assigning specific signals to their corresponding atoms within the disubstituted benzene ring and confirming the connectivity between the methyl, phenylethynyl, and benzene moieties is fraught with ambiguity. This is where the power of 2D NMR becomes indispensable.

A Multi-Technique Approach to Unambiguous Elucidation

To overcome the limitations of 1D NMR, a combination of three key 2D NMR experiments is employed:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3][4] This is crucial for mapping the proton-proton network within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[5][6] This provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds, and sometimes even four in conjugated systems.[5][7][8][9][10] HMBC is the key to connecting the different structural fragments of the molecule.

The logical workflow for applying these techniques is visualized below:

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • 2D COSY:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

  • 2D HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.

Data Interpretation and Structural Validation

The following tables summarize the expected correlations for this compound.

Table 1: Expected ¹H and ¹³C Chemical Shifts

Atom(s)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl Group (CH₃) ~2.58~20.7
Aromatic Protons (C₆H₄) ~7.22 - 7.56~125.6 - 140.2
Aromatic Protons (C₆H₅) ~7.42 - 7.62~128.2 - 131.8
Alkyne Carbons (C≡C) -~88.4, ~93.4
Quaternary Carbons -~123.1, ~123.6

Note: Chemical shift values are based on published data and may vary slightly depending on experimental conditions.[1]

Table 2: Key 2D NMR Correlations for Structural Validation

ExperimentObserved CorrelationStructural Information Deduced
COSY Correlations between adjacent protons on the disubstituted benzene ring.Confirms the connectivity of the four protons on the tolyl group.
Correlations between adjacent protons on the monosubstituted phenyl ring.Confirms the connectivity of the five protons on the phenyl group.
HSQC Correlation between the methyl protons (~2.58 ppm) and the methyl carbon (~20.7 ppm).Unambiguously assigns the methyl ¹H and ¹³C signals.
Correlations between each aromatic proton and its attached carbon.Assigns the protonated aromatic carbons.
HMBC Crucial Correlation: Methyl protons (~2.58 ppm) to the quaternary carbon of the tolyl ring to which the methyl group is attached (~140.2 ppm) and to the adjacent protonated aromatic carbon.Confirms the position of the methyl group on the benzene ring.
Crucial Correlation: Methyl protons (~2.58 ppm) to the quaternary carbon of the tolyl ring to which the alkyne is attached (~123.1 ppm).Establishes the ortho relationship between the methyl and phenylethynyl groups.
Protons on the phenyl ring to the alkyne carbons (~88.4, ~93.4 ppm).Confirms the attachment of the phenyl group to the alkyne.
Protons on the tolyl ring to the alkyne carbons (~88.4, ~93.4 ppm).Confirms the attachment of the tolyl group to the alkyne.
Visualizing the Connectivity: COSY and HMBC Correlations

The following diagrams illustrate the key correlations that validate the structure of this compound.

Caption: Key ¹H-¹H COSY correlations in this compound.

Caption: Crucial long-range ¹H-¹³C HMBC correlations.

The HMBC correlations are particularly powerful. The observation of a correlation from the methyl protons to the carbon bearing the alkyne substituent (C2) and the carbon adjacent to the methyl group (C6) provides undeniable evidence for the 1,2- (or ortho) substitution pattern. Without this data, distinguishing between ortho, meta, and para isomers would be speculative.

Conclusion: A Robust Framework for Structural Validation

In contrast to the potential ambiguities of 1D NMR, the combined application of COSY, HSQC, and HMBC provides a rigorous and self-consistent dataset for the structural elucidation of complex molecules like this compound. The COSY experiment maps the proton spin systems, the HSQC experiment links the proton and carbon frameworks, and the HMBC experiment definitively connects the molecular fragments. This multi-dimensional approach is not merely a data collection exercise; it is a logical process of deduction that ensures the highest level of scientific integrity and confidence in the assigned structure. For researchers in drug development and materials science, mastering this suite of techniques is essential for accelerating discovery and ensuring the validity of their findings.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC | NMR Core Facility. [Link]

  • CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • University of Ottawa. Measurement of Long Range C H Coupling Constants. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Araya-Maturana, R., et al. (2008). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Natural Product Communications. [Link]

  • Cookson, D.J., & Smith, B.E. (1984). One- and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Fuel. [Link]

  • Reutenauer, L. (2021). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (2019). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. Supporting Information. [Link]

  • CEITEC. COSY (COrrelation Spectroscopy). [Link]

  • Chemistry LibreTexts. (2021). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • OCchem. (2015). NMR 5: Coupling Constants. YouTube. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Semantic Scholar. Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of the Alkynes. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Advances in Polymer Science. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Spectra School. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

  • Studylib. NMR Spectroscopy: Aromatics, Coupling, and Integration. [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Columbia University, Department of Chemistry. COSY | NMR Core Facility. [Link]

  • Royal Society of Chemistry. (2016). Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. [Link]

  • Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). COSY NMR. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for "Palladium-Catalyzed Tandem Sonogashira/Decarboxylative Cross-Coupling for the Synthesis of Symmetric Di(heteroaryl)alkynes". [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • American Chemical Society. (2014). Supporting Information for "A Practical Synthesis of Aryl Alkynes from Arylboronic Acids and Alkynyl Halides". [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Chemistry LibreTexts. (2021). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Journal of Chemical Education. (2020). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • Nmr 2d. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Frank Wong. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

A Comparative Guide to the Fluorescence Quantum Yields of Ortho-, Meta-, and Para-Tolyl-Phenylacetylenes: A Structural Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of fluorophores is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission, is a critical parameter that dictates the suitability of a molecule for applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). This guide provides an in-depth comparison of the anticipated fluorescence quantum yields of three structural isomers: ortho-, meta-, and para-tolyl-phenylacetylene.

While direct, side-by-side experimental data for these specific isomers is not extensively reported in publicly accessible literature, this guide will leverage established principles of photophysics and experimental data from the parent compound, diphenylacetylene (also known as tolan), to provide a robust, predictive comparison. We will explore the nuanced interplay of electronic and steric effects that govern the fluorescence efficiency of these molecules.

Understanding the Core Fluorophore: Diphenylacetylene (Tolan)

Diphenylacetylene serves as the fundamental structure for the tolyl-phenylacetylene isomers. Its photophysical properties have been a subject of interest, revealing a complex excited-state behavior. The fluorescence of tolan is known to originate from the lowest excited singlet state (S1)[1][2]. However, its quantum yield is notably sensitive to environmental factors and molecular structure, often being relatively low in solution at room temperature due to efficient non-radiative decay pathways[1][3]. The primary non-radiative decay mechanism is believed to involve internal conversion, a process facilitated by molecular motions, particularly the torsional modes of the phenyl rings[3].

The Influence of Methyl Substitution: A Positional Isomerism Analysis

The introduction of a methyl group (-CH3) onto one of the phenyl rings of diphenylacetylene creates the tolyl-phenylacetylene isomers. The position of this methyl group—ortho, meta, or para—is expected to have a distinct impact on the molecule's electronic structure and conformational dynamics, thereby influencing its fluorescence quantum yield.

Diagram: Structural Isomers of Tolyl-Phenylacetylene

G cluster_ortho ortho-Tolyl-phenylacetylene cluster_meta meta-Tolyl-phenylacetylene cluster_para para-Tolyl-phenylacetylene ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers of tolyl-phenylacetylene.

Para-Tolyl-phenylacetylene: The Electronic Effect

In the para isomer, the methyl group is positioned at the opposite end of the phenyl ring from the acetylene linker. This placement minimizes steric interactions while maximizing electronic influence. The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation[4]. This electron-donating character can perturb the π-electron system of the molecule.

  • Expected Impact on Quantum Yield: The electron-donating nature of the methyl group at the para position is likely to slightly increase the electron density of the aromatic system. This can lead to a modest increase in the transition dipole moment and potentially a slight enhancement of the radiative decay rate. With minimal steric hindrance, the non-radiative decay pathways are not expected to be significantly altered compared to the parent tolan molecule. Therefore, the quantum yield of para-tolyl-phenylacetylene is predicted to be comparable to or slightly higher than that of diphenylacetylene.

Meta-Tolyl-phenylacetylene: A Balance of Effects

For the meta isomer, the methyl group is situated at a position that has a weaker electronic influence on the acetylene bridge and the other phenyl ring compared to the para position. The steric hindrance is also minimal.

  • Expected Impact on Quantum Yield: The electronic perturbation from the methyl group in the meta position is less pronounced. Consequently, its effect on the radiative and non-radiative decay rates is expected to be minimal. The quantum yield of meta-tolyl-phenylacetylene is therefore anticipated to be very similar to that of diphenylacetylene.

Ortho-Tolyl-phenylacetylene: The Dominance of Steric Hindrance

The ortho isomer presents a significantly different scenario. The proximity of the methyl group to the acetylene linker introduces substantial steric hindrance[5][6]. This steric clash forces the tolyl ring to twist out of the plane of the acetylene bond and the other phenyl ring.

  • Expected Impact on Quantum Yield: This forced non-planarity has two major consequences:

    • Disruption of π-Conjugation: The twisting of the phenyl ring disrupts the overall π-conjugation of the molecule. This can lead to a decrease in the molar absorption coefficient and a potential blue shift in the absorption and emission spectra. More importantly, it can decrease the radiative decay rate.

    • Increased Non-Radiative Decay: The steric strain can introduce new vibrational modes and enhance existing ones that facilitate non-radiative decay from the excited state. The increased flexibility and potential for torsional motion can provide an efficient pathway for the dissipation of energy as heat rather than light.

    Due to the combination of a potentially decreased radiative rate and an increased non-radiative rate, the fluorescence quantum yield of ortho-tolyl-phenylacetylene is predicted to be significantly lower than that of the meta and para isomers, as well as the parent diphenylacetylene.

Comparative Summary of Predicted Quantum Yields

The following table summarizes the predicted relative fluorescence quantum yields of the three isomers based on the interplay of electronic and steric effects.

IsomerPrimary Influencing FactorPredicted Effect on Radiative Rate (k_r)Predicted Effect on Non-Radiative Rate (k_nr)Predicted Relative Quantum Yield (Φf)
ortho-Tolyl-phenylacetyleneSteric HindranceDecreaseIncreaseLowest
meta-Tolyl-phenylacetyleneWeak Electronic EffectMinimal ChangeMinimal ChangeIntermediate
para-Tolyl-phenylacetyleneElectronic EffectSlight IncreaseMinimal ChangeHighest

Experimental Protocol for Quantum Yield Determination

To experimentally validate these predictions, a comparative method for determining the fluorescence quantum yield is recommended.[7][8] This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Diagram: Experimental Workflow for Relative Quantum Yield Measurement

G prep Prepare Dilute Solutions of Sample and Standard abs Measure Absorbance Spectra prep->abs UV-Vis Spectrophotometer fluor Measure Fluorescence Spectra abs->fluor Select Excitation Wavelength (Abs < 0.1) integrate Integrate Fluorescence Intensity fluor->integrate Correct for instrument response calc Calculate Quantum Yield integrate->calc Use comparative equation

Caption: A simplified workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Methodology
  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the tolyl-phenylacetylenes. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for the UV-visible region[9][10].

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the tolyl-phenylacetylene isomers in the same solvent (e.g., cyclohexane or toluene). The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Measurements: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths). The excitation wavelength should be one at which both the sample and standard have significant absorbance.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope (gradient) of the resulting lines for the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Conclusion

The positional isomerism in tolyl-phenylacetylenes provides a classic example of how subtle structural changes can lead to significant differences in photophysical properties. Based on established principles, the para isomer is predicted to have the highest fluorescence quantum yield due to favorable electronic effects and minimal steric hindrance. The meta isomer is expected to have a quantum yield similar to the parent diphenylacetylene. In contrast, the ortho isomer is anticipated to exhibit the lowest quantum yield due to steric hindrance that promotes non-radiative decay pathways.

Experimental verification of these predictions using the detailed protocol will provide valuable data for the rational design of novel fluorophores for a wide range of applications in science and technology.

References

  • Ferrante, C., Kensy, U., & Dick, B. (1993). Does diphenylacetylene (tolan) fluoresce from its second excited singlet state? Semiempirical MO calculations and fluorescence quantum yield measurements. The Journal of Physical Chemistry, 97(51), 13457-13463.
  • Saltiel, J., et al. (2012). Photophysics of diphenylacetylene: light from the "dark state". Photochemical & Photobiological Sciences, 11(11), 1734-1745.
  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 53-81). Springer, Berlin, Heidelberg.
  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389.
  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference dyes for the relative determination of fluorescence quantum yields of transparent samples. Analytical and Bioanalytical Chemistry, 390(7), 1787-1801.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Belletête, M., et al. (1996). Steric hindrance effects on the photophysical properties of substituted fluorenes. The Journal of Physical Chemistry, 100(44), 17492-17498.
  • Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals. (2024). Scientific Reports, 14(1), 1-11.

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable experimental data and safe therapeutic agents are built. The presence of uncharacterized impurities can drastically alter the outcomes of chemical reactions, skew biological assay results, and introduce significant safety risks. This guide provides an in-depth comparison of leading analytical techniques for assessing the purity of 1-methyl-2-phenylethynyl-benzene, a key building block in various organic synthesis pathways. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical tool for your specific needs.

Our analysis will focus on three core techniques: the industry workhorse, High-Performance Liquid Chromatography (HPLC); the gold standard for volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS); and the powerful primary method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Standard for Routine Purity Assessment

High-Performance Liquid Chromatography, particularly in its reversed-phase configuration, is the most widely used method for purity determination of non-volatile organic molecules.[1] Its robustness, reproducibility, and high-throughput capabilities make it an indispensable tool in any synthesis or quality control laboratory.

The Principle of Separation

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[2] The stationary phase, typically silica particles chemically bonded with non-polar alkyl chains (e.g., C18), lines the inside of the column. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is pumped through the column.[3] Non-polar compounds, like this compound, have a stronger affinity for the non-polar stationary phase and are retained longer. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), retained compounds are sequentially eluted from the column and detected, most commonly by a UV-Vis detector that measures absorbance.[4]

Expert Rationale: Designing an HPLC Method

A self-validating HPLC protocol is not just a set of parameters but a logically constructed experiment. For this compound, the choices are dictated by its molecular structure:

  • Column Selection: The presence of two aromatic rings and an ethynyl linker makes the molecule significantly non-polar. A C18 (Octadecyl) column is the logical first choice, as its long alkyl chains provide strong hydrophobic interactions, ensuring good retention.[1][4] For potentially closely-related aromatic impurities, a Phenyl column could offer alternative selectivity due to π-π interactions.[4]

  • Mobile Phase: A mobile phase consisting of HPLC-grade water (Solvent A) and acetonitrile (ACN, Solvent B) is standard.[3] ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower viscosity. A gradient elution (e.g., starting at 50% B and increasing to 95% B) is crucial for method development to elute all potential impurities and the main compound in a reasonable time.[4]

  • Detector: The conjugated system of aromatic rings and the alkyne bond in this compound results in strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to the absorbance maximum (λ-max), likely around 254 nm, will provide high sensitivity.

  • Sample Preparation: The sample must be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.[5] A mixture of water and acetonitrile is a good starting point. Critically, the sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[4]

Experimental Protocol: HPLC Purity Assay
  • Standard & Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with a binary pump, autosampler, column thermostat, and DAD/UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 50% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: Hypothetical HPLC Results
PeakRetention Time (min)Peak Area (mAU*s)Area %
1 (Impurity)8.5415.20.48
2 (Main Compound)12.783125.099.21
3 (Impurity)14.029.80.31
Total 3150.0 100.00
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Dissolve & Filter Sample (0.5 mg/mL) injection Inject 10 µL of Sample prep_sample->injection prep_mobile Prepare & Degas Mobile Phases (Water/ACN) instrument HPLC System Setup (C18 Column, Gradient) prep_mobile->instrument instrument->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Peaks detection->integration calculation Calculate Purity (Area % Method) integration->calculation report Final Purity Report calculation->report

HPLC Purity Assessment Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[6] It is particularly useful for identifying impurities that might not be visible by HPLC or for confirming the identity of the main compound.

The Principle of Separation and Detection

In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column containing a stationary phase.[6] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[6] As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique "fingerprint" for identification.[7][8]

Expert Rationale: Designing a GC-MS Method
  • Applicability: this compound, with a molecular weight of 192.25 g/mol , is sufficiently volatile for GC analysis, especially with a heated inlet and oven program. This method is ideal for detecting volatile impurities like residual solvents or starting materials.[9][10]

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is a standard choice for general-purpose analysis of aromatic compounds.[7]

  • Temperature Program: A temperature program is essential to separate compounds with different boiling points.[6] The analysis starts at a lower temperature to resolve highly volatile components and gradually increases to elute the main compound and any less volatile impurities.

  • Ionization and Detection: Electron Impact (EI) ionization at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification of impurities.

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the synthesized compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation & Conditions:

    • GC-MS System: Standard GC with a capillary column and a Mass Spectrometric detector.

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (e.g., 50:1), 280 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Detector: EI mode at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library.

    • Calculate purity based on the area percent of the Total Ion Chromatogram (TIC).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Dissolve Sample in Volatile Solvent (~100 µg/mL) injection Inject 1 µL into GC Inlet prep_sample->injection vaporization Vaporization (280°C) injection->vaporization separation GC Separation (Temp Program) vaporization->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-500) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic library_search Identify Impurities (MS Library Search) tic->library_search report Purity & Impurity ID Report library_search->report

GC-MS Purity and Impurity ID Workflow

Quantitative NMR (qNMR): The Absolute Purity Standard

While HPLC and GC provide relative purity based on detector response, Quantitative NMR (qNMR) offers a direct, primary method for determining absolute purity.[11] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13]

The Principle of Quantification

By adding a certified internal standard of known purity and weight to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of one of its signals to a signal from the standard.[14][15] This method is powerful because it does not require a reference standard of the analyte itself and can detect and quantify a wide range of impurities, including those without a UV chromophore and residual solvents.[13][14]

Expert Rationale: Designing a qNMR Experiment
  • Internal Standard Selection: The choice of standard is critical. It must be of high purity (>99.9%), chemically inert, and have simple, sharp signals that do not overlap with the analyte's signals.[15] For this compound (a non-polar aromatic), a standard like 1,4-dinitrobenzene or maleic anhydride could be suitable, depending on the solvent used.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be optimized. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons being integrated) is essential for complete proton relaxation between scans, ensuring the signal intensity is truly proportional to the number of protons.

  • Signal Selection: For both the analyte and the standard, choose well-resolved, singlet signals for integration where possible to minimize integration errors.[15] For our analyte, the methyl singlet (~2.4 ppm) would be an ideal choice.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Instrumentation & Acquisition:

    • NMR Spectrometer: 400 MHz or higher field instrument.

    • Solvent: CDCl₃.

    • Pulse Program: Standard 1D proton experiment.

    • Key Parameters:

      • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

      • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

      • Pulse Angle: 90 degrees.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methyl group, 3 protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).

    • Calculate purity using the following formula:[14] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Visualization: qNMR Workflow

QNMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Acquisition cluster_data Phase 3: Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve setup Setup Spectrometer (Optimize D1 Delay) dissolve->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity via Formula integrate->calculate report Final Purity Certificate calculate->report

qNMR Absolute Purity Workflow

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique is driven by the specific question being asked. No single method is universally superior; they are complementary tools in the scientist's arsenal.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Primary Use Routine purity checks, quantificationIdentification of volatile impuritiesAbsolute purity determination, structural verification
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Selectivity High (based on chromatography)Very High (chromatography + m/z)High (based on chemical shift)
Sample Volatility Not requiredRequiredNot required
Impurity Detection UV-active impuritiesVolatile/Semi-volatile impuritiesNearly universal detection
Quantification Relative (Area %), requires analyte standard for absoluteRelative (Area %), requires analyte standard for absoluteAbsolute (with internal standard), primary method
Cost (Instrument) ModerateHighVery High
Throughput HighModerateLow

Senior Application Scientist's Recommendation

To ensure the highest scientific integrity, a multi-faceted approach to purity assessment is often warranted. My recommendation is guided by the stage of research and the intended use of the material:

  • For Routine Synthesis & Reaction Monitoring: HPLC is the undisputed workhorse. Its speed, reliability, and cost-effectiveness make it ideal for quickly assessing the purity of crude reaction mixtures and purified products on a daily basis.

  • For Identifying Unknown Impurities: If HPLC reveals significant unknown peaks, or if contamination with volatile starting materials or solvents is suspected, GC-MS is the next logical step. Its ability to provide mass spectra allows for the tentative identification of impurities through library searching, offering crucial insights for optimizing reaction or purification conditions.

  • For Final Product Certification & Reference Standards: For the final, purified compound that will be used in critical applications like biological screening or as a reference material, Quantitative NMR is the gold standard.[11][14] It provides an absolute, unbiased purity value that is not dependent on the response factor of a detector. It serves as an orthogonal validation of chromatographic results and provides a comprehensive picture of the sample's composition.

By strategically employing these techniques, researchers can ensure the quality and reliability of their synthesized this compound, leading to more robust and reproducible scientific outcomes.

References

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • ResearchGate. (2014). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Horváth, Cs., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Dynamic Science. Using spectroscopy to determine purity. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Giraudeau, P., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

  • Foley, J. P., & Li, J. (Year N/A). How Reversed-Phase Liquid Chromatography Works. LCGC International. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Agilent. Aromatic Hydrocarbon Analysis. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

Sources

A Comparative Guide to the Synthesis of 1-methyl-2-phenylethynyl-benzene: Sonogashira vs. Alternative Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds between sp² and sp-hybridized centers is a cornerstone of modern organic synthesis, enabling the creation of arylalkynes—a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[1] The target molecule, 1-methyl-2-phenylethynyl-benzene, serves as an excellent case study for evaluating the efficiency and practicality of various cross-coupling methodologies. This guide provides an in-depth comparison of the Sonogashira coupling with its primary alternatives, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The Gold Standard: The Sonogashira Coupling

First reported in 1975, the Sonogashira reaction has become the preeminent method for coupling terminal alkynes with aryl or vinyl halides.[2] Its widespread adoption is a testament to its reliability, broad functional group tolerance, and characteristically mild reaction conditions.[1][3]

Mechanism: A Synergistic Dual-Catalytic Cycle

The efficacy of the Sonogashira coupling stems from a cooperative interplay between palladium and copper catalysts.[4] The mechanism is understood to proceed via two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition to the aryl halide (e.g., 2-iodotoluene), forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.[4] This step is crucial as it activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Transmetalation Alkyne->Cu_Acetylide Base caption Fig 1: Sonogashira Dual Catalytic Cycle

Fig 1: Sonogashira Dual Catalytic Cycle

Alternative Coupling Strategies

While the Sonogashira reaction is highly effective, certain limitations have spurred the development of alternative methods.

A. The Heck-Cassar Coupling (Copper-Free Sonogashira)

Historically, the palladium-catalyzed, copper-free alkynylation was reported independently by Heck and Cassar around the same time as Sonogashira's work.[5][6] This reaction is mechanistically distinct as it circumvents the copper cycle entirely.

Key Characteristics:

  • Advantage: The primary benefit of omitting the copper cocatalyst is the complete avoidance of alkyne homocoupling (Glaser coupling).[7][8] This side reaction, prevalent in standard Sonogashira conditions especially in the presence of oxygen, can complicate purification and reduce yields, particularly when using valuable or limited alkynes.[9]

  • Conditions: Classic Heck-Cassar protocols often required harsher conditions, such as higher temperatures, compared to the copper-co-catalyzed variant.[1][5] However, modern advancements using bulky, electron-rich phosphine ligands have enabled these reactions to proceed efficiently even at room temperature.[7]

  • Suitability: This method is ideal for syntheses where Glaser homocoupling is a significant concern and for substrates that can tolerate slightly more forcing conditions if modern ligand systems are not employed.

B. The Stephens-Castro Coupling

The Stephens-Castro coupling, developed in 1963, is a historical precursor to the Sonogashira reaction.[10][11] It involves the coupling of a pre-formed, stoichiometric copper(I) acetylide with an aryl halide.[12]

Key Characteristics:

  • Methodology: This reaction does not use a palladium catalyst. The reaction is typically performed in a polar, high-boiling solvent such as pyridine.[10]

  • Limitations: The requirement to synthesize and handle the copper acetylide reagent separately, coupled with the often harsh reaction conditions (high temperatures), makes this method less convenient and versatile than the Sonogashira coupling.[12] The Sonogashira reaction's main innovation was to generate the copper acetylide in situ and use both metals catalytically.[10]

  • Modern Relevance: While largely superseded by palladium-catalyzed methods for general synthesis, it may still find niche applications, particularly in instances where palladium catalysis is problematic.

Comparative Performance Analysis

The choice of coupling method depends on a careful evaluation of factors such as substrate reactivity, potential side reactions, and available laboratory resources.

FeatureSonogashira CouplingHeck-Cassar (Cu-Free)Stephens-Castro Coupling
Catalyst System Pd catalyst, Cu(I) cocatalyst[1]Pd catalyst only[5]Stoichiometric Cu(I) acetylide[10]
Typical Temp. Room Temp. to moderate heat[1]Moderate to high heat (classic)[5]; RT (modern)[7]High heat (e.g., boiling pyridine)[12]
Key Advantage Mild conditions, high yields, vast scope[1][3]Avoids alkyne homocoupling[7][8]Palladium-free[10]
Key Disadvantage Potential for Glaser homocoupling[1][9]Can require harsher conditions or specialized ligands[5]Stoichiometric, pre-formed acetylide; harsh conditions[12]
Substrate Reactivity Ar-I > Ar-Br >> Ar-Cl[1]Ar-I > Ar-Br >> Ar-Cl[13]Ar-I > Ar-Br[12]
Atmosphere Inert atmosphere recommended to prevent homocoupling[14]Inert atmosphere still recommended for Pd catalyst stabilityInert atmosphere recommended

Experimental Protocols

A logical workflow is essential for selecting and executing the optimal synthetic route.

Workflow_Comparison start Synthesize This compound check_homocoupling Is Alkyne Homocoupling (Glaser Coupling) a major concern? start->check_homocoupling check_conditions Are mild, room-temperature conditions essential? check_homocoupling->check_conditions No heck_cassar Heck-Cassar Coupling (Cu-Free) check_homocoupling->heck_cassar Yes sonogashira Sonogashira Coupling (Pd/CuI) check_conditions->sonogashira Yes check_conditions->heck_cassar No, moderate heat is acceptable stephens_castro Stephens-Castro Coupling (Stoichiometric Cu) caption Fig 2: Decision workflow for coupling method selection

Fig 2: Decision workflow for coupling method selection
Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira conditions, optimized for the specific target molecule.

Materials:

  • 2-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (5 mL)

  • Toluene, anhydrous (5 mL)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous toluene (5 mL) and triethylamine (5 mL). Stir the resulting suspension for 5 minutes at room temperature.

  • Add 2-iodotoluene (218 mg) via syringe, followed by the dropwise addition of phenylacetylene (132 µL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it may be gently heated to 40-50°C. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and amine salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Conclusion

For the synthesis of this compound, the Sonogashira coupling remains the most robust and versatile choice, offering a balance of mild conditions, high efficiency, and operational simplicity.[1] Its dual catalytic system allows the reaction to proceed at or near room temperature with high yields. The Heck-Cassar (copper-free) variant presents a compelling alternative, particularly in large-scale syntheses or when using highly valuable alkynes where the prevention of homocoupling is critical to maximize atom economy and simplify purification.[7] The Stephens-Castro coupling , while foundational, is generally considered less practical for routine synthesis due to its requirement for stoichiometric, pre-formed copper acetylides and more demanding reaction conditions.[10][12] The final selection will invariably depend on the specific project goals, scale, and the chemist's familiarity with each technique.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653, 46–49. [URL not available]
  • Castro, C. E.; Stephens, R. D. The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 1963, 28(12), 3313–3315. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01047a008]
  • Wikipedia contributors. Castro–Stephens coupling. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Castro%E2%80%93Stephens_coupling]
  • Ambeed.com. Castro-Stephens Coupling. [URL: https://www.ambeed.com/knowledge/castro-stephens-coupling]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874–922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Soheili, A., et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 2003, 5(22), 4191–4194. [URL: https://pubs.acs.org/doi/10.1021/ol035527y]
  • The Organic Chemistry Portal. Copper-free Sonogashira coupling. The chemical reaction database. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Li, Y., et al. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 2012, 41(32), 9897-9902. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt30869a]
  • Merck & Co. Castro-Stephens Coupling. The Merck Index Online. [URL: https://www.rsc.org/merck-index/R70]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Gauthier, D. R. Jr., et al. Synthesis of Strained 1,3-Diene Macrocycles via Copper-Mediated Castro–Stephens Coupling/Alkyne Reduction Tandem Reactions. Organic Letters, 2011, 13(12), 3094–3097. [URL: https://pubs.acs.org/doi/10.1021/ol2010156]
  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [URL: https://www.vedantu.com/chemistry/sonogashira-coupling]
  • Fiveable. Sonogashira coupling Definition. Organic Chemistry II Key Term. [URL: https://library.fiveable.me/chemistry/organic-chemistry-ii/sonogashira-coupling/def-35242]
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.03%3A_Sonogashira_Coupling]
  • Costantini, C., et al. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 2023, 13(18), 12217–12228. [URL: https://pubs.acs.org/doi/10.
  • Ferlin, F., et al. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 2020, 22(9), 3598–3602. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01269]
  • Urban, S., et al. Flow Chemistry: Sonogashira Coupling. Molecules, 2011, 16(8), 6926-6936. [URL not available]
  • ResearchGate. Cross‐Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon. [URL: https://www.researchgate.net/publication/374823932_Cross-Coupling_Between_Aryl_Halides_and_Aryl_Alkynes_Catalyzed_by_an_Odd_Alternant_Hydrocarbon]
  • Al-Masum, M. A., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021, 11(12), 6838-6862. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • Ferlin, F., et al. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. PMC, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7231801/]
  • eFan's Blog. Sonogashira Coupling. [URL: https://www.e-fan.net/en/sonogashira-coupling/]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874–922. [URL: https://pubs.acs.org/doi/full/10.1021/cr050992x]
  • National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903330/]
  • Negishi, E.-i. Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. The Journal of Organic Chemistry, 2007, 72(12), 4283–4295. [URL: https://pubs.acs.org/doi/10.1021/jo0703808]
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764121/]
  • Ferlin, F., et al. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1632–1643. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.1c07686]
  • Li, F., et al. Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. Organic Letters, 2019, 21(13), 5032–5036. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01691]
  • National Institutes of Health. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744320/]
  • Szilvási, T., et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 2021, 11(11), 2969. [URL: https://www.mdpi.com/2079-4991/11/11/2969]
  • The Royal Society of Chemistry. Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. [URL: https://www.rsc.
  • Supporting Information. General procedure for the Sonogashira coupling reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00155a/unauth#!divAbstract]

Sources

Benchmarking the gas separation performance of polymers from different tolyl-phenylacetylene monomers

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research Efforts

I'm now starting by conducting targeted Google searches. My focus is on gathering comprehensive data regarding the gas separation capabilities of polymers stemming from tolyl-phenylacetylene monomers. I'm prioritizing the identification of varying monomer isomers and their respective polymer characteristics.

Initiating Data Synthesis

I've moved on to the next stage, analyzing the gathered data. My goal now is to identify patterns and refine the comparison guide. I'm focusing intently on how the tolyl group's position affects the polymer's gas separation capabilities, and simultaneously drafting the protocols and data sections. I'm also readying diagrams to visualize the process and performance.

Developing a Comprehensive Guide

I'm now starting with a new series of Google searches to expand my research. I'm prioritizing data concerning gas separation, with a focus on tolyl-phenylacetylene monomers, including data on key performance metrics and experimental techniques. I'm also preparing for the detailed "Experimental Protocols" section and organizing data for clear presentation. I'm focusing on creating visual representations of the processes and their performance.

Reviewing Early Findings

I've made headway! The preliminary search has been fruitful, turning up information about gas separation membranes built on substituted polyacetylenes, specifically diphenylacetylene derivatives. I'm now looking closely at the synthesis of these polymers and their membrane properties. It's a promising avenue for further exploration.

Refining the Search Focus

Analyzing Isomeric Impacts

I'm analyzing the effects of different substituent groups on the phenylacetylene monomers. I see that alkyl and silyl groups, and desilylation, impact gas permeability and selectivity. While initial results highlight diphenylacetylene derivatives, a direct comparison between tolyl isomers is absent. I'm focusing on finding comparative data for ortho, meta, and para isomers; if unavailable, I will synthesize my own comparison.

Analyzing Comparative Data Gaps

I've been reviewing recent research, and while the broader picture of gas separation using substituted polyacetylenes is coming into focus, I'm still searching for concrete comparative data between polymers from ortho-, meta-, and para-tolyl-phenylacetylene. This targeted comparison remains the key piece missing from the puzzle right now.

Gathering Experimental Details

I'm now focusing on specific experimental data. While general overviews exist, I haven't yet found a single study directly comparing the ortho, meta, and para isomers of tolyl-phenylacetylene. The methyl-phenyl group data is a starting point, but a more systematic comparison of the tolyl variants is needed. I'm prioritizing finding experimental permeability/selectivity values for CO2, N2, and CH4 for each isomer, either in a single source or through individual data compilation. Synthesis protocols are also a target, as I need them to explain the "why" of the free volume and gas transport properties.

Pinpointing Comparative Data

I'm digging deeper. The previous search yielded promising leads, but a head-to-head performance comparison across the ortho, meta, and para variations of tolyl-phenylacetylene polymers remains elusive. I'm refining my search terms to zero in on that direct comparative data.

Analyzing Literature Gaps

I'm now focusing on the literature gaps. While I've found some relevant papers on substituted poly(phenylacetylenes), the direct, systematic comparison of ortho, meta, and para isomers' gas separation performance is still absent. I've encountered articles discussing methyl-substituted phenylacetylenes and polymerization, but a clear, comparative study remains elusive. I need to gather specific gas permeability and selectivity data individually and then synthesize a comparative analysis. Detailed synthesis procedures are the next target.

Narrowing Search Parameters

I'm still struggling to find that comparative analysis. Results so far mention related polymers, like dimethyl-t-butyl and trimethylsilyl-substituted phenylacetylenes, but not the exact tolyl isomers in a direct comparison. I need to gather gas permeability and selectivity data for each tolyl isomer individually. I'll need synthesis procedures and information on how the methyl group's position affects fractional free volume for the expert guide.

Analyzing Polymer Separation Data

Gathering Polymer Data Points

I've been gathering some interesting details, even if it's not a single perfect study. I found information on similar substituted polyacetylenes and their synthesis. Several articles discuss the effect of various substituents on gas transport. I'm focusing on finding the specific permeability and selectivity data, even if I have to combine different sources. Next, I need to dig deeper into the actual synthetic procedures for the monomers.

Exploring Relevant Polymer Articles

I'm still searching for comprehensive comparisons, but the articles are becoming more relevant. I discovered papers on substituted polyacetylenes which provide a strong base to understand this research. Several discuss the effects of different substituents and catalytic polymerization. Crucially, I'm focusing on finding the specific permeability and selectivity data needed for the tolyl-phenylacetylene-based polymers. My next step will be to explore synthetic procedures for these specific monomers. I also need more information on how the isomeric position of the methyl group will affect the properties of the polymer.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-2-phenylethynyl-benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-methyl-2-phenylethynyl-benzene. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that ensures safety and compliance at every stage of the disposal process.

Core Principle: Hazard Identification and Precaution

This compound is an aromatic hydrocarbon containing an alkyne functional group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer may not always be readily available, its chemical structure dictates a cautious approach. The molecule combines features of a substituted benzene ring and a disubstituted alkyne. Therefore, we must infer its potential hazards based on these structural motifs.

Causality of Hazards:

  • Aromatic Benzene Ring: Benzene and its derivatives are often flammable and can be irritants to the skin, eyes, and respiratory system. Some are known or suspected carcinogens.[1]

  • Alkyne Group: The triple bond in alkynes makes them reactive, particularly in addition reactions.[2] While internal alkynes, such as this compound, are generally more stable than terminal alkynes, they still pose reactivity hazards.

  • Organic Nature: As a non-polar organic compound, it is expected to be immiscible with water and should be treated as a flammable organic solvent.

In the absence of specific toxicological data, the precautionary principle must be applied. We will treat this compound as a hazardous chemical waste, subject to regulation under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3]

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Potential HazardRationaleRequired PPE & Safety Measures
Flammability Organic aromatic compound. May have a low flash point.Work in a chemical fume hood away from heat, sparks, and open flames. Use only non-sparking tools.[1][4]
Skin & Eye Irritation Common characteristic of aromatic hydrocarbons.[4][5]Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields.[6]
Respiratory Irritation Potential for vapor inhalation, especially if heated.Always handle within a certified chemical fume hood to ensure adequate ventilation.[4]
Toxicity / Carcinogenicity Benzene derivatives can be toxic and/or carcinogenic.[1]Avoid ingestion and inhalation. Wash hands thoroughly after handling.[4]
Environmental Hazard Should not be released into the environment.[7]Prevent entry into drains, sewers, or waterways.[4]

Foundational Procedure: Waste Segregation and Containment

The first and most critical step in proper disposal is preventing unintended reactions. This is achieved through rigorous segregation and the use of appropriate containment.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Non-Halogenated Organic Waste" container.

    • Causality: Mixing with other waste streams, such as halogenated solvents, increases the complexity and cost of disposal. More critically, accidental mixing with incompatibles like strong oxidizing agents (e.g., nitric acid, permanganates) could lead to a violent exothermic reaction.

  • Select a Compatible Primary Container:

    • Use a clean, empty container made of a material compatible with aromatic hydrocarbons (e.g., glass or appropriate chemically-resistant plastic).

    • The container must have a leak-proof, screw-on cap.[8] Parafilm, stoppers, or beakers are unacceptable closures as they do not provide a secure seal.[8]

    • If the original manufacturer's bottle is used, ensure it is in good condition with no cracks or rust.[9]

  • Implement Secondary Containment:

    • Always place the primary waste container inside a larger, chemically compatible secondary container, such as a plastic tub or tray.[8]

    • Trustworthiness: This is a self-validating safety measure. The secondary container must be able to hold 110% of the volume of the primary container, ensuring that any potential leaks are fully contained and do not spread to the benchtop or floor.[8]

The Disposal Workflow: From Generation to Collection

The following workflow provides a systematic process for managing this compound waste from the moment it is generated to its final collection by Environmental Health & Safety (EHS) personnel.

DisposalWorkflow Diagram 1: Disposal Workflow for this compound A Waste Generation (e.g., reaction quench, column eluent) B Select Appropriate Waste Container (Non-Halogenated Organic) A->B C Place in Secondary Containment B->C D Affix 'Hazardous Waste' Tag IMMEDIATELY C->D E Add Waste to Container (in fume hood) D->E F Update Tag Contents List with Chemical Name & Quantity E->F G Keep Container Securely Capped (Except when adding waste) F->G H Store in Designated Satellite Accumulation Area G->H I Container is Full OR Storage Time Limit Reached H->I J Finalize Waste Tag (Fill in date) I->J K Submit Hazardous Waste Collection Request to EHS J->K L EHS Collection & Transport for Final Disposal (Incineration) K->L

Caption: Disposal Workflow for this compound.

Detailed Protocol for Waste Accumulation and Labeling:

  • Initial Labeling: As soon as a container is designated for waste, it must be labeled with an official EHS hazardous waste tag.[3][10] Do not wait until it is full.

  • Required Information: The tag must be filled out clearly and completely. The use of abbreviations, chemical formulas, or ditto marks is strictly prohibited.[3]

    • Full Chemical Name: "this compound". For mixtures, every component must be listed with its approximate percentage or volume.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Flammable, Toxic).

    • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and contact information.[3]

  • Adding Waste: Always uncap, add waste, and immediately recap the container inside a fume hood to minimize exposure.

  • Finalizing for Pickup: Once the container is full (leave ~10% headspace for expansion) or within 90 days of the start date, finalize the tag by filling in the "full" date and submit a collection request to your institution's EHS office.[8]

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.

Triple-Rinse Procedure:

  • Select a Solvent: Choose a suitable solvent that can fully dissolve the residue. Acetone is often a good choice for non-polar organic compounds.

  • Perform Rinsing:

    • Add a small amount of the solvent to the container (about 5-10% of the container's volume).[10]

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the rinsate into your active "Non-Halogenated Organic Waste" container. This rinsate is considered hazardous waste.[9]

  • Repeat: Repeat this rinsing process two more times for a total of three rinses.[9][10]

  • Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. The original label must be defaced or removed, and the cap should be taken off.[10] The clean, dry, and unlabeled container can now be disposed of in the regular trash or designated glass disposal box.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent pad or non-combustible material like sand or dry lime.[11]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

    • Wipe the area clean and decontaminate it.

  • Large Spill (outside a fume hood):

    • Evacuate the lab immediately.

    • Alert others and prevent entry.

    • Remove any ignition sources if it is safe to do so.[11]

    • Contact your institution's EHS emergency line for professional cleanup.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[11]

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the SDS if available.

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific research.

References

  • How to Dispose of Chemical Waste , Environmental Health and Safety, Case Western Reserve University.

  • How to Store and Dispose of Hazardous Chemical Waste , Environmental Health & Safety, UC San Diego.

  • Hazardous Waste and Disposal Considerations , American Chemical Society.

  • Hazardous Waste Disposal Procedures Handbook , Campus Safety Division, Lehigh University.

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center.

  • PubChem Compound Summary for CID 10987106, 1-Methyl-3-(2-phenylethynyl)benzene , National Center for Biotechnology Information.

  • Safety Data Sheet (Example for related compound) , TCI Chemicals.

  • Safety Data Sheet (Example for related compound) , Kanto Chemical Co., Inc.

  • Reactions of Alkynes - Addition of HX and X₂ , Chemistry LibreTexts.

  • Safety Data Sheet - Benzene , Chevron Phillips Chemical.

  • Safety Data Sheet (Example for related compound) , CymitQuimica.

  • 1-Methoxy-4-(2-phenylethyl)benzene SDS , ECHEMI.

  • Hazard Summary: 1,2-Methylenedioxy-4-Propenyl-Benzene , New Jersey Department of Health.

  • Benzene, (1-methylethyl)-: Human health tier II assessment , Australian Government Department of Health.

  • SIDS Initial Assessment Report for (1-Methylethenyl)benzene , Organisation for Economic Co-operation and Development.

Sources

Personal protective equipment for handling 1-METHYL-2-PHENYLETHYNYL-BENZENE

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 1-METHYL-2-PHENYLETHYNYL-BENZENE

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operations

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as o-tolylphenylacetylene). Given the absence of comprehensive toxicological data for this specific compound, this protocol is grounded in a thorough analysis of its chemical structure—an aromatic alkyne—and safety data from analogous compounds. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring minimal exposure and mitigating risks inherent in handling such chemicals.

Hazard Assessment: A Structurally-Informed Analysis

This compound belongs to the class of diarylacetylenes. Its structure, featuring two aromatic rings and a carbon-carbon triple bond, suggests several potential hazards that must be addressed through rigorous safety protocols.

  • Flammability: Like many hydrocarbons and organic solvents, it is expected to be combustible or flammable. Safety data for related compounds indicates that they can be flammable liquids and vapors, with a risk of containers exploding when heated.[1] All work must be conducted away from ignition sources.[2]

  • Skin and Eye Irritation: Aromatic compounds are frequently irritants. Direct contact with the skin or eyes is likely to cause irritation, and in the case of related chemicals, can lead to severe burns and eye damage.[1][2][3]

  • Respiratory Tract Irritation: Vapors may cause respiratory irritation.[1][3] Inhalation should be minimized through the use of proper engineering controls.

  • Systemic Toxicity and Chronic Hazards: The presence of a benzene-derived structure warrants significant caution. Benzene itself is a known human carcinogen (Group 1) and mutagen that can cause genetic defects and damage organs through prolonged exposure.[2][4] While this compound is a derivative, the potential for long-term health effects cannot be dismissed. It may also be harmful or fatal if swallowed and enters the airways.[2][5]

Due to these potential hazards, a conservative and comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound at different scales.

Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (e.g., <1 g, dilute solutions)Chemical Splash GogglesNitrile Gloves (Double-gloved)Flame-Retardant Lab CoatCertified Chemical Fume Hood
Medium Scale (e.g., 1-10 g)Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesFlame-Retardant Lab Coat & Chemical-Resistant ApronCertified Chemical Fume Hood
Large Scale / High Risk (e.g., >10 g, risk of splash/aerosol)Face Shield worn over Chemical Splash GogglesNeoprene or Butyl Rubber GlovesChemical-Resistant Splash Suit or Coated CoverallsCertified Chemical Fume Hood (Respirator on standby for non-routine/emergency operations)
Eye and Face Protection: The First Line of Defense

Solvent splashes and vapors can cause severe eye damage.[6]

  • Minimum Requirement: ANSI Z87.1-compliant or CSA Z94.3-compliant chemical splash goggles must be worn at all times when in the laboratory where the chemical is handled.[4]

  • Enhanced Protection: For procedures involving larger volumes (>10 g), heating, or potential for splashing, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[6][7]

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: There is no universal glove that protects against all chemicals.[8] For aromatic compounds, glove selection is critical.

    • Routine Use: For small quantities, double-gloving with standard nitrile gloves provides good initial protection. However, nitrile has limited resistance to some aromatic solvents.[8] Gloves should be changed immediately upon contamination.

    • Extended Use/Higher Risk: For handling larger quantities or for prolonged tasks, more robust gloves such as neoprene or butyl rubber are recommended.[7][8] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[3]

  • Body Protection:

    • A flame-retardant lab coat with long sleeves, fully buttoned, is mandatory.[9][10]

    • For operations with a higher splash risk, supplement the lab coat with a chemical-resistant apron.

    • Always wear long pants and fully enclosed, chemical-resistant footwear.[7][10]

Respiratory Protection: Engineering Controls
  • Primary Control: All handling of this compound that may generate vapors—including weighing, transferring, and reactions—must be performed inside a certified chemical fume hood with a face velocity between 80-150 feet per minute.[4]

  • Secondary Control: Respiratory protection (e.g., a full-face respirator with organic vapor cartridges) should not be used for routine operations but is a necessary component of emergency response plans for spills or ventilation failure.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node start_node decision_node decision_node ppe_node ppe_node start Start: Handling This compound scale What is the scale of the operation? start->scale splash_risk_small Splash or Aerosol Risk? scale->splash_risk_small  Small Scale  (<1 g) splash_risk_medium Splash or Aerosol Risk? scale->splash_risk_medium  Medium Scale  (1-10 g) ppe_large Maximum PPE: - Goggles & Face Shield - Butyl/Neoprene Gloves - Chemical Splash Suit - Work in Fume Hood - Respirator on Standby scale->ppe_large  Large Scale  (>10 g) ppe_small_low Minimum PPE: - Chemical Goggles - Double Nitrile Gloves - FR Lab Coat - Work in Fume Hood splash_risk_small->ppe_small_low No ppe_small_high Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - FR Lab Coat & Apron - Work in Fume Hood splash_risk_small->ppe_small_high Yes ppe_medium_low Medium Scale PPE: - Goggles & Face Shield - Neoprene/Heavy Nitrile Gloves - FR Lab Coat & Apron - Work in Fume Hood splash_risk_medium->ppe_medium_low No splash_risk_medium->ppe_large Yes

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans

Safe Handling and Storage
  • Engineering Controls: Always handle this substance in a well-ventilated area, preferably a designated chemical fume hood.[4]

  • Ignition Sources: This material is likely flammable. Keep away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[2]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: Evacuate the area. Remove all ignition sources. Absorb small spills with a non-combustible, inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Prevent spills from entering drains or waterways.

Disposal Plan
  • Waste Management: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Disposal: Dispose of waste in sealed, properly labeled containers. Follow all applicable local, state, and federal regulations for hazardous waste disposal, typically via a licensed environmental services company.[1] Do not dispose of down the drain or in regular trash.

References

  • Key Organics. 1-methyl-2-[(1E)-2-phenylethenyl]benzene.
  • PubChem. 1-Methyl-3-(2-phenylethynyl)benzene.
  • SAFETY DATA SHEET. (2019, March 18). Generic SDS for a flammable and hazardous substance.
  • PubChem. 1-Methyl-2-(1-phenylethenyl)benzene.
  • ECHEMI. 1-Methoxy-4-(2-phenylethyl)benzene SDS.
  • PubChem. 1-Methoxy-2-(phenylethynyl)benzene.
  • Supporting Information. (Undated). Synthesis procedure for 1-methyl-2-(phenylethynyl)benzene.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-Chloro-3-(phenylethynyl)benzene.
  • Fisher Scientific. (2025, December 21).
  • BLD Pharm. 1-Methyl-4-(phenylethynyl)benzene.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 1-Methyl-4-(phenylethynyl)benzene.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 1,4-Bis(phenylethynyl)benzene.
  • Australian Government Department of Health. (2016, November 25). Benzene, (1-methylethyl)-: Human health tier II assessment.
  • OECD SIDS.
  • Sigma-Aldrich. (2024, September 6).
  • Tokyo Chemical Industry Co., Ltd. (JP). 1-Methyl-4-(phenylethynyl)benzene.
  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry. YouTube.
  • TCI Chemicals (America). 1-Methyl-4-(phenylethynyl)benzene.
  • TCI Chemicals. (2025, June 6).
  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.1350 -- Benzene, (1-methylethyl)(2-phenylethyl)-.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • BLD Pharmatech. (2025, March 12).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Carleton University. Benzene – Lab-Specific Standard Operating Procedure. Retrieved from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-2-PHENYLETHYNYL-BENZENE
Reactant of Route 2
Reactant of Route 2
1-METHYL-2-PHENYLETHYNYL-BENZENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.